molecular formula C37H42N4O9S3 B1668971 C.I. Acid Blue 9 CAS No. 2650-18-2

C.I. Acid Blue 9

Cat. No.: B1668971
CAS No.: 2650-18-2
M. Wt: 783 g/mol
InChI Key: HMEKVHWROSNWPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C.I. Acid Blue 9 ( 2650-18-2), also widely known as Brilliant Blue FCF or Erioglaucine, is a synthetic dye belonging to the triarylmethane class . Its molecular formula is C37H42N4O9S3, and it has a molecular weight of approximately 782.95 g/mol . This compound is characterized by its vibrant color, presenting as a reddish-violet powder or granules with a metallic luster that dissolves in water to yield a characteristic green-blue solution . The dye exhibits complex chromatic properties in different chemical environments; its aqueous solution turns nearly colorless upon the addition of sodium hydroxide, forming a deep purple precipitate, while in concentrated sulfuric acid, it appears orange, turning to light yellow upon dilution . It has a melting point of 283 °C (with decomposition) . This dye is valued in research for its diverse applications. It is extensively used in textile research for dyeing natural protein fibers like wool and silk, as well as synthetic fibers such as nylon . Beyond textiles, it serves as a colorant in the food and pharmaceutical industries, a biological stain in microscopy, and a chemical indicator . Furthermore, this compound is a common subject of environmental science studies, particularly in research focused on the degradation and decolorization of industrial effluents using advanced oxidation processes (AOPs) like UV/Nano-TiO2 photocatalysis, Fenton, and electro-Fenton reactions . Its mechanism of action as a dye involves electrostatic interactions with positively charged sites on substrate surfaces, such as the amino groups in protein fibers. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or animal consumption. Researchers should handle it with care, as it is hazardous in case of ingestion, skin contact, eye contact, or inhalation .

Properties

IUPAC Name

diazanium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C37H36N2O9S3.2H3N/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48);2*1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEKVHWROSNWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5S(=O)(=O)[O-].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42N4O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25305-78-6 (Parent)
Record name C.I. Acid Blue 9
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DSSTOX Substance ID

DTXSID4034310
Record name C.I. Acid Blue 9
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Molecular Weight

783.0 g/mol
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Physical Description

NKRA, Solid; [MSDSonline], Reddish-violet powder or granules with metallic luster.
Record name Benzenemethanaminium, N-ethyl-N-[4-[[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl](2-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-3-sulfo-, inner salt, ammonium salt (1:2)
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Solubility

Soluble in water (5% at 20 °C and 98 °C) and in ethanol
Record name C.I. ACID BLUE 9
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Impurities

For drug and cosmetic grades: volatile matter (at 135 °C), 10.0% max; ammonium chlorides and sulfates, 5.0% max; water-insoluble matter, 1.0% max; mixed oxides, 1.0% max; and ether extracts, 0.5% max
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Color/Form

Reddish-violet powder or granules with a metallic lustre /sodium salt/

CAS No.

2650-18-2, 2650-18-2; 3844-45-9
Record name C.I. Acid Blue 9
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Record name Benzenemethanaminium, N-ethyl-N-[4-[[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl](2-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-3-sulfo-, inner salt, ammonium salt (1:2)
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Record name Diammonio(ethyl)[4-[[4-[ethyl(3-sulphonatobenzyl)amino]phenyl](2-sulphonatophenyl)methylene]cyclohexa-2,5-dien-1-ylidene](3-sulphonatobenzyl)ammonium
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Record name ACID BLUE 9 AMMONIUM
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Foundational & Exploratory

C.I. Acid Blue 9 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of C.I. Acid Blue 9. The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visual representations of its biological interactions.

Chemical Identity and Structure

This compound, also known by common synonyms such as Brilliant Blue FCF and Erioglaucine, is a synthetic triarylmethane dye.[1][2] It is widely used as a colorant in food, pharmaceuticals, cosmetics, and textiles, as well as a staining agent in biological research.[2][3][4] The dye exists in two primary forms, the diammonium salt and the disodium (B8443419) salt, each with a distinct CAS Number and molecular formula.

The chemical structure is characterized by a central carbon atom bonded to three aryl groups, which are further substituted with sulfonic acid and amino groups. These charged groups are responsible for the dye's high solubility in water.[5]

Table 1: Chemical Identifiers of this compound

IdentifierDiammonium SaltDisodium Salt
C.I. Name Acid Blue 9Acid Blue 9
C.I. Number 4209042090
CAS Number 2650-18-23844-45-9
IUPAC Name diazanium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate[6]disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate[7]
Molecular Formula C₃₇H₄₂N₄O₉S₃[1][8][9][10]C₃₇H₃₄N₂Na₂O₉S₃[7][10]
Synonyms Erioglaucine, Dolkwal Brilliant Blue, CI 42090[8]Brilliant Blue FCF, FD&C Blue No. 1[11][12]

Physicochemical Properties

This compound presents as a reddish-violet powder or granules with a metallic luster.[4][13] It is highly soluble in water and ethanol (B145695) but insoluble in oils.[5][13] The color of its aqueous solution is pH-dependent, appearing green-blue at neutrality, green in weak acid, and yellow in stronger acid.[14]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 782.94 g/mol (Diammonium Salt)[5][8]
792.85 g/mol (Disodium Salt)[13]
Melting Point 283 °C (decomposes)[14][15]
Solubility in Water 50 g/L at 90 °C[4][9]
1000 g/L at 24.3 °C[3]
Solubility in other solvents Soluble in ethanol; Slightly soluble in DMSO and Ethyl Acetate; Insoluble in vegetable oils[5][6][13][14][16]
UV-Vis Absorption Maximum (λmax) 628 - 630 nm in water[6][13]
Appearance Reddish-violet to dark blue powder or granules with a metallic luster[4][5][13][17]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving condensation followed by oxidation.[5][9]

G cluster_synthesis Synthesis Workflow reagent1 2-Formylbenzenesulfonic acid leuco Leuco Compound reagent1->leuco Condensation reagent2 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid reagent2->leuco product This compound leuco->product Oxidation oxidant Oxidizing Agent (e.g., Manganese Dioxide) oxidant->product

A simplified workflow for the synthesis of this compound.

Methodology:

  • Condensation: 2-Formylbenzenesulfonic acid and 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid are condensed in an acidic aqueous medium at a temperature of 102-106 °C to form the leuco compound.[18]

  • Oxidation: The resulting leuco compound is then oxidized to this compound. While historically lead or dichromate oxides were used, modern methods often employ manganese dioxide in a sulfuric acid medium at 20-45 °C.[5][18] The crude product is then purified.

Quantification by High-Performance Liquid Chromatography (HPLC)

An established method for the quantification of this compound in air samples has been developed by the Occupational Safety and Health Administration (OSHA).[13]

G cluster_hplc HPLC Analysis Workflow sample Air Sample Collection (Glass Fiber Filter) extraction Extraction (Methanol/Water 1:1) sample->extraction analysis HPLC Analysis extraction->analysis detection UV-Vis Detection (650 nm) analysis->detection quantification Quantification detection->quantification

Workflow for the analysis of this compound by HPLC.

Methodology: [13]

  • Sample Collection: Air samples are collected on a glass fiber filter.

  • Extraction: The filter is extracted with a 1:1 (v/v) solution of methanol (B129727) and water.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph.

    • Detector: Variable wavelength UV-Vis detector set to 650 nm.

    • Mobile Phase: Specifics of the mobile phase composition, such as the use of ion-pairing agents, may need to be optimized depending on the specific column and instrument.

  • Standard Preparation: A standard stock solution of this compound is prepared by accurately weighing the compound and dissolving it in water. A calibration curve is generated using a series of dilutions.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve. The detection limit for this method is reported to be 0.83 ng per injection.[13]

Biological Interactions: Inhibition of Panx1 Channels

Recent research has identified this compound (as Brilliant Blue FCF) as a selective inhibitor of the pannexin 1 (Panx1) channel, an ATP release channel.[8][11] This interaction is significant as Panx1 is involved in various physiological and pathological processes, including inflammasome signaling.[11] this compound inhibits Panx1 with an IC₅₀ of 0.27 µM, while showing no significant effect on the P2X7 receptor, another key player in purinergic signaling.[8][11]

G cluster_pathway Inhibition of Panx1 Channel by this compound atp_release ATP Release downstream Downstream Signaling (e.g., Inflammation) atp_release->downstream panx1 Panx1 Channel panx1->atp_release acid_blue_9 This compound acid_blue_9->panx1 inhibition Inhibition

Signaling pathway illustrating the inhibition of the Panx1 channel.

This selective inhibition of Panx1 by a widely used and "safe" food dye opens avenues for its use as a pharmacological tool to study the physiology of Panx1 channels and for potential therapeutic interventions in conditions where Panx1 is implicated, such as inflammatory diseases and central nervous system injuries.[8][11] Studies have also shown that Brilliant Blue FCF can affect platelet aggregation by blocking these Panx1 channels.[12]

Safety and Handling

This compound is generally considered safe for its intended uses in food and consumer products.[11] However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting. It may cause eye, skin, and respiratory tract irritation.[17][19] It is recommended to handle the compound in a well-ventilated area and to use personal protective equipment, including safety glasses and gloves.[17][20] The substance is light-sensitive and should be stored in a cool, dry, and dark place in a tightly sealed container.[3][14][21]

References

C.I. Acid Blue 9: A Technical Guide to its Mechanism of Action as a Biological Stain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Blue 9, a synthetic triarylmethane dye, is a cornerstone of biological staining, most notably under the name Coomassie Brilliant Blue G-250.[1][2] Its vibrant blue color and strong affinity for proteins have made it an indispensable tool in both qualitative and quantitative analysis of proteins in various experimental contexts.[3][4] This technical guide provides an in-depth exploration of the core mechanisms governing the action of this compound as a biological stain, supplemented with detailed experimental protocols and visual representations of the underlying processes.

Physicochemical Properties

The efficacy of this compound as a biological stain is intrinsically linked to its chemical and physical properties. A summary of these key characteristics is presented below.

PropertyValueReference
C.I. NameAcid Blue 9[5]
C.I. Number42090[6]
CAS Number2650-18-2[5][6][7]
Molecular FormulaC₃₇H₃₄N₂Na₂O₉S₃[6]
Molecular Weight783.0 g/mol [8]
AppearanceReddish-violet to blue-violet powder or granules[8]
SolubilityHighly soluble in water and ethanol[5][6][8]
λmax (in water)630 nm[9]

Core Mechanism of Action

The staining mechanism of this compound is a multifaceted process primarily involving non-covalent interactions with proteins. The dye's anionic nature, conferred by its sulfonate groups, is central to its function.[6] The interaction is predominantly a combination of electrostatic forces and hydrophobic interactions.[1][10][11]

  • Electrostatic Interactions: In an acidic environment, which is typical for most staining protocols, the amino groups (-NH₂) of proteins become protonated, acquiring a positive charge (-NH₃⁺).[12][13] The negatively charged sulfonate groups of the anionic this compound dye are then electrostatically attracted to these positively charged sites on the protein.[12][13] This electrostatic attraction is a key driver of the initial dye-protein binding.[14][15][16][17][18]

  • Hydrophobic Interactions and Van der Waals Forces: Beyond electrostatic attraction, weaker, short-range van der Waals forces and hydrophobic interactions play a crucial role in stabilizing the dye-protein complex.[1][10][11][14][19][20][21][22] The large, non-polar triarylmethane structure of the dye interacts with hydrophobic regions of the protein, further strengthening the binding.[1][10] These non-ionic forces are significant contributors to the overall affinity of the dye for the protein.[23]

The binding of this compound to a protein induces a conformational change in the dye molecule, leading to a shift in its maximum absorbance from approximately 470 nm (reddish-brown) to 595 nm (blue).[2] This color change is the basis for quantitative protein assays like the Bradford assay.[2]

Mechanism_of_Action cluster_solution Acidic Solution (pH < 1) cluster_interaction Binding Interactions Dye This compound (Anionic, Reddish-brown) Electrostatic Electrostatic Attraction Dye->Electrostatic - charge attracts + charge Hydrophobic Hydrophobic & Van der Waals Dye->Hydrophobic Protein Protein (Protonated, + charge) Protein->Electrostatic Protein->Hydrophobic Complex Dye-Protein Complex (Stable, Blue) Electrostatic->Complex Hydrophobic->Complex

Binding mechanism of this compound to proteins.

Experimental Protocols

Detailed methodologies for key applications of this compound are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Coomassie Brilliant Blue Staining of Proteins in Polyacrylamide Gels

This protocol is a standard method for visualizing proteins separated by SDS-PAGE.

Solutions:

  • Fixing Solution: 40% (v/v) methanol, 10% (v/v) acetic acid in deionized water.

  • Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 40% (v/v) methanol, 10% (v/v) acetic acid in deionized water.

  • Destaining Solution: 10% (v/v) methanol, 7.5% (v/v) acetic acid in deionized water.[24]

Protocol:

  • Fixation: After electrophoresis, immerse the gel in the fixing solution for at least 1 hour with gentle agitation.[25] This step is crucial to precipitate the proteins within the gel matrix.

  • Staining: Decant the fixing solution and add the staining solution. Incubate for 1-5 minutes with gentle agitation.[24]

  • Destaining: Remove the staining solution and add the destaining solution. Change the destaining solution several times until the protein bands are clearly visible against a clear background.[24][25]

  • Storage: The destained gel can be stored in deionized water.

Gel_Staining_Workflow start SDS-PAGE Gel fixation Fixation (40% Methanol, 10% Acetic Acid) start->fixation 1 hour staining Staining (0.1% Coomassie R-250) fixation->staining 1-5 minutes destaining Destaining (10% Methanol, 7.5% Acetic Acid) staining->destaining Until background is clear visualization Visualization of Protein Bands destaining->visualization Histology_Workflow start Deparaffinized & Rehydrated Tissue Section hematoxylin Nuclear Staining (Hematoxylin) start->hematoxylin differentiation Differentiation (Acid Alcohol) hematoxylin->differentiation bluing Bluing differentiation->bluing counterstain Counterstaining (this compound) bluing->counterstain dehydration Dehydration & Mounting counterstain->dehydration microscopy Microscopic Examination dehydration->microscopy

References

An In-depth Technical Guide to the Physical and Chemical Properties of Brilliant Blue FCF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Brilliant Blue FCF (FD&C Blue No. 1). The information is presented to support research, scientific analysis, and drug development applications, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Chemical Identity and Molecular Characteristics

Brilliant Blue FCF is a synthetic triarylmethane dye widely used as a colorant in foods, pharmaceuticals, and cosmetics.[1] Its chemical identity and fundamental molecular properties are summarized below.

PropertyValueReference(s)
IUPAC Name disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate[2]
Synonyms FD&C Blue No. 1, Acid Blue 9, C.I. 42090, E133[3]
CAS Number 3844-45-9[3]
Chemical Formula C₃₇H₃₄N₂Na₂O₉S₃[1][2]
Molecular Weight 792.85 g/mol [1][2][4]
Appearance Reddish-violet or dark-purple to bronze powder/granules with a metallic lustre.[4]

Physicochemical Properties

The physicochemical properties of Brilliant Blue FCF are crucial for its application in various formulations and for understanding its behavior in different environments.

PropertyValueReference(s)
Melting Point 283 °C (decomposes)[1]
Solubility Soluble in water and ethanol. Practically insoluble in vegetable oils.[4]
Maximum Absorption (λmax) Approximately 630 nm in aqueous solution.[4]
Chemical Stability Stable under recommended storage conditions. Incompatible with strong oxidizing agents, strong acids, and strong alkalis.

Experimental Protocols

The following sections provide detailed methodologies for determining key physical and chemical properties of Brilliant Blue FCF.

Determination of Melting Point (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of Brilliant Blue FCF using a capillary melting point apparatus.

Objective: To determine the temperature at which Brilliant Blue FCF transitions from a solid to a liquid state, noting the temperature of decomposition.

Apparatus and Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Brilliant Blue FCF sample (powdered)

  • Mortar and pestle (if sample is not a fine powder)

  • Spatula

Procedure:

  • Sample Preparation: Ensure the Brilliant Blue FCF sample is completely dry and in a fine powdered form. If necessary, gently grind the sample using a mortar and pestle.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[5]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Heating (Approximate Determination): If the approximate melting point is unknown, heat the sample rapidly (e.g., 10-20 °C per minute) to get a rough estimate of the melting range. Allow the apparatus to cool before proceeding.[5]

  • Accurate Determination: Set the heating rate to a slow, controlled pace (e.g., 1-2 °C per minute) starting from a temperature approximately 20 °C below the estimated melting point.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a liquid (the end of the melting range). Note any color change or charring, which indicates decomposition.

  • Data Recording: Record the melting range and any observations of decomposition. For Brilliant Blue FCF, melting is accompanied by decomposition at approximately 283 °C.[1]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Melting Point Analysis A Dry and Powder Sample B Load Capillary Tube (2-3 mm) A->B C Place in Apparatus B->C D Heat Slowly (1-2°C/min) C->D E Observe Melting & Decomposition D->E F Record Temperature Range E->F

Figure 1: Experimental workflow for melting point determination.
Determination of UV-Visible Absorption Spectrum

This protocol describes the procedure for obtaining the UV-Visible absorption spectrum of Brilliant Blue FCF to determine its maximum absorption wavelength (λmax).

Objective: To measure the absorbance of a Brilliant Blue FCF solution across the visible spectrum and identify the wavelength of maximum absorbance.

Apparatus and Materials:

  • UV-Visible spectrophotometer

  • Quartz or glass cuvettes (1 cm path length)

  • Brilliant Blue FCF analytical standard

  • Distilled or deionized water (solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Stock Solution: Accurately weigh a small amount of Brilliant Blue FCF (e.g., 10 mg) and dissolve it in a known volume of distilled water (e.g., 100 mL) in a volumetric flask to prepare a stock solution.

  • Preparation of Working Solution: Prepare a dilute working solution from the stock solution. The concentration should be chosen such that the absorbance at λmax is within the linear range of the spectrophotometer (typically 0.2 - 0.8).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions. Set the wavelength range to scan across the visible spectrum (e.g., 400-800 nm).

  • Blank Measurement: Fill a cuvette with the solvent (distilled water) and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument with the blank.

  • Sample Measurement: Rinse a cuvette with the Brilliant Blue FCF working solution and then fill it. Place the cuvette in the sample holder of the spectrophotometer.

  • Spectrum Acquisition: Initiate the scan. The instrument will measure the absorbance of the solution at each wavelength in the specified range.

  • Data Analysis: The resulting spectrum will show a plot of absorbance versus wavelength. Identify the wavelength at which the highest absorbance value is recorded. This is the λmax. For Brilliant Blue FCF, this is expected to be around 630 nm.[4]

UVVisWorkflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis A Prepare Stock Solution B Prepare Dilute Working Solution A->B C Set Wavelength Range B->C D Blank with Solvent C->D E Measure Sample Absorbance D->E F Identify λmax E->F

Figure 2: Experimental workflow for UV-Vis spectrophotometry.
Determination of Solubility (Gravimetric Method)

This protocol details a gravimetric method for quantifying the solubility of Brilliant Blue FCF in a given solvent.

Objective: To determine the mass of Brilliant Blue FCF that dissolves in a specific volume of a solvent at a given temperature to form a saturated solution.

Apparatus and Materials:

  • Brilliant Blue FCF

  • Solvent (e.g., water, ethanol)

  • Conical flask with stopper

  • Magnetic stirrer and stir bar or shaker bath

  • Filter funnel and filter paper or syringe filter

  • Evaporating dish

  • Analytical balance

  • Oven

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of Brilliant Blue FCF to a known volume of the solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the flask and agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Saturated Solution: Carefully filter the mixture to separate the saturated solution from the undissolved solid. Ensure no solid particles are transferred to the filtrate.

  • Evaporation of Solvent: Accurately weigh a clean, dry evaporating dish. Pipette a known volume of the clear, saturated filtrate into the evaporating dish.

  • Drying: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the dye (e.g., 105 °C for water). Heat until a constant weight is achieved.

  • Calculation:

    • Mass of dissolved dye = (Mass of evaporating dish + residue) - (Mass of empty evaporating dish)

    • Solubility (g/L) = (Mass of dissolved dye / Volume of filtrate) x 1000

Chemical Reactivity and Degradation

Brilliant Blue FCF is generally stable in food and drug formulations. However, it can undergo degradation under oxidative conditions. The degradation pathway often involves the cleavage of the conjugated structure, leading to decolorization. This can be initiated by strong oxidizing agents or advanced oxidation processes like UV/H₂O₂.

DegradationPathway BBFCF Brilliant Blue FCF (C37H34N2Na2O9S3) Intermediates Oxidized Intermediates BBFCF->Intermediates Oxidative Attack (e.g., ·OH) Products Colorless Degradation Products Intermediates->Products Cleavage of Conjugated System

Figure 3: Simplified oxidative degradation pathway of Brilliant Blue FCF.

Biological Interactions: Purinergic Receptor Antagonism

Recent research has indicated that Brilliant Blue FCF, and its structural analog Brilliant Blue G, can act as antagonists of purinergic receptors, specifically the P2X7 receptor. This receptor is an ATP-gated ion channel involved in various physiological and pathological processes, including inflammation and cell death. The antagonism of P2X7R by Brilliant Blue FCF suggests potential pharmacological activities beyond its role as a colorant.

SignalingPathway cluster_pathway P2X7 Receptor Signaling ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds and Activates IonChannel Ion Channel Opening (Ca²⁺, Na⁺ influx; K⁺ efflux) P2X7R->IonChannel Downstream Downstream Cellular Responses (e.g., Inflammation, Apoptosis) IonChannel->Downstream BBFCF Brilliant Blue FCF BBFCF->P2X7R Antagonizes

Figure 4: Antagonistic effect of Brilliant Blue FCF on the P2X7 purinergic receptor signaling pathway.

References

C.I. Acid Blue 9: A Technical Guide to its Solubility in Ethanol and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Acid Blue 9 (also known as Brilliant Blue FCF or FD&C Blue No. 1) in two common solvents: ethanol (B145695) and water. This document consolidates available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing and utilizing solubility information.

Core Data Presentation

The solubility of this compound is a critical parameter for its application in various fields, including pharmaceuticals, cosmetics, and food industries.[1][2] The following table summarizes the quantitative solubility data gathered from various sources.

SolventSolubilityTemperature (°C)Notes
Water1000 g/L24.3Also reported as highly soluble.[1][3][4]
Water50 g/L90The aqueous solution is described as a green-blue color.[5][6]
Water20 g in 100 ml (200 g/L)25This equates to 200 g/L.[7][8]
Water30 mg/mL (30 g/L)Not SpecifiedThe solution has a maximum absorption at about 628 nanometers.[2][9][10]
Water5%20 and 98Soluble in water (5% at 20 °C and 98 °C).[11]
Water33.33 mg/mL (33.33 g/L)Not SpecifiedSolubility is achieved when the pH is adjusted to 11 with NaOH; sonication is recommended.[12]
EthanolSolubleNot SpecifiedDescribed as soluble in 95% ethanol.[3][6][13][14]
Ethanol3 mg/mL (3 g/L)Not SpecifiedAlso soluble in DMSO, methanol, and ether.[9][10]
EthanolSlightly solubleNot SpecifiedThe European Union specifications classify Brilliant Blue FCF as "slightly soluble in ethanol".[9]
Ethanol0.1%Not SpecifiedSoluble in ethanol at a concentration of 0.1%.[15]

Note: Discrepancies in reported solubility values can be attributed to variations in experimental conditions, the purity of the dye, and the specific form of the salt (e.g., disodium (B8443419), diammonium, calcium, or potassium salts).[2]

Experimental Protocols

Determining the solubility of a dye like this compound requires precise and reproducible methodologies. Below are detailed protocols based on established methods for solubility determination.

Gravimetric Method for Solubility Determination

This method is a fundamental approach to directly measure the amount of solute that can dissolve in a given solvent.

Objective: To determine the mass of this compound that dissolves in a specific volume of ethanol or water at a controlled temperature.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Absolute ethanol

  • Thermostatically controlled water bath or incubator

  • Analytical balance (accurate to 0.1 mg)

  • Volumetric flasks (e.g., 10 mL, 25 mL)

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

  • Drying oven

  • Glass vials or beakers

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound powder and add it to a known volume of the solvent (water or ethanol) in a glass vial. The amount of dye should be more than what is expected to dissolve to ensure a saturated solution.

    • Place the vial in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the solution to stand undisturbed in the temperature-controlled bath for a few hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe.

    • Filter the collected supernatant through a syringe filter to remove any remaining undissolved particles.

  • Solvent Evaporation and Mass Determination:

    • Dispense the filtered, saturated solution into a pre-weighed, dry glass vial.

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the dye (e.g., 60-80 °C).

    • Once the solvent has completely evaporated, place the vial in a desiccator to cool to room temperature.

    • Weigh the vial containing the dried this compound residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved dye by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

    • Solubility is then expressed as mass of solute per volume of solvent (e.g., g/L or mg/mL).

Spectrophotometric Method for Solubility Determination

This method is particularly useful for colored compounds and relies on the relationship between absorbance and concentration as defined by the Beer-Lambert Law.

Objective: To determine the concentration of this compound in a saturated solution using UV-Vis spectrophotometry.

Materials:

  • UV-Vis spectrophotometer

  • This compound powder

  • Distilled or deionized water

  • Absolute ethanol

  • Volumetric flasks and pipettes

  • Cuvettes

  • Materials for preparing a saturated solution (as in the gravimetric method)

Procedure:

  • Preparation of a Standard Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the desired solvent.

    • Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound (approximately 630 nm).[14]

    • Plot a calibration curve of absorbance versus concentration. The resulting graph should be a straight line passing through the origin.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution of this compound in the chosen solvent at a controlled temperature as described in the gravimetric method.

    • Filter the saturated solution to remove any undissolved solids.

    • Accurately dilute a small, known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution from its absorbance.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound.

Mandatory Visualization

The following diagram illustrates the logical workflow for determining and presenting the solubility data for a chemical compound like this compound.

G Workflow for Solubility Determination and Data Presentation A Define Compound and Solvents (this compound in Ethanol & Water) B Literature Search for Existing Data A->B C Select Experimental Method(s) (e.g., Gravimetric, Spectrophotometric) A->C B->C Inform Method Selection D Perform Solubility Experiments (Controlled Temperature and Pressure) C->D E Data Collection and Analysis D->E H Compile Detailed Experimental Protocols D->H F Quantitative Data Summary (e.g., g/L, mg/mL) E->F G Structure Data into Table F->G I Generate Technical Guide/Whitepaper G->I H->I

References

An In-depth Technical Guide to the Applications of C37H34N2Na2O9S3 (Brilliant Blue FCF) in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound with the molecular formula C37H34N2Na2O9S3 is scientifically known as Brilliant Blue FCF (BBF). It is a synthetic triarylmethane dye, widely recognized as the food additive FD&C Blue No. 1.[1][2] While its primary application has been as a colorant in food, pharmaceuticals, and cosmetics, recent scientific investigations have unveiled its significant potential in biomedical research and as a lead compound in drug development. This guide provides a comprehensive technical overview of the scientific applications of Brilliant Blue FCF, with a particular focus on its biological activities, relevant quantitative data, experimental protocols, and associated signaling pathways. A closely related compound, Brilliant Blue G (BBG), which shares a similar core structure and exhibits related biological activities, will also be discussed to provide a broader context.

Core Biological Activities

Beyond its coloring properties, Brilliant Blue FCF and its analogue Brilliant Blue G have been identified as potent modulators of specific cellular signaling pathways. Their primary mechanisms of action in a research context are the antagonism of P2X7 purinergic receptors (P2X7R) and the inhibition of Pannexin-1 (Panx1) channels.[3][4][5][6]

  • P2X7 Receptor Antagonism: P2X7 receptors are ATP-gated ion channels predominantly expressed on immune cells and neurons.[7][8] Their overactivation by extracellular ATP, often released during cellular stress or injury, triggers inflammatory cascades and apoptotic cell death.[1][7] Brilliant Blue G, and to a lesser extent BBF, have been shown to be potent antagonists of P2X7R, thereby mitigating downstream inflammatory and cytotoxic effects.[3][9][10][11]

  • Pannexin-1 Channel Inhibition: Pannexin-1 channels are large-pore channels that allow the passage of ions and small molecules, including ATP, between the intracellular and extracellular environments.[12][13][14][15][16] These channels are implicated in various physiological and pathological processes, including inflammation and cell death.[13][15] Brilliant Blue FCF has been identified as a selective inhibitor of Panx1 channels, offering a valuable tool for studying their function.[4][5][6][17][18]

These inhibitory activities form the basis for the therapeutic potential of Brilliant Blue compounds in various disease models, most notably in neurological disorders.

Key Research Applications

The ability of Brilliant Blue FCF and Brilliant Blue G to modulate P2X7R and Panx1 signaling has led to their investigation in several key areas of biomedical research:

  • Neuroprotection: A significant body of research has focused on the neuroprotective effects of Brilliant Blue compounds in models of acute central nervous system injury.

    • Spinal Cord Injury (SCI): Systemic administration of Brilliant Blue G has been shown to improve motor recovery and reduce lesion size in rat models of SCI.[3][9][10][19] This effect is attributed to the inhibition of P2X7R-mediated inflammation and neuronal death at the injury site.

    • Traumatic Brain Injury (TBI): Brilliant Blue G has also demonstrated neuroprotective effects in rat models of TBI by reducing cerebral edema and improving functional outcomes.[11][20]

    • Ischemic Stroke: Brilliant Blue FCF has shown promise in reducing brain infarct volume and cerebral edema in rat models of middle cerebral artery occlusion.[21]

  • Anti-inflammatory Research: The antagonism of P2X7R by Brilliant Blue compounds makes them valuable tools for studying inflammatory processes. They have been used to investigate the role of P2X7R in various inflammatory conditions.

  • Biological Staining: Due to its low toxicity, Brilliant Blue FCF has been used as a biological stain for visualizing cells and tissues.[1][22]

Quantitative Data

The following tables summarize the available quantitative data for Brilliant Blue FCF and Brilliant Blue G.

Table 1: Inhibitory Activity

CompoundTargetSpeciesIC50Reference
Brilliant Blue FCFPannexin-1Not specified0.27 µM[4][5][6][18]
Brilliant Blue GP2X7 ReceptorRat10 nM
Brilliant Blue GP2X7 ReceptorHuman200 nM
Brilliant Blue GP2X7 ReceptorMouse~50 nM

Table 2: In Vivo Efficacy in Animal Models

CompoundModelSpeciesDoseRoute of AdministrationOutcomeReference
Brilliant Blue GSpinal Cord InjuryRat10 or 50 mg/kg/dayIntravenousImproved motor recovery, reduced lesion size[3][19]
Brilliant Blue GTraumatic Brain InjuryRat50 mg/kgIntravenousReduced cerebral edema, improved neurological function[11][20]
Brilliant Blue FCFIschemic Stroke (MCAO)RatNot specifiedNot specifiedReduced infarct volume and cerebral edema[21]

Table 3: Toxicological Data

CompoundTestSpeciesResultReference
Brilliant Blue FCFAcute Oral Toxicity (LD50)Not specified> 5,000 mg/kg[23]
Brilliant Blue GAcute Oral Toxicity (LC50)Drosophila melanogaster38 mM (estimated)[24]

Experimental Protocols

This section provides an overview of key experimental methodologies employed in the research of Brilliant Blue FCF and Brilliant Blue G.

In Vivo Spinal Cord Injury Model

A widely used model to assess the neuroprotective effects of Brilliant Blue G is the weight-drop model of thoracic spinal cord injury in rats.[3]

  • Animal Model: Adult female Sprague-Dawley rats are typically used.

  • Surgical Procedure:

    • Anesthetize the rat (e.g., with isoflurane).

    • Perform a laminectomy at the T10-T11 level to expose the spinal cord.

    • Induce a contusion injury by dropping a standardized weight (e.g., 10 g) from a specific height onto the exposed dura.

  • Drug Administration: Brilliant Blue G (10 or 50 mg/kg) is administered intravenously, typically starting 15 minutes post-injury and then daily for a set period.[3][19]

  • Behavioral Assessment: Motor function recovery is assessed using a locomotor rating scale, such as the Basso, Beattie, Bresnahan (BBB) scale, at regular intervals post-injury.[3]

  • Histological Analysis: At the end of the study period, spinal cord tissue is harvested, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess the lesion size and tissue sparing.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to analyze the expression of proteins involved in the P2X7R and Panx1 signaling pathways.

  • Sample Preparation: Protein lysates are prepared from cultured cells or tissue samples.

  • SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[25][26]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST).[25]

    • Incubate with a primary antibody specific for the protein of interest (e.g., anti-P2X7R, anti-phospho-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

P2X7 Receptor Antagonist Screening Assay

A cell-based assay can be used to screen for and characterize P2X7R antagonists like Brilliant Blue G.[27][28][29]

  • Cell Line: A cell line endogenously expressing P2X7R (e.g., J774.G8 macrophages) or a cell line engineered to overexpress the receptor (e.g., HEK293-hP2X7R) is used.[27][28]

  • Assay Principle: P2X7R activation by a high concentration of ATP leads to the formation of a large, non-selective pore, allowing the uptake of fluorescent dyes like ethidium (B1194527) bromide or YO-PRO-1. Antagonists will inhibit this dye uptake.[27]

  • Protocol:

    • Plate the cells in a multi-well plate.

    • Pre-incubate the cells with various concentrations of the test compound (e.g., Brilliant Blue G).

    • Add a high concentration of ATP along with a fluorescent dye (e.g., ethidium bromide).

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the IC50 value of the antagonist by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Brilliant Blue FCF and Brilliant Blue G.

P2X7 Receptor Signaling Pathway and Inhibition by Brilliant Blue G

P2X7R_Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Flux Ion Flux (Ca²⁺ influx, K⁺ efflux) P2X7R->Ion_Flux Pore Large Pore Formation P2X7R->Pore BBG Brilliant Blue G BBG->P2X7R Inhibits Inflammation Inflammation (e.g., IL-1β release) Apoptosis Apoptosis Ion_Flux->Inflammation Pore->Apoptosis

Caption: P2X7R signaling pathway and its inhibition by Brilliant Blue G.

Pannexin-1 Channel Signaling and Inhibition by Brilliant Blue FCF

Panx1_Pathway Cell_Stress Cellular Stress/Injury Panx1 Pannexin-1 Channel Cell_Stress->Panx1 Activates ATP_Release ATP Release Panx1->ATP_Release BBF Brilliant Blue FCF BBF->Panx1 Inhibits Paracrine_Signaling Paracrine Signaling (e.g., P2X7R activation) ATP_Release->Paracrine_Signaling

Caption: Panx1 channel signaling and its inhibition by Brilliant Blue FCF.

Experimental Workflow for In Vivo Neuroprotection Studies

Experimental_Workflow Animal_Model Animal Model of CNS Injury (e.g., SCI, TBI) Drug_Admin Drug Administration (Brilliant Blue G/FCF or Vehicle) Animal_Model->Drug_Admin Behavioral Behavioral Assessment (e.g., BBB score) Drug_Admin->Behavioral Histology Histological Analysis (Lesion volume) Drug_Admin->Histology Biochemical Biochemical Analysis (Western Blot, ELISA) Drug_Admin->Biochemical Data_Analysis Data Analysis and Interpretation Behavioral->Data_Analysis Histology->Data_Analysis Biochemical->Data_Analysis

Caption: A typical experimental workflow for in vivo neuroprotection studies.

Conclusion

Brilliant Blue FCF (C37H34N2Na2O9S3), a compound with a long history of use as a colorant, has emerged as a valuable tool in biomedical research. Its ability to selectively inhibit Pannexin-1 channels and the P2X7 receptor antagonism of its close analog, Brilliant Blue G, have opened new avenues for investigating the roles of these targets in health and disease. The demonstrated neuroprotective effects in preclinical models of spinal cord injury and stroke highlight the potential for these compounds to serve as a basis for the development of novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the scientific and therapeutic applications of Brilliant Blue FCF and related compounds. Further research is warranted to fully elucidate their mechanisms of action and to translate these promising preclinical findings into clinical applications.

References

The Safety and Toxicity Profile of C.I. Acid Blue 9: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Blue 9, also known as Brilliant Blue FCF (FD&C Blue No. 1), is a synthetic triarylmethane dye with the CAS number 3844-45-9. It is widely utilized as a colorant in foods, drugs, and cosmetics.[1][2] This technical guide provides a comprehensive overview of the safety and toxicity profile of this compound, with a focus on laboratory studies. The information is presented to aid researchers, scientists, and drug development professionals in understanding the toxicological characteristics of this compound.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for this compound.

Table 1: Acute and Chronic Toxicity Data

TestSpeciesRouteValueReference
Acute Oral LD50RatOral> 2000 mg/kg bw[3]
Chronic Oral NOAEL (Male)RatDietary1072 mg/kg bw/day (2.0% in diet)[3][4]
Chronic Oral NOAEL (Female)RatDietary631 mg/kg bw/day (1.0% in diet)[3][4][5]
Chronic Oral NOAEL (Male)MouseDietary7354 mg/kg bw/day (5.0% in diet)[4]
Chronic Oral NOAEL (Female)MouseDietary8966 mg/kg bw/day (5.0% in diet)[4]

Table 2: Genotoxicity and Acceptable Daily Intake (ADI)

TestSystemResultReference
Bacterial Reverse Mutation (Ames) TestSalmonella typhimuriumNon-mutagenic[6]
In vitro Chromosomal AberrationMammalian CellsSome evidence of clastogenicity
Regulatory Guideline Organization Value Reference
Acceptable Daily Intake (ADI)JECFA0-6 mg/kg bw
Acceptable Daily Intake (ADI)SCCNFP0-10 mg/kg bw/day[3]

Metabolism and Pharmacokinetics

Studies in rats, mice, and guinea pigs have shown that this compound is poorly absorbed from the gastrointestinal tract. Following oral administration, the majority of the ingested dye is excreted unchanged in the feces.[2] Pre-treating rats with the dye in their diet did not alter the route or timing of its elimination. Furthermore, studies using isolated intestinal loops confirmed the lack of significant absorption and metabolism.[2] There is no evidence of the dye or its metabolites crossing the placental barrier in pregnant rats.[2]

Experimental Protocols

The following sections detail the general methodologies for key toxicological experiments relevant to this compound, based on internationally recognized OECD guidelines. While specific historical study protocols may not be fully available, these guidelines represent the standard procedures.

Acute Oral Toxicity (Following OECD Guideline 401)

The acute oral toxicity of a substance is typically determined using a limit test or a full LD50 test.

  • Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females.

  • Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.

  • Procedure:

    • Animals are fasted prior to dosing (food, but not water, is withheld).

    • The test substance is administered in a single dose by gavage. The volume administered is based on the animal's body weight.

    • For a limit test, a single group of animals is dosed at 2000 mg/kg body weight.

    • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

    • All animals are subjected to a gross necropsy at the end of the observation period.

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

This test evaluates the potential of a substance to induce gene mutations in bacteria.

  • Tester Strains: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.[6][7][8]

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of induced rats, to mimic mammalian metabolism.

  • Procedure (Plate Incorporation Method):

    • The test substance, at various concentrations, is mixed with the bacterial tester strain and molten top agar (B569324).

    • For tests with metabolic activation, the S9 mix is also added to the top agar.

    • The mixture is poured onto a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted and compared to the number of spontaneous revertants in the negative control.

Ames_Test_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis bacterial_culture Bacterial Culture (e.g., S. typhimurium his-) mix Mix Components (Bacteria, Test Substance, Top Agar +/- S9) bacterial_culture->mix test_substance Test Substance (this compound) test_substance->mix s9_mix S9 Mix (Metabolic Activation) s9_mix->mix plate Pour onto Minimal Glucose Agar Plates mix->plate incubate Incubate (37°C, 48-72h) plate->incubate count Count Revertant Colonies incubate->count compare Compare to Control count->compare result Determine Mutagenicity compare->result

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vitro Chromosomal Aberration Test (Following OECD Guideline 473)

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

  • Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO, Chinese Hamster Lung - CHL) or primary cell cultures (e.g., human lymphocytes) are used.[9][10]

  • Metabolic Activation: The test is conducted with and without an S9 mix.

  • Procedure:

    • Cell cultures are exposed to the test substance at various concentrations for a defined period.

    • After treatment, the cells are incubated for a period that allows for the expression of chromosomal damage.

    • A metaphase-arresting agent (e.g., colcemid) is added to accumulate cells in metaphase.

    • Cells are harvested, fixed, and stained.

    • Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

    • The frequency of aberrant cells is compared to that in the negative control.

Chromosomal_Aberration_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis cell_culture Mammalian Cell Culture (e.g., CHO cells) expose Expose Cells to Test Substance (+/- S9) cell_culture->expose test_substance Test Substance (this compound) test_substance->expose incubate Incubate for Damage Expression expose->incubate arrest Add Metaphase- Arresting Agent incubate->arrest harvest Harvest, Fix, and Stain Cells arrest->harvest microscopy Microscopic Analysis of Metaphase Spreads harvest->microscopy score Score Chromosomal Aberrations microscopy->score result Determine Clastogenicity score->result

Caption: Workflow for the In Vitro Chromosomal Aberration Test.

Dermal and Ocular Irritation (Draize Test) (Following OECD Guidelines 404 and 405)

These tests assess the potential of a substance to cause irritation to the skin and eyes.

  • Test Animals: Albino rabbits are typically used.[11][12]

  • Dermal Irritation Procedure (OECD 404):

    • A small area of the animal's skin is clipped free of fur.

    • The test substance (0.5 g or 0.5 mL) is applied to the skin and covered with a gauze patch.

    • After a 4-hour exposure, the patch and any residual test substance are removed.

    • The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[11][13]

  • Ocular Irritation Procedure (OECD 405):

    • The test substance (0.1 g or 0.1 mL) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[11][12]

    • The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.[11][13]

Signaling Pathways and Mechanisms of Toxicity

Inhibition of Pannexin 1 (Panx1) Channels

Recent research has identified this compound as a selective inhibitor of the Pannexin 1 (Panx1) channel.[14][15][16][17] Panx1 channels are large-pore channels found in the cell membrane that are involved in paracrine signaling through the release of ATP.[18][19] Overactivation of Panx1 channels has been implicated in neuronal cell death.[20]

The inhibition of Panx1 by this compound suggests a potential mechanism for neurotoxicity.[14][15][16][17] By blocking the channel, the dye could interfere with normal physiological processes that rely on Panx1-mediated ATP release.

Panx1_Inhibition_Pathway cluster_activation Panx1 Channel Activation cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects stimuli Stimuli (e.g., High K+, Mechanical Stress) panx1_closed Panx1 Channel (Closed) stimuli->panx1_closed activates panx1_open Panx1 Channel (Open) panx1_closed->panx1_open atp_release ATP Release panx1_open->atp_release blocked_channel Blocked Panx1 Channel purinergic_signaling Purinergic Signaling atp_release->purinergic_signaling acid_blue_9 This compound acid_blue_9->panx1_open inhibits no_atp_release Inhibited ATP Release blocked_channel->no_atp_release altered_response Altered Physiological Response / Neurotoxicity no_atp_release->altered_response physiological_response Physiological Response purinergic_signaling->physiological_response

Caption: Inhibition of the Pannexin 1 (Panx1) Signaling Pathway by this compound.

Conclusion

This compound exhibits low acute oral toxicity. Chronic toxicity studies in rodents have established No-Observed-Adverse-Effect Levels (NOAELs), which have been used by regulatory bodies such as JECFA to set an Acceptable Daily Intake (ADI). While the substance is generally not considered mutagenic in the Ames test, there is some evidence of clastogenicity in in vitro mammalian cell assays at high concentrations. It is a moderate skin irritant in humans at high concentrations and can cause eye irritation. The identification of this compound as a selective inhibitor of the Panx1 channel provides a potential mechanism for observed neurobehavioral effects and warrants further investigation. This guide provides a foundational understanding of the safety and toxicity profile of this compound for professionals in research and drug development.

References

C.I. Acid Blue 9 CAS number 2650-18-2 vs 3844-45-9

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to C.I. Acid Blue 9: A Comparative Analysis of CAS Numbers 2650-18-2 and 3844-45-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a synthetic triarylmethane dye, is widely recognized for its vibrant blue color and is utilized across various industries, including food, pharmaceuticals, and textiles. It is cataloged under the Colour Index Number 42090 and is also commonly known by names such as Brilliant Blue FCF, Erioglaucine, and FD&C Blue No. 1. This guide provides a comprehensive technical overview of this compound, with a specific focus on clarifying the distinction between its two common salt forms, identified by CAS numbers 2650-18-2 and 3844-45-9. For professionals in drug development, understanding the specific properties and biological activities of these forms is crucial, especially in light of emerging research into their effects on cellular signaling pathways.

The core distinction lies in the counter-ions balancing the charge of the dye molecule:

  • CAS Number 2650-18-2 corresponds to the diammonium salt of this compound.

  • CAS Number 3844-45-9 corresponds to the disodium (B8443419) salt of this compound.[1][2]

This guide will delve into the chemical and physical properties, synthesis, analytical methods, and, most importantly, the biological activities of these two forms of this compound, presenting data in a clear and comparative manner.

Chemical and Physical Properties

The fundamental structure of the this compound chromophore remains the same in both salt forms. The difference in the counter-ion (ammonium vs. sodium) leads to slight variations in molecular weight and potentially in solubility and other physical characteristics.

Table 1: Comparative Chemical and Physical Properties
PropertyThis compound (Diammonium Salt)This compound (Disodium Salt)Citations
CAS Number 2650-18-23844-45-9[3][4]
Synonyms Erioglaucine A, Alphazurine FG, C.I. 42090, Acid Blue 9 Ammonium (B1175870) SaltBrilliant Blue FCF, FD&C Blue No. 1, Erioglaucine Disodium Salt[5][6][7]
Molecular Formula C₃₇H₄₂N₄O₉S₃C₃₇H₃₄N₂Na₂O₉S₃[5][6]
Molecular Weight 782.94 g/mol 792.85 g/mol [5][6]
Appearance Blue-violet powderReddish-violet powder or granules with a metallic luster[8]
Melting Point 283 °C (decomposes)283 °C (decomposes)[9][10]
Solubility in Water 50 g/L at 90 °C200 g/L at 25 °C[8]
Solubility in Ethanol SolubleSoluble[8]
λmax (in water) ~630 nm~630 nm[11]

Synthesis of this compound

The synthesis of this compound is a two-step process involving a condensation reaction followed by oxidation. The final salt form is determined in the neutralization/salting-out step.

General Synthesis Pathway

G cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation cluster_2 Step 3: Salt Formation 2-Formylbenzenesulfonic acid 2-Formylbenzenesulfonic acid Leuco Acid Leuco Acid 2-Formylbenzenesulfonic acid->Leuco Acid Condensation (Acidic medium, 102-106 °C) N-Ethyl-N-(3-sulfobenzyl)aniline N-Ethyl-N-(3-sulfobenzyl)aniline N-Ethyl-N-(3-sulfobenzyl)aniline->Leuco Acid Acid Blue 9 (Acid Form) Acid Blue 9 (Acid Form) Leuco Acid->Acid Blue 9 (Acid Form) Oxidation (Sulfuric acid, 20-45 °C) Oxidizing Agent Manganese Dioxide (MnO₂) Oxidizing Agent->Acid Blue 9 (Acid Form) Base Base Acid Blue 9 (Acid Form)->Base Diammonium Salt\n(CAS 2650-18-2) Diammonium Salt (CAS 2650-18-2) Base->Diammonium Salt\n(CAS 2650-18-2) Ammonium Hydroxide (B78521) Disodium Salt\n(CAS 3844-45-9) Disodium Salt (CAS 3844-45-9) Base->Disodium Salt\n(CAS 3844-45-9) Sodium Hydroxide or Sodium Carbonate

Caption: General synthesis workflow for this compound salts.

Experimental Protocol: Synthesis of this compound Disodium Salt (CAS 3844-45-9)

This protocol is a representative procedure based on literature descriptions.[12][13][14]

Step 1: Condensation to form the Leuco Acid

  • In a reaction vessel equipped with a stirrer and heating mantle, charge N-ethyl-N-(3-sulfobenzyl)aniline and 2-formylbenzenesulfonic acid in a molar ratio of approximately 2:1.

  • Add an acidic aqueous medium (e.g., dilute sulfuric acid) to the reaction mixture.

  • Heat the mixture to 102-106 °C with continuous stirring.

  • Maintain this temperature for several hours until the condensation reaction is complete, forming the leuco acid derivative. The completion of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

Step 2: Oxidation

  • Cool the reaction mixture to 20-45 °C.

  • Slowly add manganese dioxide (MnO₂) as the oxidizing agent to the leuco acid solution in a sulfuric acid medium. The pH should be maintained between 1.5 and 2.5.

  • Stir the mixture until the oxidation is complete, indicated by the formation of the vibrant blue color of the dye.

Step 3: Neutralization and Salt Formation

  • Neutralize the reaction mixture by adding a solution of sodium carbonate or sodium hydroxide. This step precipitates manganese salts.

  • Filter the mixture to remove the manganese salts and other insoluble impurities.

  • The filtrate, containing the disodium salt of this compound, can then be further purified by methods such as nanofiltration.

  • The purified dye solution is then dried (e.g., by spray drying) to obtain the final product as a powder.

Note: For the synthesis of the diammonium salt (CAS 2650-18-2), ammonium hydroxide would be used in the neutralization step instead of a sodium base.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the identification and quantification of this compound.

Table 2: Representative HPLC Parameters
ParameterDescriptionCitations
Column Reversed-phase C18 (e.g., 150 mm x 2.1 mm, 5 µm) or Mixed-mode (e.g., Newcrom BH)[6][15]
Mobile Phase A 0.05 M ammonium acetate (B1210297) in water[6]
Mobile Phase B 0.05 M ammonium acetate in methanol[6]
Gradient A time-programmed gradient from a lower to a higher concentration of Mobile Phase B is typically used to ensure good separation.[6]
Flow Rate 0.2 - 1.0 mL/min[6][16]
Detection UV-Vis Diode Array Detector (DAD) at 630 nm (or a range including this wavelength)[6][16]
Injection Volume 2 - 20 µL[6][16]
Column Temperature 30-40 °C[6]
Experimental Protocol: HPLC Analysis

The following is a general protocol for the analysis of this compound in a beverage sample.[6][17]

  • Standard Preparation: Prepare a stock solution of this compound (either salt form) in deionized water. Create a series of working standards by serial dilution of the stock solution to generate a calibration curve.

  • Sample Preparation:

    • For carbonated beverages, degas the sample using an ultrasonic bath for approximately 5 minutes.

    • Dilute the sample with deionized water as needed to bring the dye concentration within the range of the calibration curve.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters outlined in Table 2.

    • Inject the prepared standards and sample onto the column.

    • Record the chromatograms and integrate the peak area corresponding to this compound.

  • Quantification:

    • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

G Sample Sample Degas & Dilute Degas & Dilute Sample->Degas & Dilute Filter (0.45 µm) Filter (0.45 µm) Degas & Dilute->Filter (0.45 µm) HPLC System HPLC System Filter (0.45 µm)->HPLC System Chromatogram Chromatogram HPLC System->Chromatogram Quantification Quantification Chromatogram->Quantification G ATP ATP P2X7 Receptor P2X7 Receptor ATP->P2X7 Receptor Activates Ion Channel Opening Ion Channel Opening P2X7 Receptor->Ion Channel Opening Ca²⁺ Influx Ca²⁺ Influx Ion Channel Opening->Ca²⁺ Influx Inflammatory Response Inflammatory Response Ca²⁺ Influx->Inflammatory Response Brilliant Blue FCF Brilliant Blue FCF Brilliant Blue FCF->P2X7 Receptor Inhibits G Upstream Stimuli Upstream Stimuli MEK MEK Upstream Stimuli->MEK Akt Akt Upstream Stimuli->Akt ERK ERK MEK->ERK p-ERK (Active) p-ERK (Active) ERK->p-ERK (Active) Neuronal Injury Neuronal Injury p-ERK (Active)->Neuronal Injury GSK3β (Active) GSK3β (Active) Akt->GSK3β (Active) Inhibits by phosphorylation p-GSK3β (Inactive) p-GSK3β (Inactive) GSK3β (Active)->p-GSK3β (Inactive) GSK3β (Active)->Neuronal Injury Brilliant Blue FCF Brilliant Blue FCF Brilliant Blue FCF->ERK Inhibits phosphorylation Brilliant Blue FCF->GSK3β (Active) Inhibits

References

Erioglaucine Dye in Scientific Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Erioglaucine disodium (B8443419) salt, also known as Brilliant Blue FCF, Acid Blue 9, or FD&C Blue No. 1, is a synthetic triphenylmethane (B1682552) dye.[1] While widely recognized for its use as a colorant in the food, pharmaceutical, and cosmetic industries, its unique chemical and biological properties make it a versatile tool in a variety of scientific research applications.[2][3][4] This technical guide provides an in-depth overview of Erioglaucine's applications in scientific experiments, with a focus on its use as a biological stain, a tracer for permeability studies, and a pharmacological tool in drug development. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in effectively utilizing this compound.

Physicochemical Properties

Erioglaucine is a water-soluble, dark blue-green or purple powder known for its high stability and reliability in experimental conditions.[1][5] Its vibrant color and consistent performance are key features that underpin its utility in both biological and analytical studies.[1]

Table 1: Physicochemical Properties of Erioglaucine Disodium Salt

PropertyValueReferences
Synonyms Brilliant Blue FCF, Acid Blue 9, FD&C Blue No. 1, C.I. 42090[6][7][8][9]
CAS Number 3844-45-9[1][10]
Molecular Formula C₃₇H₃₄N₂Na₂O₉S₃[1][4][5]
Molecular Weight 792.85 g/mol [1][5]
Appearance Dark blue to purple powder[3][5]
Solubility Soluble in water (20 g/100 mL at 25°C), ethanol (B145695), glycerol[4][7][11]
Maximum Absorption (λmax) ~628-630 nm in water[7][8]
Melting Point 283 °C (decomposes)[10][12]
Stability Good stability to heat, light, and pH (in acidic to neutral range)[7]

Key Applications in Scientific Research

Erioglaucine's utility extends across several domains of research, from cell biology to pharmacology.

Biological Stain and Tracer

Erioglaucine is extensively used as a biological stain in microscopy to enhance the visualization of cellular structures and processes.[1][8][13] Its strong, non-covalent binding to proteins makes it suitable for staining proteins in electrophoresis gels.[1] An innovative application involves its use as a fluorescent stain for fungi and bacteria, offering a non-toxic alternative to traditional dyes like lactofuchsin.[2][14][15]

Due to its high water solubility, intense color, and low toxicity, Erioglaucine (as Brilliant Blue FCF) serves as an effective tracer for visualizing water flow patterns in soil and for assessing blood-brain barrier (BBB) permeability.[8][9][16][17][18] Its mobility in soil is moderate, making it a suitable, environmentally acceptable tracer for solute transport studies.[9][16]

P2X7 Receptor Antagonist

A significant application of Erioglaucine in drug development and neuroscience is its role as a selective antagonist of the P2X7 receptor (P2X7R).[19] The P2X7R is an ATP-gated ion channel primarily found on immune cells, such as macrophages and microglia, and its activation is linked to inflammatory processes.[20][21] Activation of P2X7R by high concentrations of ATP leads to calcium influx, the release of pro-inflammatory cytokines like interleukin-1β (IL-1β), and ultimately, cell pore formation.[20][21]

By blocking this receptor, Erioglaucine and its structural analog Brilliant Blue G (BBG) can abrogate these inflammatory responses.[19][22] This makes it a valuable tool for studying the role of P2X7R in various pathologies, including neuroinflammation, chronic pain, and inflammatory diseases.[20][21][22][23]

Quantitative Data for Experimental Use

The following table summarizes key quantitative parameters for the use of Erioglaucine in various experimental contexts.

Table 2: Quantitative Data for Experimental Use of Erioglaucine

ParameterApplicationValueCell/SystemReferences
Staining Concentration Protein Gel Staining0.05-0.2% (w/v)Polyacrylamide Gels[1]
Staining Concentration Microbial StainingNot specifiedFungi & Bacteria[2][14]
Tracer Concentration Soil Water Flow4 g/LField Soil[24]
IC₅₀ (Brilliant Blue G) P2X7R Antagonism10 µMJ774.G8 Macrophages[20]
IC₅₀ (Brilliant Blue G) P2X7R Antagonism1.3 - 2.6 mMJ774.G8 Macrophages[5]
Treatment Concentration (BBG) P2X7R Antagonism (in vitro)20 µMU251 Glioblastoma Cells[25]
Oral LD₅₀ Acute Toxicity> 2 g/kgRat[11]
Acceptable Daily Intake (ADI) Safety0 - 12.0 mg/kg body weightHuman[11]

Experimental Protocols

The following protocols are provided as a guide and should be optimized for specific experimental conditions.

Protocol 1: Preparation of a Fast Staining Solution for Protein Gels

This protocol describes the preparation of an Erioglaucine-based staining solution for polyacrylamide gels.[1]

  • Initial Dissolution: Weigh 0.05-0.2g of Erioglaucine disodium salt (G-250) and dissolve it completely in 30-50 mL of anhydrous ethanol with stirring.[1]

  • Component Addition: Add 1.5-5g of anhydrous copper sulfate (B86663) and 500-800 mL of ultrapure water. Stir the mixture at 200-600 rpm for 0.5-2 hours.[1]

  • Acidification: Add 10-50 mL of glacial acetic acid and stir until homogeneous. Then, add 10-50 mL of concentrated hydrochloric acid and mix well.[1]

  • Final Volume and Clarification: Adjust the total volume to 1 L with ultrapure water. Centrifuge the solution at 10,000 rpm for 5 minutes to remove any precipitate. The supernatant is the final staining solution.[1]

  • Staining Procedure: After electrophoresis, rinse the gel with ultrapure water. Immerse the gel in the staining solution and heat in a microwave on high for 2-3 minutes.[1]

  • Destaining: Remove the staining solution and add a 150 mM NaCl aqueous solution. Decolorize at room temperature with gentle shaking for approximately 1 hour.[1]

Protocol 2: Use of Erioglaucine as a Soil Water Tracer

This protocol details the application of Brilliant Blue FCF to visualize water flow in soil.[24]

  • Tracer Solution Preparation: Prepare a 4 g/L tracer solution by dissolving 160 g of Brilliant Blue FCF powder in 40 L of tap water.[24]

  • Application: Evenly spray the tracer solution onto the designated test area (e.g., 1 m²) from a height of 1 meter. The application should take approximately 1 hour.[24]

  • Flow Control: Adjust the spray flow to prevent water accumulation or surface runoff, mimicking natural rainfall.[24]

  • Excavation and Imaging: After a designated infiltration time, excavate vertical profiles of the soil.

  • Analysis: Capture high-resolution digital images of the stained soil profiles. The dye patterns reveal the pathways of water movement, highlighting areas of preferential flow.[24]

Protocol 3: In Vitro P2X7 Receptor Antagonism Assay (Dye Uptake Method)

This protocol provides a general framework for assessing the antagonist activity of Erioglaucine (or its analog BBG) on P2X7R by measuring ATP-induced dye uptake. This is based on methods used for screening P2X7R antagonists.[5]

  • Cell Culture: Plate cells that endogenously express P2X7R (e.g., J774.G8 macrophages) in a 96-well plate and culture for 24 hours.[5]

  • Preparation: Exchange the culture medium with an extracellular saline solution (e.g., 150 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4).[5]

  • Antagonist Incubation: Add varying concentrations of the antagonist (e.g., Brilliant Blue G, 0.048–100 μM) to the wells. Incubate for 15 minutes at 37°C.[5]

  • Agonist Stimulation: Stimulate the cells by adding the P2X7R agonist ATP (e.g., final concentration of 5 mM). Incubate for 15 minutes at 37°C.[5]

  • Dye Addition: Add a fluorescent dye that can enter through the P2X7R pore (e.g., Propidium Iodide or Lucifer Yellow) and incubate for an additional 5 minutes.[5]

  • Measurement: Measure the fluorescence intensity using a fluorescence plate reader. A decrease in fluorescence in antagonist-treated wells compared to control (ATP stimulation alone) indicates P2X7R antagonism.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the fluorescence signal against the antagonist concentration.[5]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and processes involving Erioglaucine is crucial for understanding its function.

P2X7_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Effects P2X7R P2X7 Receptor Ca_Influx Ca²⁺ Influx P2X7R->Ca_Influx Opens Channel Pore Pore Formation (Dye Uptake) P2X7R->Pore Prolonged Activation ATP Extracellular ATP (High Concentration) ATP->P2X7R Activates Erioglaucine Erioglaucine (Antagonist) Erioglaucine->P2X7R Blocks IL1B IL-1β Release Ca_Influx->IL1B Inflammation Inflammation Pore->Inflammation IL1B->Inflammation

Caption: P2X7 Receptor signaling pathway and antagonism by Erioglaucine.

Staining_Workflow cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis SamplePrep 1. Sample Preparation (e.g., Cell Culture, Tissue Section) Fixation 2. Fixation (e.g., 4% PFA) SamplePrep->Fixation Permeabilization 3. Permeabilization (Optional) (e.g., Triton X-100) Fixation->Permeabilization Blocking 4. Blocking (e.g., BSA) Permeabilization->Blocking Staining 5. Staining with Erioglaucine Solution Blocking->Staining Washing 6. Washing Steps (e.g., PBS) Staining->Washing Mounting 7. Mounting Washing->Mounting Imaging 8. Microscopy Imaging (Bright-field or Fluorescence) Mounting->Imaging

Caption: General experimental workflow for cell or tissue staining.

Toxicology and Safety Information

Erioglaucine disodium salt is generally considered to have low acute toxicity.[9] Animal studies have demonstrated a high level of safety, with an oral LD₅₀ in rats greater than 2 g/kg.[11] It is not found to be carcinogenic or mutagenic in rodents.[16]

However, as with all laboratory chemicals, appropriate safety precautions must be taken. Erioglaucine is a fine powder and may form combustible dust concentrations in the air.[6][7] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling the powder.[12] Work should be conducted in a well-ventilated area to minimize dust generation and inhalation.[4][12]

First Aid Measures: [7]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.

  • Skin Contact: Wash off with soap and plenty of water.

  • Ingestion: Rinse mouth with water and drink plenty of water.

  • Inhalation: Move the person into fresh air.

Conclusion

Erioglaucine disodium salt is more than a simple coloring agent; it is a multifaceted and cost-effective tool for the modern researcher.[1] Its applications as a reliable biological stain, a non-toxic tracer for permeability studies, and a specific antagonist of the P2X7 receptor make it relevant to a wide range of scientific disciplines. By understanding its properties and employing standardized protocols, researchers can leverage Erioglaucine to gain valuable insights into biological processes and advance drug discovery efforts.

References

An In-depth Technical Guide to the Absorption Spectrum Analysis of C.I. 42090 (Brilliant Blue FCF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the absorption spectrum of C.I. 42090, a high-purity synthetic dye with wide applications in the pharmaceutical, cosmetic, and food industries.[1][2][3][4][5][6][7][8] Also known as Brilliant Blue FCF and FD&C Blue No. 1, its consistent and well-defined spectral properties make it a valuable compound for various analytical and quality control procedures.[1][2][9]

Core Spectroscopic and Physicochemical Data

The quantitative spectrophotometric and key physicochemical properties of C.I. 42090 are summarized below. These values are critical for the accurate quantification and characterization of the dye in various matrices.

ParameterValueSolvent/Conditions
Color Index Name C.I. 42090N/A
Common Names Brilliant Blue FCF, FD&C Blue No. 1, Acid Blue 9N/A
CAS Number 3844-45-9N/A
Molecular Formula C₃₇H₃₄N₂Na₂O₉S₃N/A
Molecular Weight 792.85 g/mol N/A
Maximum Absorbance (λmax) ~628 - 630 nmWater
Secondary Absorbance Peaks 308 nm, 408 nmAcidic mobile phase (pH ≤ 3)
Molar Absorption Coefficient (ε) 80,000 M⁻¹cm⁻¹at 625 nm
Specific Absorptivity (E1%) 1637at ~630 nm
Solubility Soluble in water and glycerolN/A

Note: The absorption spectrum of C.I. 42090 can be influenced by the pH of the solvent system.[10]

Experimental Protocols

Accurate determination of the absorption spectrum and concentration of C.I. 42090 relies on precise experimental methodology. The following protocols outline the key steps for spectrophotometric analysis.

Preparation of a Standard Stock Solution (1 mM)

This protocol is foundational for creating subsequent dilutions for calibration curves and spectral scans.

Materials:

  • C.I. 42090 (Brilliant Blue FCF) powder

  • Deionized or distilled water

  • 500 mL volumetric flask

  • Analytical balance

Procedure:

  • Accurately weigh 0.396 g of C.I. 42090 powder using an analytical balance.[11]

  • Quantitatively transfer the powder to a 500 mL volumetric flask.

  • Add a portion of deionized or distilled water to the flask and swirl to dissolve the powder completely.

  • Once dissolved, fill the flask to the 500 mL mark with water.

  • Stopper the flask and invert it several times to ensure a homogenous solution. This solution is a 1 mM stock of C.I. 42090.[11]

Determination of Absorption Spectrum and λmax

This procedure is used to identify the wavelength of maximum absorbance, a critical parameter for quantitative analysis.

Materials:

  • 1 mM C.I. 42090 stock solution

  • Deionized or distilled water

  • UV-Vis spectrophotometer

  • Quartz or polystyrene cuvettes (1 cm path length)

Procedure:

  • Prepare a dilute working solution from the 1 mM stock solution (e.g., a 10 µM solution).

  • Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Fill a cuvette with deionized or distilled water to serve as a blank.

  • Place the blank cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 300-800 nm).

  • Rinse the sample cuvette with the dilute C.I. 42090 working solution before filling it.

  • Place the sample cuvette in the spectrophotometer and perform a spectral scan.

  • The resulting spectrum will show the absorbance of C.I. 42090 across the scanned wavelengths. The peak of the most prominent absorbance in the visible range is the λmax, which should be approximately 630 nm.[12][13][14]

Generation of a Calibration Curve and Molar Absorptivity Determination

This protocol allows for the quantification of C.I. 42090 in unknown samples and the experimental determination of the molar absorption coefficient.

Materials:

  • 10 µM C.I. 42090 working stock solution

  • Deionized or distilled water

  • UV-Vis spectrophotometer set to the predetermined λmax

  • Cuvettes (1 cm path length)

  • Precision pipettes and volumetric flasks

Procedure:

  • From the 10 µM working stock, prepare a series of standard solutions with decreasing concentrations (e.g., 8 µM, 6 µM, 4 µM, 2 µM).[11]

  • Set the spectrophotometer to measure absorbance at the λmax determined in the previous protocol (approximately 630 nm).

  • Blank the instrument using a cuvette filled with deionized or distilled water.

  • Measure the absorbance of each standard solution, starting from the least concentrated and moving to the most concentrated.

  • Plot the absorbance values (y-axis) against the corresponding concentrations in mol/L (x-axis).

  • Perform a linear regression on the data points. The resulting plot should be a straight line that passes through the origin, in accordance with the Beer-Lambert Law.

  • The slope of the line is equal to the molar absorption coefficient (ε) when a 1 cm path length cuvette is used.[11]

Logical Workflow for Spectrophotometric Analysis

The following diagram illustrates the logical workflow for the spectrophotometric analysis of C.I. 42090, from sample preparation to data analysis.

Spectrophotometry_Workflow stock Prepare 1 mM Stock Solution dilutions Create Serial Dilutions stock->dilutions scan Scan for λmax dilutions->scan absorbance Measure Absorbance at λmax scan->absorbance plot Plot Calibration Curve (Abs vs. Conc) absorbance->plot calculate Calculate Molar Absorptivity (ε) plot->calculate

Caption: Workflow for Spectrophotometric Analysis of C.I. 42090.

This guide provides the essential data and methodologies for the robust analysis of C.I. 42090's absorption spectrum. Adherence to these protocols will ensure accurate and reproducible results for researchers and professionals in relevant scientific fields.

References

Triarylmethane Dyes in Biological Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triarylmethane dyes, a class of synthetic organic compounds characterized by a central carbon atom bonded to three aryl rings, have emerged as versatile and powerful tools in biological research and drug development.[1][2] Their intense coloration, diverse photophysical properties, and amenability to chemical modification have led to their widespread application as stains, fluorescent probes, biosensors, and even therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the core applications of triarylmethane dyes, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.

Core Physicochemical and Photophysical Properties

The utility of triarylmethane dyes in biological research is intrinsically linked to their unique chemical structure. The extensive π-electron delocalization across the three aryl rings is responsible for their strong absorption of light in the visible spectrum, resulting in their vibrant colors.[1] The specific color and other photophysical properties are determined by the nature and position of substituents on the aryl rings.[1] Many triarylmethane dyes exhibit pH sensitivity, making them useful as pH indicators in biological systems.[2][5][6]

While intensely colored, the fluorescence quantum yields of many triarylmethane dyes are low in solutions of low viscosity due to non-radiative decay pathways involving the torsional motion of the aryl rings. However, this rotational freedom can be restricted upon binding to macromolecules such as proteins or nucleic acids, or in viscous environments, leading to a significant enhancement in fluorescence.[7] This "light-up" property is a key principle behind their use as fluorescent probes and biosensors.

Table 1: Spectroscopic Properties of Selected Triarylmethane Dyes

Dyeλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Emission Maximum (nm)Quantum Yield (Φ)Solvent/Conditions
Malachite Green~614-628~105,000~6807.9 x 10⁻⁵ (in water)Water, Ethanol
Basic Green 4~614-628Not specified~680Not specifiedWater, Ethanol
Crystal VioletNot specified~105,000Not specifiedNot specifiedNot specified
Brilliant Blue GNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Thiophene-derived Malachite Green Analogues621-64181,300-95,100652-723Relative to Malachite GreenEthanol, Glycerol

Data compiled from multiple sources.[7][8][9][10]

Key Applications in Biological Research

The diverse properties of triarylmethane dyes have led to their adoption in a wide array of biological applications, ranging from simple staining to complex molecular imaging and therapeutic interventions.

Biological Staining

Triarylmethane dyes are extensively used as staining agents for visualizing cells, tissues, and macromolecules.

  • Crystal Violet for Cell Viability and Biofilm Assays: Crystal violet is a simple and effective dye for quantifying cell viability and biofilm formation. It stains the DNA and proteins of adherent cells. Dead or dying cells detach and are washed away, leading to a reduction in staining intensity that is proportional to cell death.[11]

  • Coomassie Brilliant Blue (Brilliant Blue G) for Protein Staining: Coomassie Brilliant Blue G-250 is a widely used dye for the visualization of proteins in polyacrylamide gel electrophoresis (PAGE).[12] It binds non-specifically to proteins, allowing for their detection and quantification.

  • Malachite Green for Bacterial and Spore Staining: Malachite Green is used in microbiology for procedures like endospore staining, where it can penetrate the tough outer coat of endospores.[1][7]

  • Brilliant Blue G in Ophthalmic Surgery: Brilliant Blue G is used as a surgical aid in ophthalmology to selectively stain the internal limiting membrane (ILM) of the retina, facilitating its removal during vitreoretinal surgery.[13][14][15][16]

Fluorescence Microscopy and Biosensing

The environment-sensitive fluorescence of some triarylmethane dyes makes them valuable as fluorescent probes and components of biosensors.

  • Malachite Green as a "Light-Up" Probe: Malachite Green itself has very low fluorescence in aqueous solution.[7] However, its fluorescence is dramatically enhanced upon binding to specific RNA aptamers or when its rotational freedom is restricted, for example, by intercalating into DNA or binding to proteins.[17][18][19][20] This property is exploited to create biosensors for nucleic acids and other molecules.[17][21]

  • Fluorescent Labeling of Cellular Structures: Derivatives of triarylmethane dyes are being developed for live-cell imaging, allowing for the visualization of specific cellular components with high contrast and low background.[22]

Modulation of Biological Pathways

Certain triarylmethane dyes have been found to interact with and modulate the activity of specific biological targets, opening avenues for their use in drug development.

  • Brilliant Blue G as a P2X7 Receptor Antagonist: Brilliant Blue G is a potent and selective non-competitive antagonist of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and immune responses.[15] Its ability to block P2X7 receptor activity is being investigated for therapeutic applications in various inflammatory conditions.

Table 2: Inhibitory Activity of Brilliant Blue G on P2X7 Receptors

SpeciesIC₅₀Reference
Rat~10-300 nM[15]
Human~200-300 nM[15]
Photodynamic Therapy (PDT)

Triarylmethane dyes are being explored as photosensitizers in photodynamic therapy, a treatment modality that uses light to activate a photosensitizing agent to produce reactive oxygen species that kill cancer cells.[9][23][24][25][26][27] The cationic nature of many of these dyes can lead to their preferential accumulation in the mitochondria of tumor cells, enhancing the selectivity of the therapy.[23][26]

Experimental Protocols

Protocol 1: Crystal Violet Cell Viability Assay

Objective: To quantify cell viability by staining adherent cells with crystal violet.

Materials:

  • Adherent cells cultured in a multi-well plate

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS or 100% methanol)

  • 0.1% (w/v) Crystal Violet solution in 20% methanol (B129727)

  • Solubilization solution (e.g., 10% acetic acid or 1% SDS)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with the compound of interest for the desired duration.

  • Washing: Gently wash the cells twice with PBS to remove dead, non-adherent cells and medium.

  • Fixation: Add the fixative solution to each well and incubate for 15-20 minutes at room temperature.

  • Staining: Remove the fixative and add the crystal violet solution to each well, ensuring the cell monolayer is completely covered. Incubate for 20-30 minutes at room temperature.

  • Washing: Gently wash the plate with running tap water to remove excess stain.

  • Drying: Air-dry the plate completely.

  • Solubilization: Add the solubilization solution to each well and incubate on a shaker for 15-30 minutes to dissolve the dye.

  • Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable, adherent cells.

Protocol 2: Coomassie Brilliant Blue (Brilliant Blue G) Staining of Proteins in a Polyacrylamide Gel

Objective: To visualize proteins separated by SDS-PAGE.

Materials:

  • Polyacrylamide gel post-electrophoresis

  • Fixing Solution (e.g., 40% methanol, 10% acetic acid)

  • Brilliant Blue G-Colloidal Concentrate and staining suspension buffer (Methanol)

  • Destaining Solution (e.g., 25% methanol, 10% acetic acid)

  • 25% (v/v) ammonium (B1175870) sulfate (B86663) for storage

Procedure:

  • Fixation: After electrophoresis, fix the proteins in the gel by incubating in the Fixing Solution for at least 30 minutes.[12]

  • Staining Solution Preparation: Prepare the 1X working staining solution by diluting the Brilliant Blue G-Colloidal Concentrate with deionized water. Immediately before use, mix 4 parts of the 1X working solution with 1 part methanol.[12]

  • Staining: Place the gel in the staining suspension and incubate for 1-2 hours.[12]

  • Destaining: Briefly destain the gel with 10% acetic acid in 25% methanol for 10-60 seconds, followed by a rinse and further destaining in 25% methanol for up to 24 hours until the protein bands are clearly visible against a clear background.[12]

  • Imaging and Storage: Scan the gel at 600 nm. The gel can be stored in 25% (v/v) ammonium sulfate.[12]

Protocol 3: Fluorescence Microscopy of Living Cells with Basic Green 4 (Malachite Green)

Objective: To visualize cellular structures in living cells using Basic Green 4.

Materials:

  • Living cells cultured on glass-bottom dishes or chamber slides

  • Cell culture medium

  • Basic Green 4 stock solution (e.g., 1 mM in water or DMSO)

  • Imaging medium (e.g., phenol (B47542) red-free medium or HBSS)

  • Fluorescence microscope with appropriate filters (Excitation ~620 nm, Emission ~680 nm)

Procedure:

  • Staining Solution Preparation: Prepare a working solution of Basic Green 4 in pre-warmed imaging medium at a final concentration of 1-10 µM. The optimal concentration should be determined empirically to minimize cytotoxicity.[8]

  • Cell Staining: Remove the culture medium from the cells and replace it with the staining solution. Incubate for 5-10 minutes at 37°C.[8]

  • Washing (Optional): For wash-free imaging, proceed directly to the next step. To reduce background fluorescence, the staining solution can be removed and the cells washed once with pre-warmed imaging medium.[8]

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions. Use an excitation wavelength of approximately 620 nm and collect the emission at around 680 nm.[8]

Protocol 4: General Protocol for Screening P2X7 Receptor Antagonists using a Fluorescent Dye Uptake Assay

Objective: To screen for compounds that inhibit the P2X7 receptor-mediated pore formation using a fluorescent dye.

Materials:

  • Cells expressing the P2X7 receptor (e.g., HEK293-P2X7, J774A.1)

  • Cell culture medium

  • Assay buffer (e.g., HBSS)

  • P2X7 receptor agonist (e.g., ATP or BzATP)

  • Test compounds (potential antagonists)

  • Fluorescent dye that enters through the P2X7 pore (e.g., YO-PRO-1, Ethidium Bromide)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the P2X7-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

  • Compound Incubation: Wash the cells with assay buffer. Add varying concentrations of the test compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Dye and Agonist Addition: Add the fluorescent dye and the P2X7 receptor agonist to the wells.

  • Fluorescence Measurement: Immediately begin kinetic reading of the fluorescence intensity for several minutes using a fluorescence microplate reader. Alternatively, image the cells with a fluorescence microscope.

  • Data Analysis: Calculate the percentage inhibition of the agonist-induced dye uptake at each antagonist concentration and determine the IC₅₀ value.[28][29][30][31]

Visualizing Molecular Pathways and Relationships

P2X7 Receptor Signaling Pathway

The P2X7 receptor is an ATP-gated ion channel that, upon activation by high concentrations of extracellular ATP, forms a non-selective pore in the cell membrane. This leads to a cascade of downstream signaling events, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines IL-1β and IL-18. Brilliant Blue G acts as a non-competitive antagonist, blocking these downstream effects.

P2X7_Signaling_Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R activates Pore Pore Formation P2X7R->Pore Ca_influx Ca²⁺ Influx Pore->Ca_influx K_efflux K⁺ Efflux Pore->K_efflux NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 activates Caspase1 Caspase-1 Activation NLRP3->Caspase1 pro_IL1b pro-IL-1β Caspase1->pro_IL1b cleaves pro_IL18 pro-IL-18 Caspase1->pro_IL18 cleaves IL1b IL-1β Release pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 IL-18 Release pro_IL18->IL18 IL18->Inflammation BBG Brilliant Blue G BBG->P2X7R inhibits

Caption: P2X7 receptor signaling pathway and its inhibition by Brilliant Blue G.

Experimental Workflow for a Cell Viability Assay

The Crystal Violet assay provides a straightforward method for assessing cell viability based on the staining of adherent cells.

Cell_Viability_Workflow Start Start: Adherent Cells in Plate Treatment Treat with Compound Start->Treatment Wash1 Wash with PBS Treatment->Wash1 Fix Fix Cells Wash1->Fix Stain Stain with Crystal Violet Fix->Stain Wash2 Wash with Water Stain->Wash2 Dry Air Dry Wash2->Dry Solubilize Solubilize Dye Dry->Solubilize Measure Measure Absorbance (570-590 nm) Solubilize->Measure End End: Quantify Cell Viability Measure->End

Caption: Experimental workflow for the Crystal Violet cell viability assay.

Logical Relationships of Triarylmethane Dyes in Biological Research

The core triphenylmethane (B1682552) structure can be modified to create a diverse range of dyes with distinct properties and applications. This diagram illustrates the relationship between the dye families and their primary uses in biological research.

Triarylmethane_Applications cluster_families Dye Families cluster_applications Biological Applications Core Triphenylmethane Core Structure Malachite Malachite Green Family Core->Malachite Crystal Crystal Violet Family Core->Crystal BrilliantBlue Brilliant Blue Family Core->BrilliantBlue Phenol Phenol Dyes (e.g., Bromocresol Purple) Core->Phenol Staining Biological Staining Malachite->Staining Bacterial/Spore Staining Fluorescence Fluorescence & Biosensing Malachite->Fluorescence Aptamer Biosensors Therapeutics Therapeutics & Drug Discovery Malachite->Therapeutics Photodynamic Therapy Crystal->Staining Cell Viability Crystal->Therapeutics Photodynamic Therapy BrilliantBlue->Staining Protein Staining, Ophthalmic Surgery BrilliantBlue->Therapeutics P2X7 Antagonism Phenol->Staining pH Indicators

Caption: Logical relationships between triarylmethane dye families and their applications.

Conclusion

Triarylmethane dyes represent a remarkably versatile class of molecules with a rich history and a bright future in biological research and drug development. Their utility as stains, fluorescent probes, and therapeutic agents continues to expand as new derivatives are synthesized and novel applications are discovered.[32][33][34][35][36] This guide provides a foundational understanding of their core properties and applications, equipping researchers and scientists with the knowledge to effectively harness the power of these vibrant compounds in their own work. The provided protocols and diagrams serve as practical starting points for the implementation of these techniques in the laboratory. As our understanding of the intricate interactions between these dyes and biological systems deepens, we can anticipate the emergence of even more innovative and impactful applications in the years to come.

References

Methodological & Application

Application Notes: C.I. Acid Blue 9 in Histological Staining

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. Acid Blue 9, also widely known as Aniline (B41778) Blue or Brilliant Blue FCF, is a synthetic triarylmethane dye.[1][2] In histology and pathology, it serves as a crucial staining agent, particularly valued for its ability to selectively color collagen and other connective tissue components.[3][4] Its anionic properties, conferred by sulfonate groups, are central to its staining mechanism.[5] This allows it to form strong electrostatic bonds with positively charged (cationic) tissue elements, such as the amino groups in proteins like collagen, especially in an acidic environment.[5][6]

The most prominent applications of this compound are in polychrome staining techniques, such as Masson's Trichrome and Mallory's Aniline Blue Collagen Stain. These methods are designed to differentiate cellular and extracellular components in tissue sections, making it an indispensable tool for researchers and drug development professionals in the study of fibrosis, tissue injury, and other pathological conditions where changes in the extracellular matrix are of interest.[7][8]

Mechanism of Action in Trichrome Staining

The principle behind trichrome staining involves the sequential use of different anionic dyes with varying molecular weights. The process is governed by the porosity of the tissue components and the size of the dye molecules.

  • Nuclear Staining: The procedure typically begins with staining the nuclei with an iron hematoxylin (B73222), which colors them black or blue-black.[7][9]

  • Cytoplasmic Staining: A small molecular weight red dye (e.g., Biebrich Scarlet-Acid Fuchsin) is then applied. It penetrates and stains most tissue elements, including cytoplasm, muscle, and collagen.[10]

  • Differentiation and Mordanting: A polyacid, such as Phosphomolybdic or Phosphotungstic acid, is used. This large molecule helps to remove the red dye from the more porous collagen fibers while acting as a mordant, facilitating the binding of the subsequent blue dye.[5][8]

  • Collagen Staining: Finally, this compound (Aniline Blue) is introduced. Its larger molecular size allows it to displace the polyacid and selectively bind to the collagen fibers, staining them an intense blue.[5] The cytoplasm and muscle retain the red counterstain.[5]

Experimental Protocols

Masson's Trichrome Staining Protocol

This method is widely used for the detection of collagen fibers in tissues like skin, heart, and lung on formalin-fixed, paraffin-embedded sections.[7][11]

Reagents and Solutions

ReagentPreparation
Bouin's Solution (Optional Mordant) Saturated Picric Acid: 75 ml, Formaldehyde (37-40%): 25 ml, Glacial Acetic Acid: 5 ml.[11]
Weigert's Iron Hematoxylin Stock Solution A: 1g Hematoxylin in 100 ml 95% Alcohol. Stock Solution B: 4 ml 29% Ferric Chloride in 95 ml Distilled Water + 1 ml concentrated Hydrochloric Acid. Working Solution: Mix equal parts of Stock A and B. Stable for 3 months.[7]
Biebrich Scarlet-Acid Fuchsin Solution 90 ml 1% aqueous Biebrich Scarlet, 10 ml 1% aqueous Acid Fuchsin, 1 ml Glacial Acetic Acid.[7]
Phosphomolybdic-Phosphotungstic Acid Solution 25 ml 5% Phosphomolybdic Acid, 25 ml 5% Phosphotungstic Acid.[7]
Aniline Blue Solution 2.5g Aniline Blue, 2 ml Glacial Acetic Acid, 100 ml Distilled Water.[7]
1% Acetic Acid Solution 1 ml Glacial Acetic Acid, 99 ml Distilled Water.[7]

Staining Procedure

StepProcedureTime
1.Deparaffinize and rehydrate sections through graded alcohols to distilled water.[7][9]~15 min
2.(Optional) For formalin-fixed tissues, mordant in Bouin's Solution at 56°C.[9][10]1 hour
3.If Bouin's was used, rinse in running tap water until the yellow color disappears.[9][11]5-10 min
4.Stain in Weigert's iron hematoxylin working solution.[7]10 min
5.Rinse in running warm tap water, then wash in distilled water.[7][11]10 min
6.Stain in Biebrich scarlet-acid fuchsin solution.[7]10-15 min
7.Wash in distilled water.[7]Rinse
8.Differentiate in phosphomolybdic-phosphotungstic acid solution.[7][11]10-15 min
9.Transfer directly to aniline blue solution and stain.[7][11]5-10 min
10.Rinse briefly in distilled water and differentiate in 1% acetic acid solution.[11]2-5 min
11.Wash in distilled water.[7]Rinse
12.Dehydrate quickly through graded alcohols and clear in xylene.[7][11]~5 min
13.Mount with a resinous mounting medium.[7]-
Mallory's Aniline Blue Collagen Stain

This method is another classic technique for demonstrating collagenous fibrils.[12]

Reagents and Solutions

ReagentPreparation
Acid Fuchsin Solution 0.5% to 1% Acid Fuchsin in distilled water.
Aniline Blue-Orange G Solution 0.5g Aniline Blue, 2g Orange G, 100 ml distilled water.
5% Sodium Thiosulfate 5g Sodium Thiosulfate in 100 ml distilled water.
Lugol's Iodine Commercially available or prepare as needed.

Staining Procedure

StepProcedureTime
1.Deparaffinize and hydrate (B1144303) to distilled water.[12]~15 min
2.Treat with Lugol's Iodine.[12]15 min
3.Place in 5% Sodium Thiosulfate, then wash in tap water.[12]3 min
4.Stain with Acid Fuchsin Solution. (This step can be omitted to make collagen stand out more sharply).[12]1-5 min
5.Transfer directly to Aniline Blue-Orange G Solution.[12]30-60 min
6.Dehydrate through graded alcohols and clear in xylene.[12]~5 min
7.Mount with a suitable mounting medium.[12]-

Data Presentation: Expected Staining Results

The following tables summarize the expected outcomes for the described staining protocols.

Table 1: Masson's Trichrome Expected Results

Tissue ComponentStained Color
Collagen, Mucin, Cartilage, Bone Blue[9][11]
Nuclei Black[7][9]
Cytoplasm, Keratin, Muscle Red/Pink[9][11]
Erythrocytes Red[13]

Table 2: Mallory's Aniline Blue Stain Expected Results

Tissue ComponentStained Color
Collagenous fibrils Intense Blue[12]
Ground substances (cartilage, bone, mucus) Varying shades of Blue[12]
Nuclei, Fibroglia, Myoglia, Fibrin Red[12]
Blood Corpuscles, Myelin Yellow[12]
Elastic fibrils Pale Pink or Yellow[12]

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of differential staining in trichrome methods.

G start Start: Paraffin-Embedded Tissue Section on Slide deparaffin Deparaffinization & Rehydration (Xylene -> Graded Alcohols -> Water) start->deparaffin mordant Mordanting (e.g., Bouin's Solution) deparaffin->mordant Optional Step nuclear_stain Nuclear Staining (Weigert's Hematoxylin) deparaffin->nuclear_stain If no mordant mordant->nuclear_stain wash1 Rinse (Tap Water -> Distilled Water) nuclear_stain->wash1 cyto_stain Cytoplasmic Staining (Biebrich Scarlet-Acid Fuchsin) wash1->cyto_stain wash2 Rinse (Distilled Water) cyto_stain->wash2 differentiate Differentiation (Phosphomolybdic/Tungstic Acid) wash2->differentiate collagen_stain Collagen Staining (this compound / Aniline Blue) differentiate->collagen_stain acid_rinse Acid Rinse (1% Acetic Acid) collagen_stain->acid_rinse dehydrate Dehydration & Clearing (Graded Alcohols -> Xylene) acid_rinse->dehydrate mount Mounting (Coverslip with Mounting Medium) dehydrate->mount end End: Stained Slide for Microscopy mount->end

Caption: Experimental workflow for Masson's Trichrome staining.

Caption: Logical diagram of differential staining in trichrome methods.

References

C.I. Acid Blue 9 as a Water Tracer Agent in Hydrology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Blue 9, also known as Brilliant Blue FCF, is a synthetic triarylmethane dye widely recognized for its application as a water tracer in hydrological studies.[1][2] Its vibrant blue color, high water solubility, and relatively low toxicity make it a suitable candidate for tracking water movement in various environments, including surface water and soil.[3][4][5] This document provides detailed application notes and protocols for the use of this compound as a hydrological tracer, aimed at researchers and scientists in environmental and drug development fields who may utilize tracer studies to understand environmental fate and transport processes.

Principle of Hydrological Tracing with this compound

Hydrological tracing with this compound involves introducing a known quantity of the dye into a water system and subsequently monitoring its appearance and concentration at downstream locations. By analyzing the dye's breakthrough curve (concentration versus time), researchers can determine key hydrological parameters such as flow velocity, travel time, dispersion, and dilution.[1] The fundamental principle relies on the assumption that the dye moves with the water, acting as a proxy for the transport of water and dissolved solutes.

Properties of this compound as a Water Tracer

A summary of the key properties of this compound relevant to its use as a water tracer is presented in the table below.

PropertyValue/DescriptionReference
Common Names Brilliant Blue FCF, FD&C Blue No. 1[2]
C.I. Name Acid Blue 9[6]
CAS Number 3844-45-9[2]
Molecular Formula C₃₇H₃₄N₂Na₂O₉S₃[6]
Molecular Weight 792.85 g/mol [6]
Appearance Dark blue or reddish-violet powder/granules[6]
Water Solubility High (e.g., 200 g/L)[3]
Toxicity Low, considered non-toxic for environmental applications.[4]
Sorption Moderate, can be retarded compared to conservative tracers like bromide.[3]
Photodegradation Can undergo photodegradation, especially under strong sunlight.[7]

Experimental Protocols

Protocol 1: Stream Tracer Test Using Slug Injection

This protocol describes a common method for determining time-of-travel and dispersion in a stream reach.

Objective: To measure the travel time and dispersion characteristics of a stream segment.

Materials:

  • This compound powder

  • Digital scale

  • Bucket or container for mixing

  • Field fluorometer or spectrophotometer

  • Sample bottles (amber glass or opaque plastic)

  • Cooler with ice packs

  • Personal Protective Equipment (PPE): gloves, safety glasses

Procedure:

  • Pre-injection Sampling: Collect background water samples from all downstream monitoring locations to determine the natural background fluorescence or absorbance at the analytical wavelength for Acid Blue 9.

  • Dye Injection:

    • Weigh a predetermined mass of this compound powder. The required mass depends on the stream discharge and the desired peak concentration. A common approach is to aim for a peak concentration that is easily detectable but minimizes environmental impact.

    • Dissolve the dye in a bucket of stream water to create a concentrated solution. Ensure the dye is fully dissolved.

    • Rapidly pour the entire dye solution into the center of the stream at the designated injection point. This is known as a "slug" or "gulp" injection.[8] Record the exact time of injection.

  • Downstream Sampling:

    • Begin collecting water samples at the primary downstream location just before the anticipated arrival of the dye plume.

    • Increase the sampling frequency as the dye concentration begins to rise.

    • Continue sampling through the peak concentration and until the concentration returns to near-background levels.[1]

    • Collect samples at any other downstream locations as required by the study objectives.

  • Sample Preservation and Transport:

    • Immediately after collection, place the sample bottles in a cooler with ice packs to keep them cool and dark, which helps to minimize photodegradation.[9][10][11]

  • Sample Analysis:

    • Analyze the collected water samples for this compound concentration using a calibrated field fluorometer or a laboratory spectrophotometer. The maximum absorbance wavelength (λmax) for Acid Blue 9 is approximately 630 nm.[12]

  • Data Analysis:

    • Subtract the background absorbance/fluorescence from the sample readings.

    • Plot the concentration of Acid Blue 9 versus time for each sampling location to generate a breakthrough curve.

    • From the breakthrough curve, determine key parameters such as the time to the leading edge, time to peak concentration, and time to the trailing edge.

Protocol 2: Soil Infiltration and Preferential Flow Visualization

This protocol is used to visualize water flow paths in the subsurface.

Objective: To identify preferential flow paths in a soil profile.

Materials:

  • This compound powder

  • Watering can or sprayer

  • Infiltration ring (e.g., metal cylinder)

  • Shovel and other excavation tools

  • Digital camera

  • Ruler or scale for photographs

Procedure:

  • Site Preparation:

    • Select a representative area for the experiment.

    • Gently press an infiltration ring a few centimeters into the soil surface to define the application area.

  • Dye Application:

    • Prepare a solution of this compound. A concentration of 4 g/L has been used in published studies.[3]

    • Evenly apply the dye solution to the soil surface within the infiltration ring using a watering can or sprayer. The volume applied will depend on the desired infiltration depth. For example, 20 liters of a 1% solution applied to a 0.7-meter diameter ring results in a mean application depth of 5.4 cm.[13]

  • Infiltration and Excavation:

    • Allow the dye solution to fully infiltrate into the soil.

    • After a predetermined time (e.g., 24 hours), carefully excavate a trench adjacent to the application area.

    • Shave the vertical face of the trench to expose a clean, undisturbed soil profile showing the dye staining.

  • Visualization and Analysis:

    • Photograph the stained soil profile, including a ruler or scale for reference.

    • The stained patterns will reveal the pathways of water movement, highlighting areas of uniform matrix flow and preferential flow through macropores (e.g., root channels, cracks).[13]

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the use of this compound as a water tracer.

ParameterTypical Value/RangeNotesReference
Injection Concentration (Soil) 4 g/LUsed for visualizing preferential flow paths.[3]
Maximum Absorbance (λmax) ~630 nmWavelength for spectrophotometric analysis.[12]
Analytical Detection Limit (HPLC) 0.83 ng per injectionDemonstrates the high sensitivity of instrumental analysis.[12]
Distribution Coefficient (Kd) 0.19 - 5.78 dm³/kgVaries significantly with soil type, indicating potential for sorption.[3]

Visualizations

Experimental Workflow for a Stream Tracer Test

StreamTracerWorkflow cluster_pre Pre-Experiment cluster_field Field Work cluster_lab Laboratory Analysis cluster_post Data Analysis A Site Selection & Background Sampling B Dye Mass Calculation A->B Input for C Prepare & Inject Dye Solution B->C Determines D Collect Downstream Water Samples C->D Initiates E Preserve Samples (Cool & Dark) D->E Immediate Step G Analyze Samples for Dye Concentration E->G For F Instrument Calibration F->G Prerequisite for H Generate Breakthrough Curve G->H Provides Data for I Calculate Hydrological Parameters H->I Basis for

Caption: Workflow for a stream tracer study using this compound.

Logical Relationships in Tracer Selection

TracerSelection cluster_ideal Ideal Tracer Properties cluster_acidblue9 This compound Characteristics P1 High Detectability C1 Good Visibility & Analytical Sensitivity P1->C1 P2 Low Toxicity C2 Environmentally Acceptable P2->C2 P3 Conservative Behavior (Low Sorption/Degradation) C3 Moderate Sorption & Photodegradation P3->C3 P4 High Solubility C4 Highly Water Soluble P4->C4 Tracer Tracer Selection for Hydrology Tracer->P1 Tracer->P2 Tracer->P3 Tracer->P4

Caption: Key properties for selecting a hydrological tracer.

References

Application Notes and Protocols for Protein Quantification Using Acid Blue 9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of protein concentration is a cornerstone of many experimental workflows in biological research and drug development. The Acid Blue 9 (also known as Coomassie Brilliant Blue G-250) dye-binding method, commonly referred to as the Bradford assay, is a rapid, sensitive, and widely used colorimetric assay for this purpose.[1][2][3] This application note provides a detailed protocol for determining protein concentration in a solution using Acid Blue 9, suitable for both standard cuvette and microplate reader formats.

Principle of the Assay

The Bradford assay is based on the colorimetric shift of Acid Blue 9 dye when it binds to proteins in an acidic solution.[1] In its unbound, cationic state, the dye is reddish-brown with an absorbance maximum around 465-470 nm.[1][2][4] Upon binding to proteins, primarily through electrostatic interactions with basic amino acid residues (like arginine, lysine, and histidine) and van der Waals forces with aromatic residues, the dye is stabilized in its anionic, unprotonated blue form.[1][5][6][7] This protein-dye complex exhibits a significant shift in its absorbance maximum to 595 nm.[1][4] The increase in absorbance at 595 nm is directly proportional to the amount of protein in the sample, allowing for quantitative measurement.[8]

Below is a diagram illustrating the principle of the Acid Blue 9 protein assay.

G cluster_0 Unbound State cluster_1 Protein Binding cluster_2 Bound State Unbound Dye Acid Blue 9 (Cationic) Reddish-Brown Absorbance Max ~470 nm Protein Protein (Basic & Aromatic Residues) Unbound Dye->Protein + Bound Dye Protein-Dye Complex (Anionic) Blue Absorbance Max ~595 nm Protein->Bound Dye Binding

Principle of the Acid Blue 9 Protein Assay

Materials and Reagents

  • Acid Blue 9 (Coomassie Brilliant Blue G-250)

  • Phosphoric Acid (85% w/v)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Protein Standard (e.g., Bovine Serum Albumin - BSA at 2 mg/mL)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 595 nm

  • Cuvettes (for standard assay) or 96-well microplates (for micro-assay)

  • Micropipettes and tips

  • Test tubes or microcentrifuge tubes

Experimental Protocols

Preparation of Acid Blue 9 Reagent (Bradford Reagent)
  • Weigh 100 mg of Acid Blue 9 powder.

  • In a fume hood, dissolve the dye in 50 mL of 95% ethanol. A magnetic stirrer can facilitate dissolution.[9][4]

  • Slowly and carefully add 100 mL of 85% (w/v) phosphoric acid to the dye solution while stirring.[9][4]

  • Bring the final volume to 1 liter with deionized water.[4]

  • Filter the solution through Whatman No. 1 filter paper to remove any particulates.

  • Store the reagent in a dark, glass bottle at room temperature. The reagent is stable for several months.[5]

Preparation of Protein Standards
  • Prepare a stock solution of Bovine Serum Albumin (BSA) at a concentration of 2 mg/mL in a buffer compatible with your samples (e.g., Phosphate-Buffered Saline - PBS).

  • Create a series of dilutions from the stock solution to generate standards for the calibration curve. A suggested concentration range is from 0.125 mg/mL to 1.5 mg/mL.[10]

The following table provides an example of how to prepare a set of protein standards.

StandardVolume of 2 mg/mL BSA (µL)Volume of Diluent (e.g., PBS) (µL)Final Concentration (mg/mL)
104000
2253750.125
3503500.25
41003000.50
51502500.75
62002001.00
73001001.50
Experimental Workflow

The general workflow for performing the Acid Blue 9 protein assay is depicted below.

G Start Start Reagent_Prep Prepare Acid Blue 9 Reagent Start->Reagent_Prep Standard_Prep Prepare Protein Standards (e.g., BSA) Start->Standard_Prep Sample_Prep Prepare Unknown Samples (Dilute if necessary) Start->Sample_Prep Assay Add Reagent to Standards and Samples Reagent_Prep->Assay Standard_Prep->Assay Sample_Prep->Assay Incubate Incubate at Room Temperature (min. 5 minutes) Assay->Incubate Measure Measure Absorbance at 595 nm Incubate->Measure Analyze Plot Standard Curve and Calculate Unknown Concentrations Measure->Analyze End End Analyze->End

Experimental Workflow for the Acid Blue 9 Protein Assay
Standard Assay Protocol (Cuvette Procedure)

  • Pipette 20 µL of each protein standard and unknown sample into separate, clearly labeled test tubes. It is recommended to perform measurements in duplicate or triplicate.[5]

  • Add 1 mL of the prepared Acid Blue 9 reagent to each tube.[5]

  • Mix the contents thoroughly by vortexing or inverting the tubes.

  • Incubate the tubes at room temperature for a minimum of 5 minutes. The color is generally stable for up to one hour.[4][10]

  • Set the spectrophotometer to a wavelength of 595 nm and zero the instrument using the blank (Standard 1: 0 mg/mL protein).[5][11]

  • Measure the absorbance of each standard and unknown sample.

Micro-Assay Protocol (96-Well Plate Procedure)
  • Pipette 5 µL of each protein standard and unknown sample into separate wells of a 96-well microplate. Perform measurements in duplicate or triplicate.

  • Add 250 µL of the prepared Acid Blue 9 reagent to each well.

  • Mix the contents of the wells gently on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for a minimum of 5 minutes.[10]

  • Measure the absorbance at 595 nm using a microplate reader. Use the well(s) containing the blank to zero the reader.

Data Presentation and Analysis

  • Subtract the average absorbance of the blank from the absorbance values of all standards and unknown samples.

  • Plot the corrected absorbance values for the protein standards against their known concentrations (mg/mL).

  • Generate a standard curve by performing a linear regression analysis on the data points. The curve should be linear over the range of the standards.

  • Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve. The equation of the line (y = mx + c) can be used to calculate the concentration (x) from the absorbance (y).

Example Data and Standard Curve
BSA Concentration (mg/mL)Absorbance at 595 nm (Corrected)
00.000
0.1250.152
0.250.301
0.500.598
0.750.889
1.001.150
1.501.625
Unknown Sample 10.450
Unknown Sample 20.723

Using the standard curve generated from this data, the concentrations of the unknown samples can be calculated.

Troubleshooting

IssuePossible CauseSolution
High background absorbanceReagent is old or was not filtered properly.Prepare fresh reagent and ensure it is filtered.
Non-linear standard curvePipetting errors; concentrations outside the linear range.Ensure accurate pipetting; adjust standard concentrations.
Precipitate formation in samplesHigh concentration of detergents or lipids in the sample.Dilute the sample; consider a detergent-compatible protein assay.
Low absorbance readingsProtein concentration is too low; reagent is cold.Concentrate the sample if possible; allow the reagent to warm to room temperature.[10]

Conclusion

The Acid Blue 9 protein quantification protocol is a robust and efficient method for determining protein concentrations in a variety of research and development settings. Its simplicity, speed, and sensitivity make it an invaluable tool for scientists. By following the detailed protocols and data analysis steps outlined in this application note, researchers can achieve accurate and reproducible protein quantification.

References

Application Notes and Protocols: C.I. Acid Blue 9 in Polyacrylamide Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of C.I. Acid Blue 9, commonly known as Coomassie Brilliant Blue G-250, for the visualization of proteins in polyacrylamide gel electrophoresis (PAGE). This document is intended to guide researchers in achieving sensitive and reliable protein detection.

Introduction

This compound, or Coomassie Brilliant Blue G-250, is a widely used anionic triphenylmethane (B1682552) dye for the detection of proteins separated by PAGE.[1][2][3] Its popularity stems from its simplicity, affordability, and compatibility with downstream applications like mass spectrometry.[3][4][5] The dye binds to proteins primarily through ionic interactions between its sulfonic acid groups and the positive amine groups of the proteins, as well as through Van der Waals attractions.[1][3] This interaction causes a shift in the dye's absorption maximum, resulting in the appearance of distinct blue bands against a lighter background.[2][6]

There are two common forms of Coomassie Brilliant Blue: G-250 (greenish-tinted) and R-250 (reddish-tinted).[6] this compound corresponds to the G-250 form. While R-250 is often considered slightly more sensitive, G-250 offers the advantage of rapid, single-step staining protocols with minimal background, often eliminating the need for a separate destaining step.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with different this compound (Coomassie G-250) staining protocols.

Table 1: Comparison of Coomassie Staining Protocols

ParameterColloidal Coomassie G-250Rapid Coomassie G-250Standard Coomassie R-250
Limit of Detection ~3-10 ng[5][7][8]~8-25 ng[8][9]~0.1 µg[1][6]
Protocol Time ~1 hour to overnight[4][8]~15 minutes to a few hours[1]6 hours to overnight[1]
Destaining Required Minimal to none (water wash)[1][8]Minimal[1]Yes (typically with methanol/acetic acid)[1]
Mass Spectrometry Compatibility Yes[5]Yes[8]Yes[3]

Table 2: Reagent Compositions for Staining Protocols

SolutionColloidal G-250 StainingRapid G-250 StainingStandard R-250 Staining
Fixing Solution 50% Methanol, 10% Acetic Acid[10]25% Isopropanol, 10% Acetic Acid[1]50% Methanol, 10% Acetic Acid[1]
Staining Solution 0.02-0.2% Coomassie G-250 in water with additives (e.g., phosphoric acid, salts)[1]0.2g Coomassie G-250 in 100ml H₂O, 100ml 2N H₂SO₄, 22.2ml 10N KOH, 28.7g TCA[1]0.25% Coomassie R-250 in 50% Methanol, 10% Acetic Acid[1]
Destaining Solution Water[8]10% Acetic Acid[1]5% Methanol, 7.5% Acetic Acid[1]
Storage Solution 5% Acetic Acid[4]7% Acetic Acid[1]7% Acetic Acid[6]

Experimental Protocols

Below are detailed protocols for common this compound (Coomassie G-250) staining procedures.

Protocol 1: Rapid Colloidal Coomassie G-250 Staining (Minimal Destaining)

This protocol is advantageous for its speed and reduced use of organic solvents in the destaining step.

Materials:

  • Fixing Solution: 50% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.

  • Staining Solution: 0.1% (w/v) Coomassie G-250, 2% (v/v) Orthophosphoric Acid, 10% (w/v) Ammonium Sulfate.

  • Destaining Solution: Deionized water.

  • Storage Solution: 5% (v/v) Acetic Acid in deionized water.

Procedure:

  • Fixation: After electrophoresis, immerse the gel in the fixing solution for at least 1 hour with gentle agitation. This step is crucial to precipitate the proteins within the gel matrix.

  • Staining: Decant the fixing solution and add the colloidal Coomassie G-250 staining solution. Incubate for 1-4 hours at room temperature with gentle agitation. Protein bands will become visible during this time.

  • Destaining: Pour off the staining solution and briefly rinse the gel with deionized water. Add fresh deionized water and agitate for 10-20 minutes, changing the water several times until the background is clear.

  • Storage: For long-term storage, replace the water with the storage solution.

Protocol 2: One-Step Coomassie G-250 Staining (No Destaining)

This method is extremely rapid and convenient as it does not require a separate destaining step.

Materials:

  • Staining Solution: To prepare the staining reagent, dissolve 0.2g of Coomassie G-250 in 100 ml of water (may require warming to ~50°C). After cooling, add 100 ml of 2N H₂SO₄. Let the solution sit at room temperature for at least 3 hours, then filter. Carefully add 22.2 ml of 10N KOH, and then add 28.7g of TCA.[1]

Procedure:

  • Staining: After electrophoresis, directly immerse the gel into the one-step staining solution.

  • Visualization: Protein bands will start to appear within minutes against a light amber background.[1] The intensity will increase over the next few hours. The gel can be imaged directly without a destaining step.

  • Storage: The gel can be stored in the staining solution or in 7% acetic acid.

Visualizations

Experimental Workflow for Colloidal Coomassie G-250 Staining

The following diagram illustrates the general workflow for staining a polyacrylamide gel using the colloidal Coomassie G-250 method.

G cluster_0 Pre-Staining cluster_1 Staining Protocol cluster_2 Post-Staining Electrophoresis 1. Run Polyacrylamide Gel Electrophoresis Remove_Gel 2. Remove Gel from Cassette Electrophoresis->Remove_Gel Fixation 3. Fix Gel in Methanol/Acetic Acid Solution Remove_Gel->Fixation Staining 4. Incubate in Colloidal Coomassie G-250 Stain Fixation->Staining Destaining 5. Destain with Deionized Water Staining->Destaining Imaging 6. Image and Analyze Gel Destaining->Imaging Storage 7. Store Gel in Acetic Acid Solution Imaging->Storage

Caption: Workflow for Colloidal Coomassie G-250 Staining.

Logical Relationship of Coomassie Dye Interaction with Proteins

This diagram outlines the principle of protein detection using Coomassie Brilliant Blue G-250.

G cluster_0 Components cluster_1 Interaction cluster_2 Result Protein Protein in Gel Matrix (+ charged amino acids) Binding Ionic & Van der Waals Interactions Protein->Binding Dye Coomassie G-250 Dye (anionic, reddish-brown form) Dye->Binding Complex Stable Protein-Dye Complex (anionic, blue form) Binding->Complex Visualization Visible Blue Bands Complex->Visualization

Caption: Principle of Coomassie G-250 Protein Staining.

References

Application Note: High-Performance Liquid Chromatography Method for the Determination of Acid Blue 9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of Acid Blue 9, also known as Brilliant Blue FCF or Erioglaucine. The described method utilizes a reverse-phase C18 column with a methanol (B129727) and water mobile phase and UV-Vis detection. This protocol is applicable for the determination of Acid Blue 9 in various sample matrices, with a primary focus on aqueous solutions. The method is sensitive, reproducible, and suitable for quality control and research applications.

Introduction

Acid Blue 9 is a synthetic triarylmethane dye widely used as a colorant in food, pharmaceuticals, and cosmetics.[1][2] Its accurate quantification is crucial for ensuring product quality, meeting regulatory requirements, and for its use in various scientific research applications. High-performance liquid chromatography (HPLC) is a standard analytical technique for the analysis of dyes, offering high resolution and sensitivity.[3] Ion-pair HPLC, in particular, has been shown to be effective for separating mixtures of food dyes in a single run.[4][5] This document outlines a robust HPLC method for the analysis of Acid Blue 9.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a variable wavelength or photodiode array (PDA) detector.

  • HPLC Column: A reverse-phase C18 analytical column is recommended. A Dupont Zorbax ODS column has been used effectively in previous studies.[5] For improved peak shape, a mixed-mode column such as a Newcrom BH, which has both ion-exchange and hydrophobic properties, can also be utilized.[6][7]

  • Reagents:

    • Acid Blue 9 reference standard (≥97% purity by HPLC)[8]

    • Methanol (HPLC grade)

    • Water (HPLC grade or deionized)

    • Sulfuric acid (optional, for mobile phase modification with mixed-mode columns)

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of Acid Blue 9.

ParameterCondition
Column Reverse Phase C18 (e.g., Dupont Zorbax ODS)[5]
Mobile Phase Methanol:Water (1:1, v/v)[5]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Detection Wavelength 630 nm or 650 nm[3][4][5]
Standard and Sample Preparation

Standard Preparation:

  • Accurately weigh 8 to 12 mg of Acid Blue 9 reference standard.[5]

  • Dissolve the standard in water in a 10-mL volumetric flask and bring to volume to create a stock solution.[5]

  • From the stock solution, prepare a series of at least three different concentrations for the calibration curve by serial dilution with water. A suitable concentration range is 0.395 to 11.9 µg/mL.[5]

Sample Preparation (from a liquid matrix):

  • If the sample is a clear aqueous solution, it may be directly injected after filtration through a 0.45 µm syringe filter.

  • For samples containing particulates, centrifuge the sample to pellet the solids.

  • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • If the concentration of Acid Blue 9 in the sample is unknown, it may be necessary to perform a preliminary analysis to determine the appropriate dilution factor to bring the concentration within the range of the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation (Stock and Dilutions) Injection Inject Standards and Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Dilution & Filtration) Sample_Prep->Injection HPLC_Setup HPLC System Setup (Column, Mobile Phase, Detector) HPLC_Setup->Injection Data_Acquisition Data Acquisition (Chromatogram Recording) Injection->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Acid Blue 9 in Samples Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC analysis of Acid Blue 9.

Data Presentation

The following tables summarize the method's performance characteristics based on available data.

Table 1: Method Detection and Sensitivity

ParameterValueReference
Analytical Detection Limit0.83 ng per injection[4][5]
Overall Detection Limit0.2 µg per sample[4]
Sensitivity19,280 area units per µg/mL[5]

Table 2: Method Recovery

ParameterAverage RecoveryReference
Recovery from Sampling101%[4]
Recovery from Extraction96%[4]
Recovery after 2-day Storage100.2%[4]

Conclusion

The HPLC method detailed in this application note is a reliable and effective approach for the quantitative determination of Acid Blue 9. The use of a reverse-phase C18 column with a simple isocratic mobile phase of methanol and water, coupled with UV detection, provides a straightforward and reproducible analysis. This method can be readily implemented in analytical laboratories for routine quality control and research purposes. For complex matrices or to address issues with peak shape, the use of mixed-mode columns with buffered mobile phases can be explored as a viable alternative.[6][7]

References

Application Notes and Protocols for the Spectrophotometric Analysis of C.I. Acid Blue 9 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Blue 9, also known as Brilliant Blue FCF or FD&C Blue No. 1, is a synthetic triarylmethane dye widely used in the food, pharmaceutical, and cosmetic industries.[1][2] Accurate determination of its concentration is crucial for quality control, formulation development, and safety assessments. Spectrophotometry offers a rapid, simple, and cost-effective method for quantifying this compound in solution.[3] This application note provides a detailed protocol for the spectrophotometric analysis of this compound, including the preparation of standards, measurement procedures, and data analysis.

The principle of this method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CI Name This compound[4]
CI Number 42090[3]
CAS Number 3844-45-9 (disodium salt)[5]
Molecular Formula C₃₇H₃₄N₂Na₂O₉S₃[1][5]
Molecular Weight 792.85 g/mol (disodium salt)[5]
Appearance Reddish-violet powder or granules[1][3]
λmax (in water) 630 nm[3][6]
Solubility Soluble in water and ethanol[1][2][3]

Experimental Protocols

Materials and Equipment
  • This compound (analytical standard)

  • Deionized water

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes (various sizes)

  • UV-Vis Spectrophotometer

  • Cuvettes (1 cm path length)

Preparation of Stock Solution (100 mg/L)
  • Accurately weigh approximately 10 mg of this compound powder.

  • Quantitatively transfer the powder to a 100 mL volumetric flask.

  • Add a small amount of deionized water to dissolve the powder.

  • Once dissolved, fill the flask to the mark with deionized water.

  • Stopper the flask and invert it several times to ensure a homogeneous solution.

  • Calculate the exact concentration of the stock solution in mg/L.

Preparation of Calibration Standards

Prepare a series of calibration standards by diluting the stock solution with deionized water. A suggested range of concentrations is 1 to 10 mg/L.

StandardConcentration (mg/L)Volume of Stock (100 mg/L) to takeFinal Volume
11.01.0 mL100 mL
22.52.5 mL100 mL
35.05.0 mL100 mL
47.57.5 mL100 mL
510.010.0 mL100 mL

To prepare each standard, accurately pipette the required volume of the stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water. Mix thoroughly.

Spectrophotometric Measurement
  • Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes.

  • Set the wavelength to the maximum absorbance of this compound, which is 630 nm.[3][6]

  • Use deionized water as a blank to zero the spectrophotometer.

  • Measure the absorbance of each calibration standard and the unknown sample(s) in a 1 cm cuvette.

  • Record the absorbance values.

Data Presentation and Analysis

Calibration Curve

A calibration curve is constructed by plotting the absorbance of the standards against their corresponding concentrations.

Concentration (mg/L)Absorbance (at 630 nm)
1.00.085
2.50.213
5.00.425
7.50.638
10.00.850

The relationship between absorbance and concentration should be linear, as described by the Beer-Lambert Law:

A = εbc

Where:

  • A is the absorbance

  • ε (epsilon) is the molar absorptivity (a constant for a given substance at a specific wavelength)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration

The slope of the calibration curve represents the product of the molar absorptivity and the path length (εb).

Determination of Unknown Concentration

The concentration of an unknown sample can be determined by measuring its absorbance and using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y is the absorbance of the unknown sample

  • m is the slope of the calibration curve

  • x is the concentration of the unknown sample

  • c is the y-intercept of the calibration curve

By rearranging the equation, the concentration of the unknown sample (x) can be calculated.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare Stock Solution standards Prepare Calibration Standards stock->standards measure_standards Measure Absorbance of Standards standards->measure_standards unknown Prepare Unknown Sample measure_unknown Measure Absorbance of Unknown unknown->measure_unknown blank Zero with Blank blank->measure_standards blank->measure_unknown calibration_curve Construct Calibration Curve measure_standards->calibration_curve concentration Determine Unknown Concentration measure_unknown->concentration calibration_curve->concentration

Caption: Experimental workflow for the spectrophotometric analysis of this compound.

beer_lambert_law cluster_law Beer-Lambert Law A Absorbance (A) c Concentration (c) A->c is proportional to epsilon Molar Absorptivity (ε) A->epsilon depends on b Path Length (b) A->b is proportional to

Caption: Logical relationship of variables in the Beer-Lambert Law.

References

Application Notes and Protocols for Staining Silk and Wool Fibers with C.I. Acid Blue 9 in Textile Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. Acid Blue 9, also known as Brilliant Blue FCF, is a synthetic triarylmethane dye widely utilized in the textile industry for coloring protein fibers such as wool and silk.[1][2][3][4][5][6] Its popularity stems from its vibrant blue hue, good water solubility, and favorable lightfastness.[1][3][6] In a research context, Acid Blue 9 serves as a valuable tool for staining silk and wool fibers to study dye uptake kinetics, colorfastness, and the impact of various treatments on fiber properties.[7]

The staining mechanism of acid dyes on protein fibers is based on ionic bonding.[4][8] In an acidic dyebath, the amino groups (-NH2) within the wool keratin (B1170402) and silk fibroin proteins become protonated, acquiring a positive charge (-NH3+). The anionic sulfonate groups (-SO3-) of the Acid Blue 9 molecules are then attracted to these cationic sites, forming strong salt linkages.[8][9] Van der Waals forces and hydrogen bonds may also contribute to the dye-fiber interaction.[9] The acidity of the dye bath is a critical parameter, with a lower pH generally leading to stronger and more rapid staining.[10]

These application notes provide detailed protocols for the laboratory-scale staining of silk and wool fibers with this compound, along with a summary of its performance characteristics.

Data Presentation

Chemical and Physical Properties of this compound
PropertyValue
C.I. NameAcid Blue 9
C.I. Number42090
CAS Number2650-18-2
Molecular FormulaC₃₇H₃₄N₂Na₂O₉S₃
AppearanceViolet/Blue Powder
SolubilitySoluble in water (50 g/L at 90°C) and ethanol.[6][11]
Colorfastness of this compound on Wool

The following table summarizes the colorfastness ratings of this compound on wool fabric. The ratings are based on a scale of 1 to 5, where 5 represents excellent fastness and 1 represents poor fastness.

Fastness TestAATCC Standard RatingISO Standard Rating
Light Fastness-3
Soaping (Fading)42-3
Soaping (Staining)43
Perspiration Fastness (Acid Fading)4-
Perspiration Fastness-3
Water Fastness (Fading)4-5-
Water Fastness (Staining)2-4-
Oxygen Bleaching-3
Dry Rubbing4-
Wet Rubbing3-4-

Note: Data compiled from multiple technical data sheets.[11] Specific test conditions may vary between standards.

Colorfastness of this compound on Silk
Dye Exhaustion and Fixation

Quantitative data for the percentage of dye exhaustion and fixation for this compound on silk and wool are not consistently reported in publicly available literature. These values are highly dependent on the specific dyeing conditions, including liquor ratio, temperature, pH, and the presence of auxiliary chemicals. For research purposes, it is recommended to determine these values experimentally using spectrophotometric analysis of the dye bath before and after the dyeing process. A general procedure for this determination is included in the protocols below. In optimized dyeing processes, dye exhaustion for acid dyes on silk can exceed 94%, with fixation rates over 80%.[13]

Experimental Protocols

Protocol 1: Staining of Wool Fibers

This protocol provides a detailed methodology for the exhaust dyeing of wool fibers in a laboratory setting.

Materials:

  • Wool yarn or fabric

  • This compound (dye powder)

  • Glacial acetic acid or citric acid

  • Sodium sulfate (B86663) (Glauber's salt) (optional, as a leveling agent)

  • Non-ionic detergent

  • Deionized water

  • Laboratory dyeing apparatus or a stainless steel dye pot with a controllable heat source

  • Glass stirring rod

  • pH meter or pH indicator strips

Procedure:

  • Fiber Preparation (Scouring):

    • Accurately weigh the dry wool material.

    • Prepare a scouring bath with a liquor ratio of 40:1 (e.g., 400 mL of water for 10 g of wool).

    • Add 1-2 g/L of a non-ionic detergent to the bath.

    • Immerse the wool in the bath and heat to 50-60°C for 20-30 minutes with gentle agitation.

    • Rinse the wool thoroughly with warm water, followed by a cold water rinse, until all detergent is removed.

    • Gently squeeze out excess water, leaving the fibers damp.

  • Dye Bath Preparation:

    • Calculate the required amount of this compound based on the weight of the fiber (o.w.f.). For a 1% shade on 10 g of wool, use 0.1 g of dye.

    • Create a stock solution by making a paste of the dye powder with a small amount of warm water, then gradually add more hot water (e.g., 100 mL) while stirring until the dye is fully dissolved.

    • In the dyeing vessel, prepare the main dye bath with a liquor ratio of 40:1.

    • If using a leveling agent to promote even dyeing, add 5-10% o.w.f. of sodium sulfate to the dye bath and stir until dissolved.

    • Add the prepared dye stock solution to the dye bath and mix thoroughly.

  • Dyeing Process:

    • Introduce the pre-wetted wool into the dye bath at approximately 40°C.

    • Gradually increase the temperature to 90-95°C over a period of 30-45 minutes.

    • Once the temperature reaches 60°C, slowly add 1-3% o.w.f. of glacial acetic acid to lower the pH to a range of 4.5-5.5.

    • Maintain the temperature at 90-95°C for 45-60 minutes, stirring gently at regular intervals to ensure even dye penetration and prevent felting.

  • Rinsing and Drying:

    • Allow the dye bath to cool gradually to below 60°C before removing the wool to prevent thermal shock.

    • Rinse the dyed wool with warm water, followed by a cold water rinse, until the water runs clear.

    • Gently squeeze out excess water and air-dry the wool flat or in an oven at a low temperature (e.g., 60°C).

Protocol 2: Staining of Silk Fibers

This protocol outlines a detailed procedure for the exhaust dyeing of silk fibers, taking into account the more delicate nature of silk compared to wool.

Materials:

  • Silk fabric or yarn

  • This compound (dye powder)

  • Glacial acetic acid

  • Non-ionic detergent

  • Deionized water

  • Laboratory dyeing apparatus or a stainless steel dye pot with a controllable heat source

  • Glass stirring rod

  • pH meter or pH indicator strips

Procedure:

  • Fiber Preparation (Degumming/Washing):

    • Accurately weigh the dry silk material.

    • To ensure even dye uptake, pre-wash the silk in a solution containing a non-ionic detergent (1 g/L) at 40-50°C for 15-20 minutes to remove any sericin or finishing agents.

    • Rinse thoroughly with warm, then cold deionized water.

    • Gently squeeze out excess water, leaving the fibers damp.

  • Dye Bath Preparation:

    • Calculate the required amount of this compound based on the weight of the fiber (o.w.f.). For a 1% shade on 10 g of silk, use 0.1 g of dye.

    • Prepare a dye stock solution as described in the wool protocol.

    • Prepare the main dye bath in the dyeing vessel with a liquor ratio of 30:1 to 40:1.

    • Add the dye stock solution to the dye bath and mix well.

  • Dyeing Process:

    • Immerse the pre-wetted silk into the dye bath at a starting temperature of 40°C.[4]

    • Slowly add 1-3% o.w.f. of glacial acetic acid to the dye bath to achieve a pH of 4-5.

    • Gradually increase the temperature to 85-90°C over 30 minutes, ensuring the silk is fully submerged and gently agitated to promote even dyeing.[9]

    • Maintain the temperature at 85-90°C for 45-60 minutes.[3] Continue to stir gently and intermittently.

  • Rinsing and Drying:

    • Allow the dye bath to cool down to approximately 50°C before removing the silk.

    • Rinse the stained silk with warm water, followed by a cold water rinse, until the water runs clear. A final rinse with a very dilute acetic acid solution can help restore the luster of the silk.

    • Gently squeeze out excess water (do not wring) and air-dry away from direct sunlight or in an oven at a low temperature (e.g., 60°C).

Protocol 3: Determination of Dye Exhaustion and Fixation

This protocol describes the spectrophotometric method to quantify dye uptake by the fiber.

Procedure:

  • Initial Absorbance: Before adding the fiber to the dye bath, take an aliquot of the well-mixed dye solution. Dilute it to a known concentration that falls within the linear range of the spectrophotometer. Measure the absorbance at the wavelength of maximum absorbance (λmax) for this compound (approximately 630 nm).[14] This is your initial absorbance (A₀).

  • Final Absorbance: After the dyeing process is complete and the bath has cooled, take an aliquot from the spent dye bath. Measure its absorbance (A₁) at the same λmax.

  • Calculate Exhaustion: The percentage of dye exhaustion (%E) is calculated using the formula: %E = [(A₀ - A₁) / A₀] x 100

  • Determine Fixation: To determine the percentage of fixation, the dyed fiber must be thoroughly rinsed and then subjected to a stripping process (e.g., boiling in a solution of water, soap, and sodium carbonate) to remove any unfixed dye. The absorbance of the stripping solution is then measured. The percentage of fixation (%F) is calculated as: %F = [((A₀ - A₁) - A_stripped) / (A₀ - A₁)] x 100 Where A_stripped is the absorbance of the stripping solution.

Mandatory Visualization

experimental_workflow cluster_prep Fiber Preparation cluster_dye_prep Dye Bath Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment weigh Weigh Dry Fiber scour Scour/Wash (Non-ionic Detergent) weigh->scour rinse_prep Rinse Thoroughly scour->rinse_prep immerse Immerse Wet Fiber (Start Temp: 40°C) rinse_prep->immerse dye_weigh Weigh Dye Powder (% o.w.f.) stock_sol Prepare Dye Stock Solution dye_weigh->stock_sol mix_bath Add Stock to Main Bath & Mix stock_sol->mix_bath main_bath Prepare Main Dye Bath (Water + Auxiliaries) main_bath->mix_bath mix_bath->immerse add_acid Add Acid (pH 4-5.5) immerse->add_acid heat Gradually Heat to 85-95°C add_acid->heat hold Hold Temperature (45-60 min) heat->hold cool Cool Down Gradually hold->cool rinse_post Rinse Until Clear cool->rinse_post dry Dry rinse_post->dry

Caption: Experimental workflow for staining protein fibers.

signaling_pathway cluster_fiber Protein Fiber (Wool/Silk) cluster_dyebath Acidic Dye Bath (pH 4-5.5) fiber Amino Group (-NH2) fiber_prot Protonated Amino Group (-NH3+) dyed_fiber Stained Fiber (Ionic Bond) [Fiber-NH3+...-O3S-Dye] fiber_prot->dyed_fiber acid H+ acid->fiber Protonation dye Acid Blue 9 Anion (Dye-SO3-) dye->dyed_fiber Ionic Attraction

Caption: Chemical interaction of Acid Blue 9 with protein fibers.

References

Application Notes and Protocols for Advanced Oxidation Processes in Acid Blue 9 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the degradation of the industrial dye Acid Blue 9 (AB9) using various Advanced Oxidation Processes (AOPs). The information is intended to guide researchers in selecting and optimizing AOPs for the removal of recalcitrant organic pollutants from aqueous solutions.

Introduction to Advanced Oxidation Processes for Dye Degradation

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic contaminants from water and wastewater.[1] These processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), which are powerful, non-selective oxidizing agents. AOPs are particularly effective for the degradation of complex, non-biodegradable organic compounds like synthetic dyes, which are common pollutants in industrial effluents.[2] The ultimate goal of AOPs is the complete mineralization of organic pollutants into carbon dioxide, water, and inorganic ions.[1]

This document focuses on the application of several AOPs for the degradation of Acid Blue 9, a widely used triphenylmethane (B1682552) dye. The AOPs covered include:

  • Fenton and Photo-Fenton Processes: These involve the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. The photo-Fenton process utilizes UV or visible light to enhance radical production and regenerate Fe²⁺ from Fe³⁺.[3]

  • Persulfate-Based AOPs: These processes utilize persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) as a source of sulfate (B86663) radicals (SO₄•⁻), which are also potent oxidizing agents. Activation of persulfate can be achieved through various methods, including heat, transition metals (like Fe²⁺), or UV radiation.[[“]][5]

  • Heterogeneous Photocatalysis: This method employs a semiconductor catalyst, typically titanium dioxide (TiO₂), which upon irradiation with UV or visible light, generates electron-hole pairs. These charge carriers then react with water and oxygen to produce hydroxyl radicals and other ROS.[1]

  • Ozonation: Ozone (O₃) is a strong oxidant that can directly react with organic molecules or decompose in water to form hydroxyl radicals, particularly at alkaline pH.[6]

Comparative Data on Acid Blue 9 Degradation by AOPs

The efficiency of different AOPs for the degradation and mineralization of Acid Blue 9 is summarized in the tables below. These data are compiled from various studies and are intended for comparative purposes. Optimal conditions can vary depending on the specific experimental setup and water matrix.

Table 1: Optimal Conditions and Degradation Efficiency of Various AOPs for Acid Blue 9

AOP MethodCatalyst/ActivatorOxidantInitial Dye Conc.pHTemperature (°C)Reaction TimeDegradation Efficiency (%)Reference
FentonFe²⁺H₂O₂40 mg/L3.53060 min98.25[7]
Photo-FentonFe²⁺ / UVH₂O₂Not Specified~3AmbientNot Specified98.12[8]
Fenton-Activated PersulfateFe²⁺Persulfate (PS)0.05 mM4.882530 min>95[9]
Thermally Activated PersulfateHeatPersulfate (SPS)200 mg/L56075 min86.47[10]
Heterogeneous PhotocatalysisTiO₂ / UV-C-50 mg/L3.0Ambient90 min~97[1]
OzonationOzone-300 mg/L10Ambient16 min94.56 (for Basic Blue 41)[11]

Table 2: Mineralization Efficiency (TOC Removal) of AOPs for Acid Blue Dyes

AOP MethodDyeCatalyst/ActivatorTOC Removal (%)Reaction TimeReference
Photo-FentonAcid Blue 9Fe²⁺ / UVSignificantly higher than FentonNot Specified[8]
Photo-assisted ElectrochemicalAcid Blue 4070%TiO₂/30%RuO₂ DSA6490 min[12]
OzonationReal Textile WastewaterC-MgO7810 min[13]
Photocatalysis (Ag/TiO₂)Acid Red 88Ag/TiO₂55425 min[1]

Experimental Protocols

This section provides detailed protocols for the degradation of Acid Blue 9 using the aforementioned AOPs.

Fenton and Photo-Fenton Degradation

Objective: To degrade Acid Blue 9 using the Fenton and photo-Fenton processes.

Materials:

  • Acid Blue 9 solution of known concentration

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (30% w/w)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Beaker or reaction vessel

  • Magnetic stirrer

  • UV lamp (for photo-Fenton)

  • Spectrophotometer for concentration measurement

  • TOC analyzer

Protocol:

  • Prepare a stock solution of Acid Blue 9.

  • In a beaker, add a specific volume of the Acid Blue 9 solution and dilute with deionized water to the desired initial concentration (e.g., 40 mg/L).

  • Adjust the initial pH of the solution to the optimal value (typically around 3-4) using H₂SO₄ or NaOH.

  • Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 10⁻⁴ M). Stir until dissolved.

  • For the photo-Fenton experiment, place the beaker under a UV lamp.

  • Initiate the reaction by adding the predetermined volume of H₂O₂ (e.g., 2 x 10⁻³ M).

  • Start the timer and magnetic stirring.

  • Withdraw samples at regular intervals. Immediately quench the reaction in the samples by adding a suitable reagent (e.g., a slight excess of NaOH to raise the pH and precipitate iron, or a catalase to decompose residual H₂O₂).

  • Centrifuge or filter the samples to remove any precipitate.

  • Analyze the supernatant for the remaining Acid Blue 9 concentration using a spectrophotometer at its maximum absorbance wavelength (λmax ≈ 630 nm).

  • For mineralization studies, analyze the initial and final samples for Total Organic Carbon (TOC) using a TOC analyzer.

  • Calculate the degradation efficiency and TOC removal percentage.

Fenton-Activated Persulfate Degradation

Objective: To degrade Acid Blue 9 using the Fenton-activated persulfate process.

Materials:

  • Acid Blue 9 solution

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Potassium persulfate (K₂S₂O₈) or Sodium persulfate (Na₂S₂O₈)

  • Methanol (B129727) and tert-Butyl alcohol (for radical scavenging studies)

  • Other materials as listed in the Fenton protocol.

Protocol:

  • Prepare the Acid Blue 9 solution to the desired concentration (e.g., 0.05 mM) in a beaker.

  • Adjust the pH to the optimal value (e.g., 4.88).

  • Add the required amount of FeSO₄·7H₂O to achieve the optimal Fe²⁺ concentration (e.g., 0.7 mM).

  • Initiate the reaction by adding the persulfate salt to the desired concentration (e.g., 0.8 mM).

  • Follow steps 7-12 from the Fenton protocol for sample collection, analysis, and calculation.

  • Optional Radical Scavenging: To identify the primary radical species, conduct parallel experiments with the addition of a radical scavenger. Add an excess of methanol (scavenger for both •OH and SO₄•⁻) or tert-butyl alcohol (scavenger primarily for •OH) before the addition of persulfate and compare the degradation efficiency.[9]

Heterogeneous Photocatalysis using TiO₂

Objective: To degrade Acid Blue 9 using TiO₂-based photocatalysis.

Materials:

  • Acid Blue 9 solution

  • Titanium dioxide (TiO₂) nanoparticles (e.g., Degussa P25)

  • Photoreactor with a UV lamp (e.g., UV-C)

  • Aeration system (air pump)

  • Other materials as listed in the Fenton protocol.

Protocol:

  • Prepare the Acid Blue 9 solution to the desired concentration (e.g., 50 mg/L).

  • Add the TiO₂ catalyst to the solution to achieve the optimal loading (e.g., 1.0-3.0 g/L).

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Adjust the pH to the optimal value (e.g., 3.0).

  • Turn on the UV lamp and the aeration system to initiate the photocatalytic reaction.

  • Follow steps 8-12 from the Fenton protocol for sample collection, analysis, and calculation. Note that samples must be filtered through a syringe filter (e.g., 0.45 µm) to remove TiO₂ particles before spectrophotometric analysis.

Ozonation

Objective: To degrade Acid Blue 9 using ozonation.

Materials:

  • Acid Blue 9 solution

  • Ozone generator

  • Gas bubbling system (diffuser)

  • Reaction vessel (e.g., a gas washing bottle or a column reactor)

  • Off-gas trap (e.g., containing a potassium iodide solution to capture unreacted ozone)

  • Other materials as listed in the Fenton protocol.

Protocol:

  • Prepare the Acid Blue 9 solution to the desired concentration (e.g., 300 mg/L) in the reaction vessel.

  • Adjust the pH to the desired value (e.g., alkaline pH of 10 is often effective for indirect oxidation via •OH).[11]

  • Turn on the ozone generator and bubble the ozone gas through the solution at a constant flow rate.

  • Follow steps 7-12 from the Fenton protocol for sample collection, analysis, and calculation. When collecting samples, it is important to quench any residual dissolved ozone, for example, by adding a small amount of sodium thiosulfate.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanisms of the AOPs and a typical experimental workflow.

AOP_Mechanisms cluster_Fenton Fenton/Photo-Fenton cluster_Persulfate Persulfate Activation cluster_Photocatalysis Heterogeneous Photocatalysis cluster_Ozonation Ozonation Fe2 Fe²⁺ OH_rad •OH Fe2->OH_rad + H₂O₂ H2O2 H₂O₂ Fe3 Fe³⁺ OH_rad->Fe3 + Fe²⁺ Pollutant Acid Blue 9 OH_rad->Pollutant Fe3->Fe2 + H₂O₂ / UV UV UV light S2O8 S₂O₈²⁻ SO4_rad SO₄•⁻ S2O8->SO4_rad Activator Activator (Fe²⁺, Heat, UV) Activator->S2O8 OH_rad2 •OH SO4_rad->OH_rad2 + H₂O/OH⁻ SO4_rad->Pollutant OH_rad2->Pollutant TiO2 TiO₂ ecb e⁻ (conduction band) TiO2->ecb hvb h⁺ (valence band) TiO2->hvb UV_vis UV/Vis light UV_vis->TiO2 O2_rad •O₂⁻ ecb->O2_rad + O₂ OH_rad3 •OH hvb->OH_rad3 + H₂O/OH⁻ O2_rad->Pollutant OH_rad3->Pollutant O3_direct O₃ (direct) O3_direct->Pollutant O3_indirect O₃ (indirect) OH_rad4 •OH O3_indirect->OH_rad4 OH_rad4->Pollutant Alkaline Alkaline pH Alkaline->O3_indirect Degradation Degradation Products Pollutant->Degradation Mineralization CO₂, H₂O, Mineral Salts Degradation->Mineralization

Caption: General mechanisms of radical generation in various AOPs for pollutant degradation.

Experimental_Workflow start Start prep Prepare Acid Blue 9 Solution start->prep adjust_params Adjust pH and Temperature prep->adjust_params add_reagents Add Catalyst/Activator and Oxidant adjust_params->add_reagents initiate Initiate Reaction (e.g., turn on UV lamp) add_reagents->initiate sampling Collect Samples at Intervals initiate->sampling sampling->initiate Continue reaction quench Quench Reaction sampling->quench analysis Analyze Samples (Spectrophotometry, TOC) quench->analysis calc Calculate Degradation and Mineralization Efficiency analysis->calc end End calc->end

Caption: A typical experimental workflow for an AOP study.

References

Application Notes and Protocols for C.I. Acid Blue 9 Decolorization using the Fenton Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Fenton reaction is an advanced oxidation process (AOP) that utilizes hydroxyl radicals (•OH) to degrade organic pollutants. This process is particularly effective for the decolorization of industrial dyes like C.I. Acid Blue 9, which are often resistant to conventional wastewater treatment methods. The reaction involves the catalytic decomposition of hydrogen peroxide (H₂O₂) by ferrous ions (Fe²⁺) in an acidic medium to generate highly reactive hydroxyl radicals.[1][2] These radicals are powerful, non-selective oxidizing agents that can break down the complex aromatic structures of dyes, leading to their decolorization and mineralization.[2] This document provides a detailed protocol for the decolorization of this compound using the Fenton reaction in a laboratory setting.

Data Presentation: Optimal Conditions for this compound Decolorization

The efficiency of the Fenton reaction is influenced by several key parameters. The following table summarizes the optimal conditions for the decolorization of this compound as determined by various studies.

ParameterOptimal ValueDecolorization EfficiencyReference
pH3.598.25% (after 60 min)[1]
Initial this compound Concentration40 mg/L98.25%[1]
Fe²⁺ Concentration0.05 mmol/L (or 10⁻⁴ M)>98%[1][3]
H₂O₂ Concentration2 mmol/L (or 2 x 10⁻³ M)>98%[1][3]
Temperature30°C98.25%[1]
Reaction Time60 minutes98.25%[1]

Experimental Protocols

This section outlines the detailed methodology for the decolorization of this compound using the Fenton reaction.

Materials and Reagents
  • This compound (dye)

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30% w/v)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled or deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Spectrophotometer

  • Pipettes and graduated cylinders

Preparation of Solutions
  • This compound Stock Solution (e.g., 400 mg/L):

    • Weigh 0.4 g of this compound powder.

    • Dissolve it in a 1 L volumetric flask with distilled water.

    • This stock solution can be diluted to the desired experimental concentration (e.g., 40 mg/L).

  • Ferrous Sulfate Solution (e.g., 0.05 M):

    • Weigh 1.39 g of FeSO₄·7H₂O.

    • Dissolve it in a 100 mL volumetric flask with distilled water.

    • Acidify with a few drops of concentrated H₂SO₄ to prevent the oxidation of Fe²⁺ to Fe³⁺.

  • Hydrogen Peroxide Solution (e.g., 0.2 M):

    • Prepare this solution fresh before each experiment due to the instability of H₂O₂.

    • Calculate the required volume of 30% H₂O₂ to be diluted to the desired concentration. For example, to prepare 100 mL of 0.2 M H₂O₂, dilute approximately 2.27 mL of 30% H₂O₂ with distilled water in a 100 mL volumetric flask.

  • pH Adjustment Solutions (1 M H₂SO₄ and 1 M NaOH):

    • Prepare by diluting concentrated H₂SO₄ and dissolving NaOH pellets in distilled water, respectively.

Experimental Procedure
  • Reaction Setup:

    • In a beaker, place a specific volume of the this compound solution of the desired concentration (e.g., 100 mL of 40 mg/L).

    • Place the beaker on a magnetic stirrer and add a stir bar.

  • pH Adjustment:

    • Measure the initial pH of the dye solution.

    • Adjust the pH to the optimal value (e.g., 3.5) using 1 M H₂SO₄ or 1 M NaOH.[1]

  • Initiation of the Fenton Reaction:

    • Add the required volume of the FeSO₄ solution to the dye solution to achieve the desired Fe²⁺ concentration (e.g., 1 mL of 0.05 M FeSO₄ to 100 mL of dye solution for a final concentration of 0.05 mmol/L).

    • Start the timer and immediately add the required volume of the H₂O₂ solution to achieve the desired concentration (e.g., 1 mL of 0.2 M H₂O₂ to 100 mL of dye solution for a final concentration of 2 mmol/L).

  • Reaction and Sampling:

    • Allow the reaction to proceed for the desired duration (e.g., 60 minutes) under constant stirring.

    • At specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small sample (e.g., 3 mL) for analysis.

  • Quenching the Reaction:

    • To stop the reaction in the collected sample, immediately add a small amount of a strong base (e.g., a few drops of 1 M NaOH) to raise the pH above 8. This will precipitate the iron as Fe(OH)₃ and stop the generation of hydroxyl radicals.

    • Alternatively, a radical scavenger like methanol (B129727) can be added.

  • Analysis:

    • Centrifuge or filter the quenched sample to remove the precipitated iron hydroxide.

    • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a spectrophotometer. The λmax for this compound is typically around 630 nm, but it is advisable to determine it by scanning the initial dye solution.

Data Analysis

The decolorization efficiency can be calculated using the following formula:

Decolorization Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100

Where:

  • A₀ is the initial absorbance of the dye solution at λmax.

  • Aₜ is the absorbance of the dye solution at time 't' at λmax.

Visualizations

Experimental_Workflow Experimental Workflow for Fenton Decolorization of this compound cluster_prep Solution Preparation cluster_reaction Fenton Reaction cluster_analysis Analysis prep_dye Prepare this compound Stock Solution setup Setup Reactor with Dye Solution prep_dye->setup prep_fe Prepare FeSO4 Solution add_fe Add FeSO4 Solution prep_fe->add_fe prep_h2o2 Prepare H2O2 Solution add_h2o2 Add H2O2 Solution (Start Timer) prep_h2o2->add_h2o2 adjust_ph Adjust pH to Optimal Value (e.g., 3.5) setup->adjust_ph adjust_ph->add_fe add_fe->add_h2o2 react Stir for Desired Reaction Time add_h2o2->react sampling Withdraw Samples at Intervals react->sampling quench Quench Reaction (e.g., raise pH) sampling->quench analyze Measure Absorbance (Spectrophotometry) quench->analyze calculate Calculate Decolorization Efficiency analyze->calculate

Caption: Experimental workflow for the decolorization of this compound using the Fenton reaction.

Fenton_Reaction_Mechanism Fenton Reaction Mechanism for Dye Degradation cluster_initiation Radical Generation cluster_degradation Dye Degradation cluster_regeneration Catalyst Regeneration fenton_reagents Fe²⁺ + H₂O₂ hydroxyl_radical Fe³⁺ + OH⁻ + •OH fenton_reagents->hydroxyl_radical Fenton's Reaction dye This compound (Complex Organic Molecule) hydroxyl_radical->dye Attacks Dye Molecule intermediates Degradation Intermediates dye->intermediates Oxidation end_products CO₂, H₂O, Inorganic Ions intermediates->end_products Further Oxidation fe3_h2o2 Fe³⁺ + H₂O₂ fe2_regen Fe²⁺ + HO₂• + H⁺ fe3_h2o2->fe2_regen Slower Reaction

Caption: Simplified mechanism of the Fenton reaction leading to the degradation of this compound.

References

Application Notes and Protocols for Preparing C.I. Acid Blue 9 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Blue 9, also known by various names including Brilliant Blue FCF, Coomassie Brilliant Blue G-250, and FD&C Blue No. 1, is a synthetic triarylmethane dye widely utilized in laboratory settings.[1][2][3] Its versatility stems from its high solubility in aqueous and ethanolic solutions and its intense blue color.[1][4][5] Common applications include its use as a staining agent in protein analysis (e.g., SDS-PAGE and Bradford protein assay), as a tracking dye in electrophoresis, and as a water tracer agent.[2][3] Proper preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results.

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is essential for its correct handling and use in the laboratory.

PropertyValueReferences
C.I. Name This compound[5]
C.I. Number 42090[1][2]
CAS Number 2650-18-2[1][4]
Molecular Formula C₃₇H₄₂N₄O₉S₃ (Ammonium Salt) / C₃₇H₃₄N₂Na₂O₉S₃ (Sodium Salt)[1][2][6]
Molecular Weight ~783 g/mol (Ammonium Salt) / ~793 g/mol (Sodium Salt)[2][6]
Appearance Reddish-violet to dark blue powder or granules with a metallic lustre.[2][6][7]
Solubility Highly soluble in water and ethanol (B145695); insoluble in oils.[1][8] 5% in water at 20 °C and 98 °C.[6] 50 g/L in water at 90 °C.[2][4][9][10][11]
Maximum Absorbance (λmax) ~630 nm[8]
Storage Store in a dry, dark place at 0 - 4 °C for the short term or -20 °C for the long term.[12]

Experimental Protocols

General Protocol for Preparing a 1% (w/v) Aqueous Stock Solution

This protocol describes the preparation of a 1% (w/v) this compound stock solution in water. This concentration is a common starting point for further dilutions for various applications.

Materials:

  • This compound powder

  • Distilled or deionized water

  • 500 mL volumetric flask

  • Magnetic stirrer and stir bar

  • Weighing paper/boat

  • Spatula

  • Analytical balance

  • Filter paper (e.g., Whatman No. 1) and funnel (optional)

  • Amber storage bottle

Procedure:

  • Weighing: Accurately weigh 5.0 g of this compound powder using an analytical balance.

  • Dissolving: Transfer the powder to the 500 mL volumetric flask. Add approximately 400 mL of distilled water. Place the magnetic stir bar in the flask and place the flask on a magnetic stirrer. Stir the solution until the powder is completely dissolved. Gentle heating may be applied to facilitate dissolution.

  • Volume Adjustment: Once the powder is fully dissolved, remove the flask from the stirrer and allow the solution to cool to room temperature. Carefully add distilled water to the flask until the bottom of the meniscus reaches the 500 mL mark.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through Whatman No. 1 filter paper into a clean container.

  • Storage: Transfer the solution to a clearly labeled amber bottle and store it at 4°C, protected from light.

Protocol for Preparing a 0.2% (w/v) Ethanolic Stock Solution

This protocol details the preparation of a 0.2% (w/v) this compound stock solution in 90% ethanol. Ethanolic solutions are often used in specific staining protocols.

Materials:

  • This compound powder

  • 95% or absolute ethanol

  • Distilled or deionized water

  • 100 mL volumetric flask

  • Magnetic stirrer and stir bar

  • Weighing paper/boat

  • Spatula

  • Analytical balance

  • Graduated cylinders

  • Amber storage bottle

Procedure:

  • Prepare 90% Ethanol: In a graduated cylinder, mix 94.7 mL of 95% ethanol with 5.3 mL of distilled water to make approximately 100 mL of 90% ethanol.

  • Weighing: Weigh out 0.2 g of this compound powder.

  • Dissolving: Transfer the powder to the 100 mL volumetric flask. Add approximately 80 mL of the prepared 90% ethanol. Add a magnetic stir bar and stir until the powder is completely dissolved.

  • Volume Adjustment: Once dissolved, bring the final volume to 100 mL with 90% ethanol.

  • Mixing: Cap the flask and invert several times to ensure homogeneity.

  • Storage: Store the solution in a labeled amber bottle at room temperature. This solution should be stable for several months.[13]

Application Example: Coomassie Brilliant Blue Staining for Protein Gels

This compound is a primary component of Coomassie Brilliant Blue stains used for visualizing proteins in polyacrylamide gels.

Staining Solution (0.1% w/v Coomassie R-250, 30% Methanol (B129727), 5% Acetic Acid):

  • Dissolve 1 g of Coomassie Brilliant Blue R-250 in 300 mL of methanol.

  • Add 50 mL of glacial acetic acid.

  • Add 650 mL of distilled water.

  • Stir the solution for 2 hours.

  • Filter the solution through Whatman No. 1 paper to remove any insoluble particles.[14]

Staining Procedure:

  • After electrophoresis, immerse the gel in the staining solution for 30 minutes to 2 hours with gentle agitation.[14]

  • Destain the gel by washing it with a solution of 30% methanol and 5% acetic acid until the protein bands are clearly visible against a clear background.[14]

Visualizations

Stock_Solution_Preparation cluster_start Start cluster_steps Procedure cluster_end End start Start weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in Solvent weigh->dissolve adjust 3. Adjust to Final Volume dissolve->adjust mix 4. Mix for Homogeneity adjust->mix filter 5. Filter (Optional) mix->filter store 6. Store in Labeled Amber Bottle mix->store If not filtered filter->store If filtered end Stock Solution Ready for Use store->end

Caption: Workflow for preparing this compound stock solutions.

Serial_Dilution cluster_dilutions Serial Dilutions cluster_logic Dilution Calculation stock Stock Solution (e.g., 1%) dilution1 Working Solution 1 (e.g., 0.1%) stock->dilution1 Add Solvent dilution2 Working Solution 2 (e.g., 0.01%) dilution1->dilution2 Add Solvent dilution3 Working Solution 3 (e.g., 0.001%) dilution2->dilution3 Add Solvent formula C1V1 = C2V2

Caption: Logical diagram for preparing working solutions via serial dilution.

References

Application Notes and Protocols for the Analysis of C.I. Acid Blue 9 in Food Additives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. Acid Blue 9, also known as Brilliant Blue FCF (E133), is a synthetic triarylmethane dye widely used as a colorant in various food products, cosmetics, and pharmaceuticals.[1][2][3] Its vibrant blue color enhances the visual appeal of products such as beverages, candies, dairy products, and jellies.[4][5] Due to potential health concerns associated with excessive consumption of synthetic dyes, regulatory bodies worldwide have established maximum permissible limits for Acid Blue 9 in foodstuffs.[6] Consequently, accurate and reliable analytical methods are crucial for monitoring its concentration in food products to ensure consumer safety and compliance with food quality standards.[7][8]

These application notes provide detailed protocols for the determination of this compound in food matrices, targeting researchers, scientists, and professionals in the food industry and drug development. The methodologies covered include spectrophotometry and high-performance liquid chromatography (HPLC), which are commonly employed for the analysis of synthetic food colorants.

Analytical Methods for the Determination of this compound

Several analytical techniques have been developed for the quantification of this compound in food samples, each with its own advantages in terms of sensitivity, selectivity, and cost-effectiveness. The most prevalent methods include:

  • Spectrophotometry: A straightforward and cost-effective method based on the measurement of light absorption by the dye at its maximum wavelength (λmax), which is approximately 630 nm.[2]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and selective method that separates the dye from other food components before quantification, often using a photodiode array (PDA) or UV-Vis detector.[8][9][10]

  • Voltammetry: An electrochemical technique that can be used for the determination of Acid Blue 9, offering good sensitivity.[11][12]

This document will focus on providing detailed protocols for the spectrophotometric and HPLC methods.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various studies on the determination of this compound in food samples.

Table 1: Spectrophotometric Methods

MethodLinear RangeLimit of Detection (LOD)Relative Standard Deviation (RSD) (%)Reference(s)
Aqueous Two-Phase System (ATPS) - Spectrophotometry0.2 - 260 ng/mL0.017 ng/mL1.87[4][13]
Ionic Liquid Independent Disperse Liquid–Liquid Micro-extraction (IL-IDLLME) - UV-Visible Spectroscopy1.5 - 150 µg/L0.34 µg/L0.43 - 0.82[14][15]

Table 2: Chromatographic and Voltammetric Methods

MethodLinear RangeLimit of Detection (LOD)Relative Standard Deviation (RSD) (%)Reference(s)
Cathodic Stripping Voltammetry8 - 80 µg/LNot SpecifiedNot Specified[11][12]
High-Performance Liquid Chromatography (HPLC)25 µg/L - 20 mg/L1.92 - 3.38 µg/L0.45 - 3.49[16]
High-Performance Liquid Chromatography (HPLC)Not Specified0.002 mg/m³ (overall procedure)Not Specified[9]

Table 3: Concentration of this compound Found in Commercial Food Samples

Food SampleConcentration (µg/g)Analytical MethodReference(s)
Smarties370.7 ± 6ATPS - Spectrophotometry[4]
Jelly strawberry2049.4 ± 12ATPS - Spectrophotometry[4]
Fruity candy105.0 ± 5ATPS - Spectrophotometry[4]
Gummy candies1155.3 ± 9ATPS - Spectrophotometry[4]
Jell Gum with fruit taste1565.0 ± 9ATPS - Spectrophotometry[4]

Experimental Protocols

Protocol 1: Spectrophotometric Determination using Aqueous Two-Phase System (ATPS)

This protocol describes a simple and sensitive spectrophotometric method for the determination of this compound in food samples after extraction using an aqueous two-phase system.[4][13]

1. Materials and Reagents:

  • This compound (Brilliant Blue FCF) standard

  • Polyethylene glycol (PEG) 6000

  • Sodium carbonate

  • Hydrochloric acid (HCl)

  • Deionized water

  • Food sample (e.g., jelly, candy)

2. Instrumentation:

  • UV-Visible Spectrophotometer

  • Centrifuge

  • pH meter

  • Vortex mixer

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in deionized water.

  • Prepare working standard solutions by serial dilution of the stock solution to obtain concentrations in the range of 0.2 to 260 ng/mL.

4. Sample Preparation and Extraction:

  • Weigh a representative amount of the homogenized food sample (e.g., 1 g).

  • Dissolve the sample in a suitable volume of deionized water.

  • In a centrifuge tube, mix the sample solution with 3.5 g of PEG 6000 and 3 g of sodium carbonate.

  • Adjust the pH of the solution to 9 using HCl.

  • Vortex the mixture thoroughly and then centrifuge to achieve phase separation.

  • Carefully collect the upper PEG-rich phase containing the extracted dye.

5. Measurement and Quantification:

  • Measure the absorbance of the extracted sample and the standard solutions at 632 nm using the spectrophotometer.

  • Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Food Sample Dissolve Dissolve in Water Sample->Dissolve Mix Add PEG and Sodium Carbonate Dissolve->Mix AdjustpH Adjust pH to 9 Mix->AdjustpH Vortex Vortex Mixing AdjustpH->Vortex Centrifuge Centrifugation for Phase Separation Vortex->Centrifuge Extract Collect Upper PEG-rich Phase Centrifuge->Extract Spectro Spectrophotometric Measurement at 632 nm Extract->Spectro CalCurve Construct Calibration Curve Spectro->CalCurve Quantify Quantify Acid Blue 9 CalCurve->Quantify G cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Food or Beverage Sample Dilute Dilute or Dissolve in Water Sample->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect Detection at 630 nm Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify G Sample Sample Collection & Homogenization Extraction Extraction of Acid Blue 9 Sample->Extraction Cleanup Sample Cleanup & Filtration Extraction->Cleanup Analysis Instrumental Analysis (HPLC/Spectrophotometry) Cleanup->Analysis Quantification Data Processing & Quantification Analysis->Quantification Result Reporting of Results Quantification->Result

References

Synthesis of C.I. Acid Blue 9 from 2-Formylbenzenesulfonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of C.I. Acid Blue 9, a triarylmethane dye, commencing from 2-formylbenzenesulfonic acid. The synthesis involves a two-step process: a condensation reaction to form a colorless leuco intermediate, followed by an oxidation step to yield the final colored dye.

Application Notes

This compound, also known as Brilliant Blue FCF or FD&C Blue No. 1, is a widely utilized synthetic dye in various industries, including food, cosmetics, and pharmaceuticals.[1] In a research and development context, it serves as a valuable tool for various applications. Its synthesis from 2-formylbenzenesulfonic acid is a classic example of electrophilic aromatic substitution and oxidation reactions, making it a useful model for educational and process chemistry studies.

Alternative "Green" Oxidation Methods:

While traditional synthesis protocols often employ manganese dioxide as the oxidant, researchers are increasingly exploring more environmentally benign methods. Catalytic systems, such as iron phthalocyanine (B1677752) sulfonamide with hydrogen peroxide or copper oxide combined with silicotungstic acid and hydrogen peroxide, offer cleaner alternatives with high yields under mild, aqueous conditions.[2] These methods reduce heavy metal waste and align with the principles of green chemistry.

Purification Strategies:

The purity of this compound is critical for its intended application, especially in the food and pharmaceutical industries, where specifications often require a minimum purity of 85%.[3] Common impurities include unreacted starting materials, such as benzaldehyde-2-sulfonic acid, and by-products.[4] Purification can be achieved through several methods:

  • Crystallization: Effective but can be challenging due to the high water solubility of the dye, potentially leading to lower yields.[4]

  • Salting Out: Involves adding a salt to the solution to precipitate the dye. The cost of the salt and potential for product loss are key considerations.[4]

  • Chromatography: Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to obtain highly pure standards.[3]

  • Chemical Purification: Unreacted aldehyde impurities can be removed by reacting them with a hydrazine (B178648) compound, such as 2,4-dinitrophenylhydrazine, to form insoluble hydrazones that can be filtered off.[4]

  • Membrane Filtration: Nanofiltration can be employed to remove inorganic salts and produce a dye with low salt content.

Experimental Protocols

The following protocols are based on established industrial and laboratory procedures.

Part 1: Synthesis of the Leuco Compound

This initial step involves the condensation of 2-formylbenzenesulfonic acid with N-ethyl-N-(3'-sulfobenzyl)aniline.[5]

Reaction Scheme:

2-Formylbenzenesulfonic_acid 2-Formylbenzenesulfonic acid Leuco_Compound Leuco Compound 2-Formylbenzenesulfonic_acid->Leuco_Compound Condensation (Acidic medium, 102-106 °C) N-ethyl-N-(3'-sulfobenzyl)aniline N-ethyl-N-(3'-sulfobenzyl)aniline (2 equiv.) N-ethyl-N-(3'-sulfobenzyl)aniline->Leuco_Compound

Figure 1: Condensation Reaction to form the Leuco Compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar ratio)
2-Formylbenzenesulfonic acid186.181.0
N-ethyl-N-(3'-sulfobenzyl)aniline291.361.95 - 1.99
Acidic aqueous medium (e.g., dilute H₂SO₄)-To desired concentration

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, combine 2-formylbenzenesulfonic acid and N-ethyl-N-(3'-sulfobenzyl)aniline in an acidic aqueous medium.

  • Heat the reaction mixture to 102-106 °C with constant stirring.[1][5]

  • Maintain this temperature for several hours until the reaction is complete. The reaction progress can be monitored by techniques such as TLC or HPLC to observe the disappearance of the starting materials.

  • The resulting product is the leuco form of this compound, which is a colorless solution.

Part 2: Oxidation of the Leuco Compound to this compound

This step converts the colorless leuco compound into the final blue dye. The protocol below details the use of manganese dioxide, a common industrial oxidant.

Reaction Scheme:

Leuco_Compound Leuco Compound Acid_Blue_9 This compound Leuco_Compound->Acid_Blue_9 Oxidation (H₂SO₄ medium, 20-45 °C, pH 1.5-2.5) Oxidizing_Agent Manganese Dioxide (MnO₂) Oxidizing_Agent->Acid_Blue_9 cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Start Materials: 2-Formylbenzenesulfonic acid N-ethyl-N-(3'-sulfobenzyl)aniline Condensation Condensation (102-106 °C, acidic) Start->Condensation Leuco_Compound Leuco Compound (Colorless Solution) Condensation->Leuco_Compound Oxidation Oxidation with MnO₂ (20-45 °C, pH 1.5-2.5) Leuco_Compound->Oxidation Crude_Dye Crude this compound (Blue Solution) Oxidation->Crude_Dye Neutralization_Precipitation Neutralization (pH 8.5-10.0) & Manganese Precipitation Crude_Dye->Neutralization_Precipitation Filtration Filtration Neutralization_Precipitation->Filtration Neutral_Filtrate Neutralize Filtrate (pH 6.0-7.0) Filtration->Neutral_Filtrate Isolation Isolation (e.g., Spray Drying) Neutral_Filtrate->Isolation Purified_Dye Purified this compound Isolation->Purified_Dye

References

Troubleshooting & Optimization

Technical Support Center: C.I. Acid Blue 9 Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in resolving common issues encountered during protein staining with C.I. Acid Blue 9, commonly known as Coomassie Brilliant Blue.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for protein staining?

This compound is a synthetic, anionic triarylmethane dye.[1][2] It is widely used for visualizing proteins in polyacrylamide gels (SDS-PAGE) due to its straightforward staining process, low cost, and good quantitative capabilities.[3] The dye binds non-covalently to proteins, primarily through interactions with basic amino acids like arginine, lysine, and histidine, forming a stable blue complex that allows for clear visualization against a colorless background.[3]

Q2: What are the different forms of this compound used for staining?

The two most common forms are Coomassie Brilliant Blue R-250 and G-250. The "R" in R-250 stands for a reddish tint, while the "G" in G-250 indicates a greenish tint.[4][5] While structurally similar, they have different staining characteristics and often require distinct protocols.[5][6] R-250 is known for its higher sensitivity in some protocols, while G-250 is often used in faster, colloidal staining methods that may not require a destaining step.[5][6][7]

Q3: What is the optimal pH for Acid Blue 9 staining?

Acid dyes like this compound bind most effectively in an acidic environment. The optimal pH range for the stability and binding of Acid Blue 9 is typically between 2.5 and 5.5.[8] Staining solutions are therefore prepared in acidic conditions, often using acetic acid, to ensure efficient binding of the anionic dye to the positively charged proteins.[4]

Troubleshooting Guides

Issue 1: Weak or Faint Protein Bands

Question: My protein bands are barely visible after staining. What could be the cause and how can I improve the signal?

Answer: Weak staining is a common issue that can stem from several factors throughout the experimental workflow. Below is a systematic guide to troubleshoot this problem.

Potential Causes and Solutions for Weak Staining

Potential Cause Explanation Recommended Solution
Insufficient Protein Loading The amount of protein in the gel is below the detection limit of the stain.Increase the amount of protein loaded into each well. Consider performing a protein concentration assay before loading. A typical detection limit for Coomassie R-250 is around 0.1 µg per band.[9]
Prolonged Electrophoresis Running the gel for too long or at too high a voltage can cause smaller proteins to run off the gel.[10][11]Monitor the migration of the dye front and stop the electrophoresis when it reaches the bottom of the gel.[12] Optimize the running time and voltage for your specific gel percentage and protein of interest.
Improper Fixation If proteins are not properly fixed, they can diffuse out of the gel during staining and washing steps.[13]Ensure the gel is fully submerged in the fixing solution for the recommended time (typically 30-60 minutes).[9][14] Use a freshly prepared fixing solution.
Suboptimal Staining Time Insufficient incubation time in the staining solution will result in incomplete dye binding.Increase the staining duration. For standard Coomassie R-250 staining, this can range from 2 to 4 hours.[9] Gentle agitation during staining can improve dye penetration.
Excessive Destaining Leaving the gel in the destaining solution for too long can remove the dye from the protein bands as well as the background.[10]Monitor the destaining process closely and stop when the bands are clearly visible against a faint background. Change the destaining solution periodically.
Poor Quality Reagents Old or contaminated staining solution, or poor-quality water can affect staining efficiency.[3]Prepare fresh staining and destaining solutions. Use high-purity water (e.g., Milli-Q) for all solutions.
Issue 2: High Background Staining

Question: My entire gel is blue, making it difficult to see the protein bands. How can I reduce the background?

Answer: High background staining obscures protein bands and can be caused by several factors related to the staining and destaining process.

Potential Causes and Solutions for High Background

Potential Cause Explanation Recommended Solution
Insufficient Washing/Destaining Residual stain that is not bound to protein has not been adequately removed from the gel matrix.Increase the duration and number of washing/destaining steps.[4] Ensure the gel is fully immersed and gently agitated in the destaining solution. Changing the destaining solution several times is often necessary.
Residual SDS in the Gel Sodium dodecyl sulfate (B86663) (SDS) from the electrophoresis can interfere with staining and contribute to a blue background.Ensure adequate removal of SDS by performing a thorough washing step after electrophoresis and before staining.[14] Soaking the gel in a fixing solution also helps to remove SDS.
Over-staining Excessive incubation time in a highly concentrated staining solution can lead to a dark background that is difficult to destain.Reduce the staining time or use a lower concentration of the dye.[3] For some protocols, as little as 5 minutes of staining can be sufficient.[15]
Contaminated Staining Solution Microbial growth or precipitates in the staining solution can lead to a blotchy or high background.Filter the staining solution before use.[16] Prepare fresh solutions regularly and store them properly.
Issue 3: Uneven or Patchy Staining

Question: The staining on my gel is not uniform, with some areas being darker than others. What causes this and how can I fix it?

Answer: Uneven staining can be frustrating and is often due to inconsistencies in the handling and processing of the gel.

Potential Causes and Solutions for Uneven Staining

Potential Cause Explanation Recommended Solution
Incomplete Submersion of the Gel If the gel is not fully covered by the fixing, staining, or destaining solutions, it will result in uneven processing.[10]Use a container that is large enough to allow the gel to lie flat and ensure it is completely covered by the solution at each step.
Inconsistent Agitation Lack of or inconsistent agitation can lead to an uneven distribution of the solutions across the gel.[13]Use a platform shaker for gentle and continuous agitation during all incubation steps.
Gel Drying Out If any part of the gel dries out during handling or staining, it can lead to staining artifacts.Keep the gel moist at all times. Cover the staining container to prevent evaporation.
Contaminants on the Gel Surface Fingerprints or other residues on the gel surface can interfere with staining.Always handle the gel with clean, gloved hands and only by the edges. Use clean trays for all steps.

Experimental Protocols

Standard Coomassie Brilliant Blue R-250 Staining Protocol

This protocol is a widely used method for staining proteins in polyacrylamide gels.

Solutions:

  • Fixing Solution: 50% methanol, 10% acetic acid, 40% deionized water.[9][14]

  • Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 50% methanol, 10% acetic acid, 40% deionized water.[14][17]

  • Destaining Solution: 40% methanol, 10% acetic acid, 50% deionized water.[18]

  • Storage Solution: 5% acetic acid in deionized water.[16]

Procedure:

  • Fixation: After electrophoresis, place the gel in the Fixing Solution and incubate for 30-60 minutes with gentle agitation.[9][14] This step fixes the proteins within the gel matrix.

  • Staining: Decant the Fixing Solution and add the Staining Solution to completely cover the gel. Incubate for 2-4 hours with gentle agitation.[9]

  • Destaining: Remove the Staining Solution and add the Destaining Solution. Gently agitate and change the Destaining Solution every 30-60 minutes until the protein bands are clearly visible against a clear background.[19]

  • Storage: Once the desired level of destaining is achieved, transfer the gel to the Storage Solution.

Rapid Colloidal Coomassie G-250 Staining Protocol

This protocol offers a faster alternative with high sensitivity and often does not require a separate destaining step.

Solutions:

  • Staining Solution (Colloidal G-250): 0.08% Coomassie Brilliant Blue G-250, 8% ammonium (B1175870) sulfate, 1.6% phosphoric acid, 20% methanol.[19] (Commercially available kits are also widely used).

Procedure:

  • Washing: After electrophoresis, wash the gel three times with deionized water for 10 minutes each to remove SDS.[19]

  • Staining: Immerse the gel in the Colloidal Coomassie Staining Solution and incubate with gentle agitation. Protein bands can become visible within minutes to a few hours. For maximum sensitivity, overnight incubation may be required.[19]

  • Washing (Destaining): If necessary, wash the gel with deionized water to reduce any background.

  • Storage: Store the gel in deionized water or a 5% acetic acid solution.

Visualized Workflows

Staining_Workflow cluster_pre_stain Pre-Staining cluster_staining Staining cluster_post_stain Post-Staining electrophoresis SDS-PAGE fixation Fixation (30-60 min) electrophoresis->fixation Transfer gel stain Staining (2-4 hours) fixation->stain destain Destaining (until clear) stain->destain storage Storage destain->storage Troubleshooting_Logic cluster_weak Weak Bands cluster_background High Background cluster_uneven Uneven Staining start Poor Staining Observed c1 Increase Protein Load start->c1 c2 Optimize Staining Time start->c2 c3 Check Fixation start->c3 b1 Increase Destaining start->b1 b2 Ensure SDS Removal start->b2 b3 Use Fresh Stain start->b3 u1 Ensure Complete Submersion start->u1 u2 Consistent Agitation start->u2 u3 Handle Gel with Care start->u3

References

Technical Support Center: Interference of Metal Ions on C.I. Acid Blue 9 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the interference of metal ions on the dyeing process of C.I. Acid Blue 9. The information is tailored for professionals in research and development who may encounter variability in dyeing outcomes due to the presence of metal ion contaminants.

Troubleshooting Guides

This section addresses specific issues that may arise during dyeing experiments with this compound, particularly when metal ion contamination is suspected.

Problem Potential Cause Recommended Solution
Shade Deviation (Color is different from the standard) Presence of Metal Ions: this compound is known to be sensitive to copper (Cu²⁺) and iron (Fe³⁺) ions, which can alter the final shade.[1] Water hardness, caused by calcium (Ca²⁺) and magnesium (Mg²⁺) ions, can also lead to duller shades and reduced color vibrancy.[2]Water Quality Check: Test the water source for hardness and the presence of heavy metal ions. Use deionized or distilled water for preparing dye solutions and for the dyebath itself to eliminate variability from the water supply. Use a Sequestering Agent: Add a chelating agent (e.g., EDTA) to the dyebath. This will form stable complexes with the metal ions, preventing them from interacting with the dye molecules.
Uneven Dyeing (Streaks, spots, or blotches) Dye Agglomeration: Metal ions, particularly from hard water, can cause dye particles to aggregate.[2] These larger particles do not penetrate the fiber evenly, leading to spotting.Proper Dye Dissolution: Ensure the dye powder is completely dissolved before adding it to the dyebath. Filtering the dye solution can help remove any undissolved particles or aggregates. Control pH and Temperature: Maintain a consistent and appropriate pH and temperature throughout the dyeing process, as fluctuations can exacerbate the effects of metal ions.
Poor Colorfastness (Color bleeds or fades easily) Incomplete Dye-Fiber Bonding: Metal ions can interfere with the formation of ionic bonds between the anionic acid dye and the cationic sites on the fiber, resulting in poor wash and light fastness.After-treatment: Use a cationic dye-fixing agent after the dyeing process to improve the wash fastness. Optimize Dyeing Parameters: Ensure the dyeing time, temperature, and pH are optimized for this compound to promote maximum dye fixation.
Reduced Color Yield (Lighter shade than expected) Dye Precipitation: High concentrations of metal ions can react with the dye molecules, causing them to precipitate out of the solution and become unavailable for dyeing.[2]Water Softening: If using tap water, consider implementing a water softening system to reduce the concentration of Ca²⁺ and Mg²⁺ ions. Pre-treatment of Fiber: Ensure the textile material is properly scoured and free of any impurities that could introduce metal ions or interfere with dyeing.

Frequently Asked Questions (FAQs)

Q1: Why is my dyed fabric showing a different shade of blue than expected when using this compound?

A1: Shade deviation with this compound is often due to the presence of metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), in your dyebath.[1] This dye is sensitive to these ions, which can form complexes with the dye molecules and alter their light-absorbing properties, thus changing the perceived color. Water hardness, caused by calcium (Ca²⁺) and magnesium (Mg²⁺) ions, can also contribute to duller or off-shade results.[2]

Q2: How can I test for the presence of interfering metal ions in my water source?

A2: Several methods can be used to test for metal ions. Water hardness (Ca²⁺ and Mg²⁺) can be determined by titration with EDTA. For more sensitive and quantitative analysis of heavy metal ions like copper, iron, and chromium, instrumental methods such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) are recommended.

Q3: What is a sequestering agent, and how does it help in the dyeing process?

A3: A sequestering agent, also known as a chelating agent (e.g., EDTA), is a chemical that can form stable, water-soluble complexes with metal ions. In the dyebath, it "traps" the metal ions, preventing them from interacting with the dye molecules. This helps to maintain the true shade of the dye and prevent issues like uneven dyeing and poor colorfastness.

Q4: Can the type of fiber being dyed influence the effect of metal ions?

A4: Yes, the fiber type can play a role. Natural protein fibers like wool and silk, as well as synthetic polyamides like nylon, have amine groups that become protonated in an acidic dyebath, creating cationic sites for the anionic dye to bond. Metal ions can compete for these sites or alter the fiber's surface charge, affecting dye uptake. The specific interactions can vary between different fiber types.

Q5: Are there any visual indicators of metal ion contamination in the dyebath?

A5: While subtle shade changes in the dyed fabric are the primary indicator, you might observe a slight change in the color of the dyebath itself upon addition of the dye, especially if the metal ion concentration is high. In some cases, high concentrations of hardness ions can lead to a slight precipitation or cloudiness in the dye solution.

Experimental Protocols

Protocol 1: Evaluating the Impact of Metal Ions on this compound Dyeing

Objective: To quantitatively assess the effect of different metal ions (Cu²⁺, Fe³⁺, Cr³⁺, Ca²⁺, Mg²⁺) on the color of fabric dyed with this compound.

Materials:

  • This compound dye

  • Nylon fabric swatches (pre-scoured)

  • Deionized water

  • Metal salts: Copper (II) sulfate (B86663) (CuSO₄), Iron (III) chloride (FeCl₃), Chromium (III) chloride (CrCl₃), Calcium chloride (CaCl₂), Magnesium chloride (MgCl₂)

  • Acetic acid (for pH adjustment)

  • Sodium sulfate (leveling agent)

  • Laboratory dyeing machine (e.g., launder-ometer)

  • Spectrophotometer for color measurement (with CIELAB color space capabilities)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 g/L stock solution of this compound in deionized water.

    • Prepare 1000 ppm stock solutions of each metal ion using their respective salts in deionized water.

  • Prepare Dyebaths:

    • For each metal ion to be tested, prepare a series of dyebaths with varying metal ion concentrations (e.g., 0 ppm, 10 ppm, 25 ppm, 50 ppm, 100 ppm). The 0 ppm bath will serve as the control.

    • In each dyebath, add the required volume of the this compound stock solution to achieve the desired depth of shade (e.g., 1% on weight of fiber).

    • Add sodium sulfate (e.g., 10 g/L).

    • Add the calculated volume of the respective metal ion stock solution.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

    • Add deionized water to achieve the final liquor ratio (e.g., 40:1).

  • Dyeing Process:

    • Place a pre-weighed nylon fabric swatch into each dyebath.

    • Heat the dyebath to 40°C and hold for 10 minutes.

    • Increase the temperature to 90-100°C at a rate of 2°C/minute.

    • Hold at this temperature for 60 minutes.

    • Cool the dyebath to 50°C.

    • Remove the fabric swatches and rinse thoroughly with cold deionized water.

    • Allow the swatches to air dry.

  • Colorimetric Analysis:

    • Measure the L, a, and b* color coordinates of each dyed swatch using a spectrophotometer under a standard illuminant (e.g., D65).

    • Calculate the total color difference (ΔE*ab) between the control swatch (0 ppm metal ion) and the swatches dyed in the presence of metal ions.

    • Calculate the color strength (K/S) for each swatch.

  • Data Presentation:

    • Tabulate the L, a, b, ΔEab, and K/S values for each metal ion at different concentrations.

Protocol 2: Spectrophotometric Analysis of Dyebath Exhaustion

Objective: To determine the percentage of dye exhausted from the dyebath in the presence and absence of metal ions.

Materials:

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Dyebath solutions from Protocol 1 (before and after dyeing)

  • Deionized water

Procedure:

  • Create a Calibration Curve:

    • Prepare a series of standard solutions of this compound with known concentrations in deionized water.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Measure Dyebath Absorbance:

    • Take an aliquot of each dyebath solution before the dyeing process and dilute it to a concentration that falls within the range of your calibration curve. Measure and record the initial absorbance (A_initial).

    • After the dyeing process is complete, take an aliquot of the exhausted dyebath, dilute it by the same factor, and measure and record the final absorbance (A_final).

  • Calculate Dye Concentration:

    • Using the calibration curve, determine the initial (C_initial) and final (C_final) concentrations of the dye in each dyebath.

  • Calculate Percentage Exhaustion:

    • Calculate the percentage of dye exhaustion using the following formula: % Exhaustion = [(C_initial - C_final) / C_initial] * 100

  • Data Analysis:

    • Compare the percentage exhaustion for the control dyebath with those containing different metal ions.

Data Presentation

The following tables are examples of how to structure the quantitative data obtained from the experiments described above.

Table 1: Effect of Metal Ions on Color Coordinates (Lab) and Color Difference (ΔEab)

Metal IonConcentration (ppm)LabΔEab (vs. Control)
Control 0(Value)(Value)(Value)0.00
Cu²⁺ 10(Value)(Value)(Value)(Value)
25(Value)(Value)(Value)(Value)
50(Value)(Value)(Value)(Value)
Fe³⁺ 10(Value)(Value)(Value)(Value)
25(Value)(Value)(Value)(Value)
50(Value)(Value)(Value)(Value)
..................

Table 2: Effect of Metal Ions on Color Strength (K/S) and Dyebath Exhaustion

Metal IonConcentration (ppm)K/S Value% Exhaustion
Control 0(Value)(Value)
Cu²⁺ 10(Value)(Value)
25(Value)(Value)
50(Value)(Value)
Fe³⁺ 10(Value)(Value)
25(Value)(Value)
50(Value)(Value)
............

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_process Dyeing Process cluster_analysis Analysis A Prepare Dye & Metal Ion Stock Solutions B Prepare Dyebaths (Control & Test) A->B D Dyeing at Controlled Temp & pH B->D C Pre-scour Fabric Swatches C->D E Rinsing & Drying D->E G Spectrophotometric Analysis of Dyebath Exhaustion D->G F Colorimetric Measurement (Lab*, K/S, ΔE) E->F

Experimental workflow for investigating metal ion interference.

Chelation_Mechanism Dye This compound (Anionic Dye) Complex Dye-Metal Complex (Altered Shade) Dye->Complex Reacts with Bond Ionic Bond (Desired Coloring) Dye->Bond Forms Fiber Nylon/Wool Fiber (Cationic Sites) Fiber->Bond with Metal Metal Ion (e.g., Cu²⁺, Fe³⁺) Metal->Complex to form Metal->Bond Interferes with

Interaction between dye, fiber, and interfering metal ions.

Troubleshooting_Flow Start Shade Deviation or Uneven Dyeing Observed Q1 Is water source deionized/distilled? Start->Q1 Action1 Switch to deionized water or use a sequestering agent (e.g., EDTA). Q1->Action1 No Q2 Are dyeing parameters (pH, Temp, Time) correct and stable? Q1->Q2 Yes A1_Yes Yes A1_No No End Problem Resolved Action1->End Action2 Calibrate equipment and strictly control process parameters. Q2->Action2 No Q3 Is the dye fully dissolved and filtered? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->End Action3 Improve dye dissolution procedure (e.g., pasting) and filter the solution. Q3->Action3 No End_Fail Consult further with Technical Support Q3->End_Fail Yes A3_Yes Yes A3_No No Action3->End

References

Technical Support Center: C.I. Acid Blue 9 HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of C.I. Acid Blue 9 (also known as Brilliant Blue FCF or Erioglaucine). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their chromatographic separations and achieve high-resolution results.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

A common starting point for the analysis of this compound is reversed-phase HPLC. A C18 column is frequently used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like methanol (B129727) or acetonitrile (B52724).[1][2] Detection is typically performed at the maximum absorbance wavelength of the dye, which is around 630 nm or 650 nm.[3]

Q2: My this compound peak is showing significant tailing. What are the likely causes and solutions?

Peak tailing for acidic compounds like this compound on silica-based columns is often due to interactions with residual silanol (B1196071) groups on the stationary phase. Here are some common causes and solutions:

  • Mobile Phase pH: If the mobile phase pH is not optimal, the dye's sulfonate groups can interact with the stationary phase in a mixed-mode fashion, leading to tailing. Adjusting the pH to ensure consistent ionization of the analyte can improve peak shape.

  • Insufficient Buffer Capacity: A low buffer concentration may not be sufficient to maintain a stable pH at the column head, especially upon sample injection. Increasing the buffer concentration can help.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion. Try reducing the injection volume or sample concentration.

  • Column Contamination: Buildup of contaminants on the column can create active sites that cause tailing. Flushing the column with a strong solvent or replacing the guard column may resolve the issue.

Q3: Should I use an isocratic or gradient elution for my analysis?

The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution , where the mobile phase composition remains constant, is simpler and can be suitable for analyzing pure this compound or simple mixtures where all components have similar retention behavior.[4][5]

  • Gradient elution , where the mobile phase strength is increased during the run, is generally preferred for complex samples containing this compound and its impurities or other dyes.[1][4] Gradient elution can improve the resolution of closely eluting peaks and reduce the analysis time for strongly retained components.

Q4: What is the role of an ion-pairing reagent in the analysis of this compound?

This compound is an anionic dye due to its sulfonate groups. In reversed-phase HPLC, it can sometimes exhibit poor retention on a non-polar C18 stationary phase. An ion-pairing reagent , such as tetrabutylammonium (B224687) phosphate, can be added to the mobile phase.[2] This reagent contains a hydrophobic alkyl chain and a positive charge, allowing it to pair with the anionic dye. The resulting neutral ion-pair has increased hydrophobicity, leading to better retention and improved peak shape on the reversed-phase column.[3][6]

Troubleshooting Guides

Problem: Poor Resolution Between this compound and Impurities

Poor resolution can manifest as overlapping peaks or a lack of baseline separation. The following steps can help improve the resolution.

Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Troubleshooting Start Poor Resolution Observed Optimize_Mobile_Phase Optimize Mobile Phase - Adjust organic solvent % - Change organic solvent (e.g., ACN to MeOH) - Modify buffer pH or concentration Start->Optimize_Mobile_Phase Use_Gradient Implement or Optimize Gradient - Steeper gradient for faster elution - Shallower gradient for better separation Optimize_Mobile_Phase->Use_Gradient If still unresolved Resolved Resolution Improved Optimize_Mobile_Phase->Resolved Success Ion_Pairing Introduce Ion-Pair Reagent - e.g., Tetrabutylammonium phosphate - Optimze concentration Use_Gradient->Ion_Pairing If still unresolved Use_Gradient->Resolved Success Column_Parameters Evaluate Column Parameters - Decrease particle size - Increase column length - Change stationary phase chemistry Ion_Pairing->Column_Parameters If still unresolved Ion_Pairing->Resolved Success Check_System Check HPLC System - Minimize dead volume - Ensure proper connections Column_Parameters->Check_System If still unresolved Column_Parameters->Resolved Success Check_System->Resolved Success

Caption: A logical workflow for troubleshooting poor HPLC resolution.

Parameter Action Expected Outcome
Mobile Phase Composition Decrease the percentage of the organic solvent (e.g., methanol or acetonitrile).Increased retention time and potentially improved separation between closely eluting peaks.
Change the organic solvent (e.g., from methanol to acetonitrile or vice versa).Altered selectivity, which may improve resolution.
Mobile Phase pH Adjust the pH of the aqueous buffer. For the anionic this compound, a slightly acidic pH can suppress the ionization of silanol groups on the column, reducing peak tailing and improving symmetry.Improved peak shape and potentially altered selectivity.
Gradient Profile If using gradient elution, make the gradient shallower (i.e., increase the organic solvent percentage more slowly).Increased separation time between peaks, leading to better resolution.
Ion-Pair Reagent Introduce or change the concentration of an ion-pairing reagent like tetrabutylammonium phosphate.Increased retention of this compound and potentially altered selectivity relative to impurities.
Column Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column.Increased column efficiency and better resolution.
Temperature Decrease the column temperature.Increased retention and may improve resolution, although it can also lead to broader peaks.
Flow Rate Decrease the flow rate.Increased analysis time but allows for more interactions with the stationary phase, potentially improving resolution.
Problem: Unstable Retention Times

Fluctuations in retention times can affect the reliability and reproducibility of your analytical method.

Troubleshooting Unstable Retention Times

Unstable_Retention_Times Start Unstable Retention Times Check_Pump Check Pump Performance - Degas mobile phase - Check for leaks - Verify flow rate accuracy Start->Check_Pump Mobile_Phase_Prep Verify Mobile Phase Preparation - Freshly prepare - Ensure accurate composition - Check for buffer precipitation Check_Pump->Mobile_Phase_Prep Stable Retention Times Stabilized Check_Pump->Stable Issue Found & Fixed Column_Equilibration Ensure Proper Column Equilibration - Sufficient equilibration time between runs Mobile_Phase_Prep->Column_Equilibration Mobile_Phase_Prep->Stable Issue Found & Fixed Temperature_Control Check Column Temperature - Use a column oven - Verify temperature stability Column_Equilibration->Temperature_Control Column_Equilibration->Stable Issue Found & Fixed Temperature_Control->Stable Issue Found & Fixed

Caption: A systematic approach to diagnosing unstable HPLC retention times.

Potential Cause Recommended Action
Inadequate Mobile Phase Degassing Ensure the mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging to prevent air bubbles in the pump.
Pump Malfunction or Leaks Check for leaks in the pump and fittings. Perform a flow rate accuracy test.
Inconsistent Mobile Phase Composition Prepare fresh mobile phase daily. If using a gradient, ensure the proportioning valves are functioning correctly.
Insufficient Column Equilibration Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially when using gradient elution.
Temperature Fluctuations Use a column oven to maintain a constant and consistent column temperature.

Experimental Protocols

Below are examples of HPLC methods that have been used for the analysis of this compound. These can serve as a starting point for method development and optimization.

Method 1: Ion-Pair Reversed-Phase HPLC [2]

Parameter Condition
Column Zorbax ODS (C18), 25 cm x 4.6 mm
Mobile Phase 55% Methanol, 45% Water, 0.005 M Tetrabutylammonium Phosphate
Flow Rate 1.0 mL/minute
Detection UV at 650 nm
Injection Volume 20 µL
Retention Time Approximately 7.8 minutes

Method 2: Gradient Reversed-Phase HPLC for Food Dyes [1]

Parameter Condition
Column C18, 150 mm x 2.1 mm, 5 µm particle size
Eluent A 0.05 M Ammonium Acetate in Water
Eluent B 0.05 M Ammonium Acetate in Methanol
Flow Rate 0.2 mL/minute
Column Temperature 40 °C
Detection UV-Vis/PDA at 629 nm
Injection Volume 2 µL
Gradient Program A specific gradient profile would be applied to separate a mixture of dyes.

Method 3: Fast HPLC Analysis of Dyes [7]

Parameter Condition
Column Acclaim® PA2, 3 µm, 3 x 75 mm
Eluent A 20 mM (NH4)2HPO4, pH 8.8
Eluent B Acetonitrile
Flow Rate Not specified, but method is for fast analysis (< 5 min)
Detection Diode Array Detector (DAD)
Note This method is suitable for separating a wide range of dyes, including Brilliant Blue FCF.

Data Presentation

The following tables summarize key parameters from the experimental protocols to facilitate comparison.

Table 1: Comparison of HPLC Column and Mobile Phase Conditions

Method Column Type Column Dimensions Mobile Phase
Method 1 C18 (Zorbax ODS)25 cm x 4.6 mm55% Methanol, 45% Water, 0.005 M Tetrabutylammonium Phosphate
Method 2 C18150 mm x 2.1 mm, 5 µmA: 0.05 M Ammonium Acetate (aq); B: 0.05 M Ammonium Acetate (MeOH)
Method 3 Polar-embedded (Acclaim PA2)3 x 75 mm, 3 µmA: 20 mM (NH4)2HPO4, pH 8.8; B: Acetonitrile

Table 2: Comparison of HPLC Operational Parameters

Method Flow Rate Detection Wavelength Column Temperature Elution Mode
Method 1 1.0 mL/min650 nmNot specifiedIsocratic
Method 2 0.2 mL/min629 nm40 °CGradient
Method 3 Fast analysisDADNot specifiedGradient

References

C.I. Acid Blue 9 stability issues at different pH levels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C.I. Acid Blue 9. The information is presented in a question-and-answer format to directly address common stability issues encountered at different pH levels during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general pH stability range for this compound?

This compound, also known as Brilliant Blue FCF or Erioglaucine, is most stable in a pH range of 3 to 12.[1] Significant color changes and degradation can occur outside of this range.

Q2: What color changes can I expect to see with this compound at extreme pH levels?

You can expect the following color changes:

  • Below pH 3: The dye solution tends to turn green.[1]

  • Above pH 12: The dye solution may turn pink or become colorless due to degradation.[1]

Q3: My this compound solution appears to be losing color over time. What could be the cause?

Color loss, or degradation, of this compound can be influenced by several factors:

  • Extreme pH: As mentioned, pH values below 3 and above 12 can cause instability and color change.

  • Light Exposure: The dye has fair to poor stability to light, and prolonged exposure can lead to fading.[2]

  • Oxidizing and Reducing Agents: this compound is susceptible to degradation by strong oxidizing and reducing agents.[3]

  • Temperature: Elevated temperatures can accelerate the degradation process.

Q4: Are there any known degradation products of this compound that could interfere with my experiments?

Yes, under certain conditions, this compound can degrade into smaller organic molecules. The specific degradation products will depend on the degradation method (e.g., hydrolysis, oxidation). For instance, oxidative degradation can lead to the formation of various aromatic amines and other by-products. It is crucial to be aware of these potential new species, as they could interfere with analytical measurements or biological assays.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Unexpected green color in the solution. The pH of your solution is likely below 3.1. Verify the pH of your solution using a calibrated pH meter.2. Adjust the pH to be within the stable range (3-12) using an appropriate buffer.
The blue color is fading or turning pink/colorless. The pH of your solution may be above 12, leading to alkaline hydrolysis.1. Confirm the pH of your solution.2. If a high pH is required for your experiment, consider the instability of the dye and perform experiments quickly. For long-term studies, this dye may not be suitable at high pH.
Inconsistent color intensity between samples. This could be due to variations in pH, dye concentration, or light exposure.1. Ensure all solutions are prepared using calibrated equipment and high-purity reagents.2. Use buffers to maintain a constant pH across all samples.3. Protect solutions from light by using amber vials or covering them with foil.
Precipitate formation in the dye solution. High salt concentrations or low temperatures can decrease the solubility of the dye.1. Try gently warming the solution to see if the precipitate redissolves.2. If high salt concentrations are necessary, you may need to work with lower dye concentrations.3. Filter the solution to remove any undissolved particles before use.

Quantitative Data Summary

The intrinsic stability of this compound in aqueous solutions at different pH values is not extensively documented in terms of specific degradation rates or half-lives without the presence of other reactive species. However, the following table summarizes the qualitative and semi-quantitative stability information.

pH Range Observed Stability Color Notes
< 3 UnstableGreenProne to acidic degradation.
3 - 5.5 GoodBlueGenerally considered the optimal range for stability.
5.5 - 12 StableBlueThe dye remains stable within this broad range.
> 12 UnstablePink to ColorlessSusceptible to alkaline hydrolysis.

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions for Stability Studies

This protocol describes the preparation of a series of buffer solutions to test the stability of this compound across a range of pH values.

Materials:

  • Sodium citrate (B86180) dihydrate

  • Citric acid

  • Sodium phosphate (B84403) monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Volumetric flasks

  • pH meter

Procedure:

  • Prepare Stock Solutions:

    • 0.1 M Citric Acid

    • 0.1 M Sodium Citrate

    • 0.1 M Sodium Phosphate Monobasic

    • 0.1 M Sodium Phosphate Dibasic

    • 0.1 M Sodium Carbonate

    • 0.1 M Sodium Bicarbonate

  • Prepare Buffers:

    • pH 3-6 (Citrate Buffer): Mix the 0.1 M citric acid and 0.1 M sodium citrate stock solutions in different ratios to achieve the desired pH. Use a pH meter to verify and adjust the pH with dilute HCl or NaOH if necessary.

    • pH 6-8 (Phosphate Buffer): Mix the 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic stock solutions in various ratios to obtain the desired pH. Verify and adjust the pH as needed.

    • pH 9-11 (Carbonate-Bicarbonate Buffer): Mix the 0.1 M sodium carbonate and 0.1 M sodium bicarbonate stock solutions to achieve the target pH. Verify and adjust.

    • Extreme pH Solutions: For pH values below 3 and above 11, use dilute HCl and NaOH solutions, respectively, and adjust to the desired pH.

  • Final Volume: Bring all buffer solutions to the final desired volume with deionized water in a volumetric flask.

Protocol 2: UV-Vis Spectrophotometric Analysis of this compound Stability

This protocol outlines how to use a UV-Vis spectrophotometer to monitor the degradation of this compound at different pH values.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in deionized water)

  • Buffer solutions from Protocol 1

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes (1 cm path length)

Procedure:

  • Determine λmax:

    • Prepare a dilute solution of this compound in a neutral buffer (e.g., pH 7).

    • Scan the absorbance of the solution from 400 to 800 nm to determine the wavelength of maximum absorbance (λmax), which is approximately 630 nm.

  • Prepare Samples:

    • For each pH to be tested, prepare a solution of this compound at a known concentration (e.g., 10 µg/mL) in the corresponding buffer.

  • Measure Absorbance Over Time:

    • Immediately after preparation (t=0), measure the absorbance of each sample at the λmax.

    • Store the samples under controlled conditions (e.g., constant temperature, protected from light).

    • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), measure the absorbance of each sample at λmax.

  • Data Analysis:

    • Plot absorbance versus time for each pH. A decrease in absorbance indicates degradation.

    • The degradation rate can be estimated from the slope of this plot.

Protocol 3: HPLC Analysis of this compound and its Degradation Products

This protocol provides a general method for separating and quantifying this compound and its potential degradation products using High-Performance Liquid Chromatography (HPLC).

Materials:

Procedure:

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer. A typical gradient might start with a low percentage of acetonitrile and increase over time to elute more hydrophobic compounds.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: The λmax of this compound (~630 nm) and a lower wavelength (e.g., 254 nm) to detect non-colored degradation products.

    • Injection Volume: 20 µL

  • Analysis:

    • Inject a standard solution of this compound to determine its retention time.

    • Inject the samples from the stability study at different time points.

    • Monitor the chromatograms for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

  • Quantification:

    • Create a calibration curve using standard solutions of this compound of known concentrations.

    • Use the peak area from the chromatograms to quantify the concentration of this compound remaining in the samples over time.

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation A Prepare Buffer Solutions (pH 3, 5, 7, 9, 11, 13) C Mix Dye and Buffers to Final Concentration A->C B Prepare this compound Stock Solution B->C D Incubate Samples at Controlled Temperature C->D E Take Aliquots at Time Intervals (t=0, 1, 2, 4...) D->E F Analyze by UV-Vis (Absorbance at λmax) E->F G Analyze by HPLC (Peak Area) E->G H Plot Absorbance vs. Time F->H I Plot Concentration vs. Time G->I J Determine Degradation Rate H->J I->J

Caption: Experimental workflow for assessing the pH stability of this compound.

Acid_Degradation AB9 This compound (Blue, λmax ~630 nm) Protonated_AB9 Protonated Intermediate (Greenish) AB9->Protonated_AB9 + H⁺ (pH < 3) Deg_Products_Acid Colorless Degradation Products Protonated_AB9->Deg_Products_Acid Further Degradation

Caption: Simplified proposed pathway for the color change of this compound under acidic conditions.

Alkaline_Degradation AB9 This compound (Blue) Carbinol_Base Carbinol Intermediate (Colorless) AB9->Carbinol_Base + OH⁻ (pH > 12) (Hydrolysis) Deg_Products_Alkali Further Degradation Products Carbinol_Base->Deg_Products_Alkali Cleavage

References

Technical Support Center: C.I. Acid Blue 9 Removal from Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the removal of C.I. Acid Blue 9 from wastewater.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing this compound from wastewater?

A1: The most common and effective methods for the removal of this compound include adsorption, advanced oxidation processes (AOPs) such as photocatalysis and Fenton/photo-Fenton oxidation, and membrane filtration techniques like reverse osmosis. Each method has its own set of optimal operating conditions and efficiencies.

Q2: How do I choose the best removal method for my experiment?

A2: The choice of method depends on several factors, including the initial concentration of the dye, the desired removal efficiency, the chemical composition of the wastewater, and cost considerations. Adsorption is often a cost-effective method, while AOPs can achieve high degradation rates. Reverse osmosis is highly effective for both dye and salt removal.

Q3: What is the general experimental workflow for an adsorption study?

A3: A typical batch adsorption experiment involves preparing a stock solution of this compound, adding a known amount of adsorbent, agitating the mixture for a specific contact time, and then separating the adsorbent from the solution. The remaining dye concentration is measured to determine the removal efficiency.

Adsorption_Workflow A Prepare Dye Solution B Add Adsorbent A->B C Agitate Mixture (Control Time, Temp, pH) B->C D Separate Adsorbent (e.g., Filtration, Centrifugation) C->D E Analyze Supernatant (e.g., UV-Vis Spectroscopy) D->E F Calculate Removal Efficiency E->F

General workflow for a batch adsorption experiment.

Q4: What is the mechanism behind Advanced Oxidation Processes (AOPs)?

A4: AOPs generate highly reactive hydroxyl radicals (•OH) in-situ.[1] These radicals are powerful oxidizing agents that can break down the complex structure of the this compound dye molecule into smaller, less harmful compounds.[1][2]

AOP_Mechanism cluster_AOP Advanced Oxidation Process (AOP) cluster_Degradation Dye Degradation AOP_Input Ozone (O3), Hydrogen Peroxide (H2O2), UV Light Radical_Generation Generation of Hydroxyl Radicals (•OH) AOP_Input->Radical_Generation Acid_Blue_9 This compound Radical_Generation->Acid_Blue_9 Degradation_Products Smaller, Less Harmful Molecules Acid_Blue_9->Degradation_Products Oxidation by •OH

Simplified mechanism of dye degradation by AOPs.

Troubleshooting Guides

Adsorption-Based Removal

Issue: Low removal efficiency.

Potential Cause Troubleshooting Step
Incorrect pH The surface charge of the adsorbent and the dye molecule are pH-dependent. For anionic dyes like Acid Blue 9, a lower pH (around 3.0) often results in higher adsorption.[3][4]
Insufficient Adsorbent Dose Increase the amount of adsorbent in the solution. The optimal dose will provide enough active sites for the dye molecules.[3]
Short Contact Time Ensure the mixture is agitated for a sufficient duration to reach equilibrium. A typical contact time can be up to 180 minutes.[3]
Inappropriate Temperature Adsorption can be endothermic or exothermic. Test a range of temperatures (e.g., 30-60°C) to find the optimum for your specific adsorbent.[5]
Adsorbent Particle Size Smaller particle sizes generally have a larger surface area, leading to better adsorption. Consider grinding the adsorbent to a finer mesh size.[3]

Issue: Inconsistent results between experimental runs.

Potential Cause Troubleshooting Step
Inadequate Mixing Ensure a consistent and appropriate agitation speed throughout the experiment to ensure uniform contact between the adsorbent and dye.[3]
Adsorbent Inhomogeneity Thoroughly mix the adsorbent material before taking samples for each experiment to ensure uniformity.
Fluctuations in Temperature or pH Use a temperature-controlled shaker and monitor the pH of the solution before and after the experiment.
Advanced Oxidation Processes (AOPs)

Issue: Incomplete dye degradation.

Potential Cause Troubleshooting Step
Suboptimal pH The efficiency of Fenton and photo-Fenton processes is highly pH-dependent, with an optimal pH typically around 3.0-4.0.[6]
Incorrect Reagent Concentrations The ratio of H₂O₂ to Fe²⁺ is critical in Fenton processes. An excess of either can inhibit the reaction. Optimize the concentrations of both reagents.[6]
Insufficient UV/Light Exposure In photocatalysis and photo-Fenton processes, ensure the light source is of the correct wavelength and intensity, and that the reactor design allows for maximum light penetration.
Catalyst Deactivation The photocatalyst may become deactivated over time. Consider regeneration of the catalyst or using a fresh batch.

Issue: Slow reaction rate.

Potential Cause Troubleshooting Step
Low Catalyst Loading Increasing the concentration of the photocatalyst or Fenton reagents can increase the reaction rate, up to a certain point where scattering effects or radical scavenging may occur.[7]
Low Temperature While AOPs can be effective at room temperature, a moderate increase in temperature can sometimes enhance the degradation rate.[7]
Presence of Scavenging Ions Other ions in the wastewater (e.g., carbonates, chlorides) can consume hydroxyl radicals, reducing the efficiency of dye degradation. Consider pre-treatment steps if these ions are present in high concentrations.

Experimental Protocols & Data

Adsorption Using Hydrilla verticillata Biomass

Experimental Protocol:

  • Preparation of Adsorbent: Collect and wash Hydrilla verticillata biomass. Dry it and grind it to a fine powder (e.g., 120 mesh).

  • Batch Adsorption: Prepare a 100 mg/L solution of this compound. In a series of flasks, add a specific dose of the adsorbent (e.g., 2.88 g/L).

  • Agitation: Place the flasks in a shaker and agitate at a controlled speed (e.g., 237 rpm) and temperature (e.g., 30.63°C) for a set contact time (e.g., 180 min).

  • Analysis: After agitation, filter the solution and measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the maximum wavelength of Acid Blue 9.

  • Calculation: Determine the removal efficiency and adsorption capacity.

Parameter Optimal Value Reference
Temperature30.63 °C[3]
Adsorbent Dose2.88 g/L[3]
Contact Time180 min[3]
pH~3.0[3]
Agitation Speed237.39 rpm[3]
Maximum Adsorption Capacity 38.46 mg/g [3]
Fenton and Photo-Fenton Oxidation

Experimental Protocol:

  • Solution Preparation: Prepare an aqueous solution of this compound at the desired initial concentration.

  • pH Adjustment: Adjust the pH of the solution to the optimal range (e.g., 3.0-4.0) using an acid like H₂SO₄.

  • Reagent Addition: Add the Fenton reagents (Fe²⁺ and H₂O₂) at the predetermined optimal ratio.

  • Reaction: For the Fenton process, stir the mixture in the dark. For the photo-Fenton process, expose the solution to a UV or solar light source while stirring.

  • Monitoring: Take samples at regular intervals and quench the reaction (e.g., by adding NaOH to raise the pH). Analyze the remaining dye concentration.

Process Optimal Conditions Decolorization Efficiency Reference
Fenton Oxidation pH ~3.5, [H₂O₂]₀/[Fe]₀ ratio of 2.0-3.597.7%[6]
Photo-Fenton Oxidation pH ~3.5, [H₂O₂]₀/[Fe]₀ ratio of 2.0-3.5, UV/solar light98.12%[6]
Photocatalytic Degradation using La₂CuO₄/WO₃

Experimental Protocol:

  • Catalyst Suspension: Disperse the La₂CuO₄/WO₃ photocatalyst in the this compound solution at a specific concentration (e.g., 1 mg/mL).

  • pH Adjustment: Adjust the pH of the suspension to the optimal level (e.g., ~8).

  • Irradiation: Expose the suspension to a light source (e.g., natural sunlight) under constant stirring at a controlled temperature (e.g., 25°C).

  • Analysis: Withdraw aliquots at different time intervals, centrifuge to remove the catalyst, and measure the dye concentration in the supernatant.

Parameter Optimal Value Result Reference
CatalystLa₂CuO₄/WO₃ (1/1 mass ratio)-[7]
Catalyst Concentration1 mg/mL-[7]
pH~8-[7]
Temperature~25 °C-[7]
Light SourceNatural SunlightComplete color removal[7]
Reverse Osmosis

Experimental Protocol:

  • System Setup: Prepare a simulated industrial wastewater containing this compound (e.g., 50 mg/L) and potentially salts (e.g., NaCl to achieve a TDS of 3000 mg/L).

  • Pre-filtration: Pass the solution through a microfiltration system to remove any suspended solids.

  • Reverse Osmosis: Feed the pre-filtered solution to the reverse osmosis (RO) unit.

  • Operation: Operate the RO system at a constant pressure (e.g., 10 bar) and temperature for a specified duration (e.g., 90 minutes).

  • Analysis: Collect the permeate and measure the dye concentration and Total Dissolved Solids (TDS) to determine the removal efficiency.

Parameter Value Removal Efficiency Reference
Operating Pressure10 bar99.8% (for dye)[8]
Initial Dye Concentration50 mg/L-[8]
Initial TDS3000 mg/L99.7% (for TDS)[8]
Operation Time90 min-[8]

References

Technical Support Center: Minimizing Background Staining in Protein Gels with Coomassie Blue Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background staining in protein gels when using Coomassie Brilliant Blue dyes.

A quick note on nomenclature: The term "Acid Blue 9" is not commonly used for protein gel staining. The most prevalent dyes in this application are Coomassie Brilliant Blue R-250 (also known as Acid Blue 83) and Coomassie Brilliant Blue G-250 (also known as Acid Blue 90). This guide will focus on these two widely used dyes.

Troubleshooting Guide

This guide addresses common issues encountered during protein gel staining that can lead to high background, obscuring the visualization of protein bands.

High Background Staining

Question: Why is the background of my gel intensely blue after destaining?

Answer: High background staining is a common issue that can result from several factors, primarily related to insufficient removal of unbound dye from the gel matrix. The most likely causes include:

  • Inadequate Destaining Time: The destaining process may not have been long enough to allow the unbound dye to diffuse out of the gel.

  • Saturated Destaining Solution: The destaining solution can become saturated with the dye it removes from the gel, reducing its effectiveness over time.

  • Residual SDS: Sodium dodecyl sulfate (B86663) (SDS) from the electrophoresis can interfere with the staining process and contribute to background.[1]

  • Excessive Staining Time: Leaving the gel in the staining solution for too long can lead to a higher initial background that is more difficult to remove.[2]

  • Low Acrylamide (B121943) Percentage: Gels with a lower percentage of acrylamide have larger pores, which can trap more dye and lead to higher background.[3]

Recommended Solutions:

  • Extend Destaining Time: Continue destaining the gel, changing the destaining solution periodically until the background is clear.[4]

  • Use Fresh Destaining Solution: Replace the saturated destaining solution with a fresh batch to improve its efficacy.

  • Optimize Washing Steps: Before staining, wash the gel thoroughly with deionized water to remove residual SDS and buffer salts.[1]

  • Reduce Staining Time: While ensuring your proteins of interest are sufficiently stained, try reducing the incubation time in the staining solution.

  • Microwave Destaining: For a faster destaining process, the gel can be gently heated in the destaining solution using a microwave. This should be done with caution, especially when using solutions containing methanol (B129727).[5]

Uneven or Patchy Staining

Question: My gel has patches of high background and areas that are not stained evenly. What could be the cause?

Answer: Uneven staining is often due to inconsistent contact between the gel and the staining or destaining solutions.

  • Incomplete Submersion: If the gel is not fully submerged in the solutions, parts of it will not be stained or destained properly.[2]

  • Lack of Agitation: Without gentle agitation, the solution around the gel can become locally saturated, leading to uneven staining patterns.

Recommended Solutions:

  • Ensure Complete Submersion: Use a container that is large enough to allow the gel to lie flat and be completely covered by the solution.

  • Gentle Agitation: Place the staining container on an orbital shaker with gentle, continuous agitation to ensure even distribution of the staining and destaining solutions.[2]

Frequently Asked Questions (FAQs)

Q1: What is the difference between Coomassie Brilliant Blue R-250 and G-250?

A1: Coomassie Brilliant Blue R-250 and G-250 are two variants of the same family of dyes. The "R" in R-250 stands for a reddish tint, while the "G" in G-250 indicates a greenish tint.[6] R-250 is often used in traditional staining protocols that require a separate destaining step with a methanol and acetic acid solution. G-250 is commonly used in colloidal formulations, which can offer higher sensitivity and often require less destaining, sometimes only with water.[7]

Q2: Can I reuse my Coomassie staining and destaining solutions?

A2: The staining solution can often be reused a few times, but its effectiveness may decrease with each use. It's recommended to filter the solution before reusing it to remove any particulates. The destaining solution becomes saturated with dye and should be replaced frequently for effective background removal.

Q3: How can I speed up the destaining process?

A3: To accelerate destaining, you can gently heat the gel in the destaining solution using a microwave.[5] Another method is to add a piece of absorbent material, like a folded paper towel or a sponge, to the destaining container to soak up the free dye from the solution.[8]

Q4: Will over-destaining affect my protein bands?

A4: Yes, excessive destaining can lead to a loss of signal intensity from your protein bands as the dye gradually leaches out from the protein-dye complex. It is a balance between achieving a clear background and maintaining strong band signals.[9]

Q5: Is it necessary to fix the gel before staining?

A5: Fixation is a crucial step, especially for low molecular weight proteins, as it prevents them from diffusing out of the gel during the staining and destaining process.[6] The fixing solution, typically containing methanol or ethanol (B145695) and acetic acid, also helps to precipitate the proteins within the gel matrix.[10]

Data Presentation

The following table summarizes the expected qualitative outcomes of different destaining conditions on background reduction. The "Background Intensity" is a relative measure, where a lower number indicates a clearer background.

Destaining ProtocolMethanol ConcentrationAcetic Acid ConcentrationTime (hours)Expected Background Intensity (Arbitrary Units)Notes
Standard Destain 40%10%170High initial background removal.
40%10%430Significant background reduction.
40%10%Overnight (16)10Near-complete background removal.
Low Methanol Destain 20%10%185Slower initial destaining.
20%10%450Slower but still effective destaining.
20%10%Overnight (16)20Clear background, potentially less protein loss.
Rapid (Microwave) Destain 40%10%0.25 (15 mins)50Fast but requires careful monitoring to avoid over-destaining.

Experimental Protocols

Protocol 1: Standard Coomassie Brilliant Blue R-250 Staining and Destaining

Materials:

  • Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 40% (v/v) methanol, 10% (v/v) glacial acetic acid.[6]

  • Destaining Solution: 40% (v/v) methanol, 10% (v/v) glacial acetic acid.[6]

  • Fixing Solution (Optional but Recommended): 50% (v/v) methanol, 10% (v/v) acetic acid.[6]

Procedure:

  • Fixation (Optional): After electrophoresis, place the gel in the fixing solution for at least 1 hour with gentle agitation. This step is particularly important for thinner gels or when analyzing small proteins.[6]

  • Washing: Rinse the gel with deionized water for 5-10 minutes to remove residual SDS.

  • Staining: Immerse the gel in the staining solution and agitate gently for 30 minutes to 2 hours at room temperature.[6]

  • Destaining: Decant the staining solution and add the destaining solution. Gently agitate the gel. Change the destaining solution every 1-2 hours until the desired background clarity is achieved. For a very clear background, the gel can be left in the final change of destaining solution overnight.[4]

  • Storage: Once destained, the gel can be stored in deionized water or a 7% acetic acid solution.

Protocol 2: Colloidal Coomassie Brilliant Blue G-250 Staining

Materials:

  • Colloidal Coomassie G-250 Staining Solution (Commercially available or prepared in-house).

  • Deionized Water for destaining.

Procedure:

  • Washing: After electrophoresis, wash the gel three times with deionized water for 15 minutes each to remove SDS.

  • Staining: Immerse the gel in the colloidal Coomassie G-250 staining solution and agitate gently for 1 to 24 hours. The optimal time will depend on the specific formulation of the stain and the desired sensitivity.

  • Destaining: Decant the staining solution and wash the gel with deionized water. Change the water several times until the background is clear. Colloidal stains typically require less destaining than R-250 based stains.[7]

Mandatory Visualization

experimental_workflow General Protein Gel Staining and Destaining Workflow cluster_prep Pre-Staining cluster_stain Staining cluster_destain Destaining cluster_analysis Analysis electrophoresis 1. Run SDS-PAGE remove_gel 2. Remove Gel from Cassette electrophoresis->remove_gel wash_sds 3. Wash Gel (Remove SDS) remove_gel->wash_sds stain 4. Immerse in Staining Solution wash_sds->stain destain 5. Immerse in Destaining Solution stain->destain change_destain 6. Change Destain Periodically destain->change_destain image 7. Image and Analyze Gel change_destain->image troubleshooting_workflow Troubleshooting High Background Staining cluster_destaining Destaining Issues cluster_staining Staining & Pre-Staining Issues start High Background Observed check_destain_time Was destaining time sufficient (several hours to overnight)? start->check_destain_time extend_destain Action: Extend destaining time and change solution frequently. check_destain_time->extend_destain No check_agitation Was the gel agitated during destaining? check_destain_time->check_agitation Yes end_clear Background is Clear extend_destain->end_clear ensure_agitation Action: Use gentle, continuous agitation. check_agitation->ensure_agitation No check_stain_time Was staining time excessive (> 2 hours for standard R-250)? check_agitation->check_stain_time Yes ensure_agitation->end_clear reduce_stain_time Action: Reduce staining time in future experiments. check_stain_time->reduce_stain_time Yes check_sds_removal Was the gel washed to remove SDS before staining? check_stain_time->check_sds_removal No reduce_stain_time->end_clear add_wash_step Action: Add pre-staining wash steps with DI water. check_sds_removal->add_wash_step No end_persistent Background Persists check_sds_removal->end_persistent Yes add_wash_step->end_clear

References

C.I. Acid Blue 9 purity issues and impact on experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing purity issues associated with C.I. Acid Blue 9 and their impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a synthetic organic dye belonging to the triarylmethane class.[1][2] It is also known by various names including Brilliant Blue FCF, FD&C Blue No. 1, and its Colour Index number, 42090.[1][2][3] Its chemical formula is often cited as C₃₇H₃₄N₂Na₂O₉S₃.[1][3][4] Due to its bright blue color, water solubility, and ability to bind to proteins, it has a wide range of applications in research and industry.[1][2][3]

Key applications include:

  • Biochemistry: As the primary component in Coomassie Brilliant Blue stains (both R-250 and G-250 variants) for visualizing proteins in SDS-PAGE gels.[5]

  • Food Industry: Used as a food coloring agent, designated as E133.[1][4]

  • Cosmetics: Employed for coloring in personal care products like shampoos, foundations, and hair dyes.[1][4]

  • Water Tracing: Utilized as a tracer agent to study water movement.[3]

Q2: What are the common purity issues with commercial this compound?

Commercially available this compound is often not pure.[6][7] The U.S. specification for food-grade dye requires a minimum purity of only 85%.[6][7] Purity for cosmetic grades must meet criteria defined in Commission Directive 95/45/EC.[4] Common impurities can include:

  • Subsidiary colorings[8]

  • Volatile matter, chlorides, and sulfates[8][9]

  • Uncombined chemical intermediates from the synthesis process[8][9]

  • Mixed oxides[9]

  • Ether extracts[9]

The manufacturing process can lead to natural variations in the final product composition.[10]

Q3: How can the purity of this compound be assessed?

Several analytical methods are used to determine the purity and concentration of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a standard and effective method for dye analysis, offering excellent separation and quantification capabilities.[6][11] Ion-pair HPLC is particularly useful for separating mixtures of food dyes.[6][11]

  • Spectrophotometry: This common approach involves measuring the absorbance of the dye solution at its maximum wavelength (λmax), which is approximately 630 nm, to determine its concentration.[11]

  • Titration: Titration with a standard titanous chloride solution is a classic method for the analysis of color dyes.[6][9][11]

Q4: What is the impact of impurities on experimental results, particularly in protein staining?

In sensitive applications like SDS-PAGE protein visualization, dye impurities can significantly compromise results. Potential issues include:

  • High Background Staining: Residual salts or other impurities in the dye can lead to a persistent background signal, obscuring protein bands.[5] Insufficient washing to remove residual SDS can also contribute to this problem.[5]

  • Understaining or Weak Bands: Poor interaction between the dye and proteins, potentially caused by interfering substances, can result in faint bands.[5]

  • Overstaining: Microbial contamination in the dye solution or excessive staining time can cause overstaining, which may obscure faint bands.[5]

  • Inconsistent Results: Batch-to-batch variability in dye purity can lead to a lack of reproducibility in staining intensity and background levels.[11]

Q5: How can this compound be purified for sensitive experiments?

For applications requiring high purity, commercially available this compound can be purified using laboratory techniques. The recommended methods are preparative Thin-Layer Chromatography (TLC) or preparative HPLC.[6][7] Industrial-scale purification often involves processes like nanofiltration or electrodialysis to remove salts and other impurities.[1][12][13]

Troubleshooting Guides

Coomassie Blue Staining (SDS-PAGE) Troubleshooting

Coomassie Brilliant Blue, a formulation of this compound, is the most common stain for protein visualization in polyacrylamide gels. The table below outlines common issues, their potential causes related to dye purity and protocol, and recommended solutions.

Problem Possible Causes Solutions
Weak or Faint Protein Bands Insufficient protein loading.Increase the amount of protein loaded into each well.[5]
Poor interaction between dye and proteins due to interfering substances.Perform a water wash of the gel before staining to remove interfering substances.[5]
Overstaining, which can obscure faint bands.Optimize and potentially reduce the staining duration.[5]
High Background Staining Insufficient washing of the gel.Implement additional washing steps before staining to remove residual detergents (SDS) and salts.[5]
Impure dye containing excess salts or other contaminants.Use a higher purity grade of this compound or purify the dye. Consider filtering the staining solution.[14]
Using Coomassie G-250 with an alcohol-based destain.For gels stained with Coomassie G-250, water alone can be used for destaining.[5] For R-250, use a methanol (B129727)/acetic acid destaining solution.[14][15]
Understaining or Overstaining Microbial contamination in the staining or destaining reagents.Prepare fresh solutions and filter the staining solution before use.[5]
Excessive or insufficient staining/destaining time.Adjust incubation times. Ensure the dye solution is fresh and properly stored.[5]
Smeared or Blurred Bands Protein degradation or aggregation.Ensure proper sample preparation and use of protease inhibitors.
Gel running conditions (voltage, temperature).Optimize electrophoresis conditions.
Dark Blotches on Gel Insoluble particles in the staining solution.Filter the Coomassie staining solution before use.
Gel contamination from handling.Wear gloves and handle the gel with care to avoid introducing artifacts.[5]

Experimental Protocols

Standard Protocol for Coomassie Brilliant Blue R-250 Staining

This protocol is a standard method for visualizing protein bands in SDS-PAGE gels.

Reagents:

  • Fixing Solution: 50% Methanol, 10% Acetic Acid, 40% Deionized Water.

  • Staining Solution (0.1% Coomassie R-250): 0.1g Coomassie Brilliant Blue R-250, 50% Methanol, 10% Acetic Acid, 40% Deionized Water. (Note: It is crucial to filter this solution to remove any insoluble material).[14]

  • Destaining Solution: 40% Methanol, 10% Acetic Acid, 50% Deionized Water.

  • Storage Solution: 5% Acetic Acid in Deionized Water.[5]

Procedure:

  • Fixation: After electrophoresis, place the gel in the Fixing Solution. Incubate for 10 minutes to 1 hour with gentle agitation. This step stabilizes the proteins within the gel matrix.[5]

  • Washing (Optional but Recommended): To enhance protein retention and remove residual SDS, wash the gel in a solution of 50% methanol and 10% acetic acid.[5] A rinse with distilled water before staining can also help remove contaminants.[5]

  • Staining: Decant the fixing/washing solution and add the filtered Staining Solution, ensuring the gel is fully submerged. Incubate for at least 1 hour with gentle agitation.

  • Destaining: Decant the staining solution. Add the Destaining Solution and agitate gently. Replace the destaining solution periodically until the protein bands are clearly visible against a clear background. This may take several hours.

  • Storage: For long-term storage, place the destained gel in the 5% Acetic Acid Storage Solution. This prevents the gel from dehydrating.[5]

Visualizations

Experimental Workflow for Protein Staining

The following diagram illustrates a typical workflow for Coomassie Blue staining, highlighting critical points where dye purity can affect the outcome.

G cluster_0 Pre-Staining cluster_1 Staining Protocol cluster_2 Analysis prep Sample Preparation sds SDS-PAGE Electrophoresis prep->sds fix Fixation sds->fix stain Staining fix->stain destain Destaining stain->destain image Gel Imaging destain->image analysis Data Analysis image->analysis purity Dye Purity (this compound) purity->stain Affects background, sensitivity & reproducibility

Caption: Workflow for SDS-PAGE protein analysis.

Impact of this compound Purity on Experimental Outcomes

This diagram illustrates the relationship between dye purity, common contaminants, and the resulting experimental issues.

G purity High Purity This compound outcome_good Clear Background Reproducible Results High Sensitivity purity->outcome_good Leads to impurity Low Purity This compound contaminants Contaminants (Salts, Intermediates, Subsidiary Dyes) impurity->contaminants Contains outcome_bad High Background Inconsistent Results Poor Sensitivity contaminants->outcome_bad Causes

Caption: Effect of dye purity on experimental results.

References

storage conditions to prevent C.I. Acid Blue 9 degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of C.I. Acid Blue 9 to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

For long-term storage, this compound powder should be kept in a tightly sealed, light-resistant container in a dry, dark place at -20°C.[1][2] For short-term storage (days to weeks), 0-4°C is acceptable.[2] The powder is stable for several weeks at ambient temperature during shipping.[2]

Q2: How should I store solutions of this compound?

It is recommended to prepare solutions fresh on the day of use.[1] If stock solutions are necessary, they should be stored as aliquots in tightly sealed vials, protected from light, at -20°C for up to one month.[1] Some suppliers suggest that solutions stored at -80°C may be viable for up to a year.[1] Before use, allow the frozen solution to equilibrate to room temperature for at least one hour.[1]

Q3: What factors can cause this compound to degrade?

The primary factors that can lead to the degradation of this compound are exposure to light, elevated temperatures, extreme pH levels, and contact with strong oxidizing or reducing agents.[3]

Q4: How does pH affect the stability and color of this compound solutions?

This compound is most stable in a pH range of 3 to 12. In highly acidic conditions (pH < 3), the solution may turn green, while in strongly alkaline conditions (pH > 12), it can become pink.[3] Extreme pH levels can lead to the hydrolysis of the dye molecule.

Q5: Is this compound sensitive to light?

Yes, this compound is light-sensitive.[4] Exposure to light, particularly UV radiation, is a major factor in the degradation of the dye, leading to a decrease in color intensity.[4] Liquid formulations are particularly susceptible to degradation from diffuse light at ambient temperatures.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced staining intensity or color fading Photodegradation: The dye solution has been exposed to light for extended periods.Store dye solutions in amber or opaque containers and minimize exposure to ambient and excitation light during experiments.
Thermal Degradation: The dye has been stored at an elevated temperature.Store dye powder and solutions at the recommended low temperatures (-20°C for long-term).
Incorrect pH: The pH of the experimental buffer is outside the optimal range for the dye.Ensure the pH of your working solution is between 3 and 12.
Age of Solution: The dye solution was prepared too far in advance.Prepare fresh dye solutions for each experiment whenever possible.
Color of the solution is green or pink Extreme pH: The pH of the solution is either too acidic or too alkaline.Adjust the pH of the solution to be within the stable range of 3-12.
Precipitate in the dye solution Low Temperature Storage of Concentrated Solution: The dye has precipitated out of solution upon cooling.Allow the solution to fully equilibrate to room temperature and vortex gently to redissolve. If precipitation persists, gentle warming may be required. Prepare less concentrated stock solutions if this is a recurring issue.
Contamination: The solution has been contaminated with an incompatible substance.Filter the solution if appropriate for your application. Otherwise, discard and prepare a fresh solution.

Quantitative Data Summary

ParameterConditionObservation/Recommendation
Solid (Powder) Storage -20°C, dry, darkStable for up to 3 years.[1]
0-4°C, dry, darkSuitable for short-term storage (days to weeks).[2]
Ambient TemperatureStable for a few weeks (e.g., during shipping).[2]
Solution Storage -20°C, darkUseable for up to one month.[1]
-80°C, darkPotentially useable for up to one year.[1]
Ambient TemperatureDegradation observed, especially with light exposure.[4]
pH Stability pH 3 - 12Stable.
pH < 3Color may shift to green.
pH > 12Color may shift to pink.
Light Stability Diffuse daylight/UV lightSignificant degradation can occur.[4]

Experimental Protocols

Protocol for Assessing Thermal Stability

This protocol outlines a method to evaluate the thermal stability of a this compound solution.

  • Preparation of Dye Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or a relevant buffer) at a known concentration (e.g., 1 mg/mL).

  • Sample Aliquoting: Aliquot the stock solution into several amber vials to minimize light exposure.

  • Incubation:

    • Store a control vial at -20°C.

    • Place other vials in incubators or water baths set at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), remove one vial from each temperature condition.

  • Analysis:

    • Allow the vial to equilibrate to room temperature.

    • Measure the absorbance of the solution using a UV-Visible spectrophotometer at the maximum absorbance wavelength of this compound (~630 nm).

    • Calculate the percentage of remaining dye compared to the initial concentration (time 0).

  • Data Presentation: Plot the percentage of remaining dye against time for each temperature to determine the degradation rate.

Protocol for Assessing Photostability

This protocol is designed to assess the degradation of this compound upon exposure to light.

  • Preparation of Dye Solution: Prepare a stock solution of this compound as described in the thermal stability protocol.

  • Sample Aliquoting: Aliquot the solution into two sets of vials. One set should be clear glass vials, and the other should be amber or wrapped in aluminum foil to serve as dark controls.

  • Light Exposure:

    • Place the clear vials in a controlled light environment, such as a photostability chamber with a defined light source (e.g., a xenon lamp simulating sunlight or a specific wavelength UV lamp).

    • Place the dark control vials in the same location but shielded from light.

  • Time Points: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a clear vial and a dark control vial.

  • Analysis: Measure the absorbance of the solutions as described in the thermal stability protocol.

  • Data Analysis: Compare the absorbance of the light-exposed samples to the dark controls at each time point to determine the extent of photodegradation.

Protocol for Assessing pH Stability

This protocol evaluates the stability of this compound across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 11).

  • Preparation of Dye Solutions: Add a small, constant volume of a concentrated this compound stock solution to each buffer to achieve the same final dye concentration in each.

  • Incubation: Store the buffered dye solutions at a constant temperature (e.g., 25°C or 37°C) and protected from light.

  • Time Points: At various time points (e.g., 0, 1, 6, 24, 48 hours), take a sample from each pH solution.

  • Analysis: Measure the absorbance of each sample at ~630 nm. Note any color changes visually.

  • Data Analysis: Plot the percentage of remaining dye concentration against time for each pH to assess the stability.

Visualizations

cluster_storage Storage Conditions cluster_factors Degradation Factors Solid Solid Solution Solution Solid->Solution Dissolution This compound This compound Solution->this compound Light Light Degradation Degradation Light->Degradation High Temperature High Temperature High Temperature->Degradation Extreme pH Extreme pH Extreme pH->Degradation Oxidizing Agents Oxidizing Agents Oxidizing Agents->Degradation This compound->Degradation exposed to

Caption: Factors leading to the degradation of this compound in solution.

Start Start Prepare Dye Solution Prepare Dye Solution Start->Prepare Dye Solution Aliquot Samples Aliquot Samples Prepare Dye Solution->Aliquot Samples Expose to Stress Condition Expose to Stress Condition Aliquot Samples->Expose to Stress Condition Incubate at Time Points Incubate at Time Points Expose to Stress Condition->Incubate at Time Points Temperature, Light, or pH Measure Absorbance Measure Absorbance Incubate at Time Points->Measure Absorbance Analyze Data Analyze Data Measure Absorbance->Analyze Data End End Analyze Data->End

Caption: General workflow for assessing the stability of this compound.

References

overcoming low solubility of Acid Blue 9 in specific solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acid Blue 9. Here, you will find information to overcome challenges related to its low solubility in specific solvents.

Frequently Asked Questions (FAQs)

Q1: What is Acid Blue 9 and why is its solubility important?

Acid Blue 9, also known as Brilliant Blue FCF or Erioglaucine, is a synthetic triarylmethane dye.[1][2][3] Its solubility is a critical factor in a variety of applications, including its use as a biological stain, a quantitative dye in assays, and notably as a purinergic P2X7 receptor antagonist in research.[1] For experimental consistency and accuracy, achieving a stable and known concentration in solution is essential.

Q2: In which common laboratory solvents is Acid Blue 9 soluble?

Acid Blue 9 exhibits high solubility in water.[4][5][6] It is also soluble in ethanol (B145695), glycerol, and propylene (B89431) glycol, though to a lesser extent.[1][7] Its solubility in several organic solvents is limited, often described as "slightly soluble" in methanol, dimethyl sulfoxide (B87167) (DMSO), and ethyl acetate.[5][6][8] It is generally considered insoluble in vegetable oils.[7][9]

Q3: I am observing precipitation of Acid Blue 9 in my aqueous solution. What are the common causes?

Precipitation of Acid Blue 9 in aqueous solutions can be attributed to several factors:

  • Low Temperature: Like many acid dyes, the solubility of Acid Blue 9 in water is temperature-dependent. A decrease in temperature can lead to supersaturation and subsequent precipitation.

  • pH Imbalance: Acid Blue 9's solubility is influenced by the pH of the solution. Changes in pH can alter the ionization state of the dye molecules, affecting their interaction with the solvent.

  • High Salt Concentration: The presence of high concentrations of electrolytes can lead to a "salting-out" effect, reducing the solubility of the dye.

Q4: Can I use Acid Blue 9 in experiments requiring organic solvents?

Yes, but careful consideration of its low solubility is necessary. For applications requiring organic solvents, using a co-solvent system or preparing a concentrated stock solution in a more suitable solvent (like water or DMSO) and then diluting it into the final experimental medium is a common strategy.

Troubleshooting Guide: Overcoming Low Solubility

This guide provides systematic approaches to address common solubility issues with Acid Blue 9.

Issue 1: Difficulty Dissolving Acid Blue 9 in Water at Room Temperature

Cause: While highly soluble in water, achieving high concentrations at room temperature might be slow.

Solution:

  • Increase Temperature: Gently warm the solution while stirring. The solubility of Acid Blue 9 in water increases significantly with temperature. For instance, its solubility is 50 g/L at 90°C.[2][3]

  • Sonication: Use a sonicator bath to provide energy to break down dye agglomerates and enhance dissolution.

Issue 2: Precipitation Occurs When Cooling a Hot Aqueous Solution of Acid Blue 9

Cause: The solution was likely supersaturated at the higher temperature. As it cools, the solubility decreases, and the excess dye precipitates out.

Solution:

  • Prepare a Saturated Solution at Room Temperature: If a specific concentration is not critical, you can prepare a saturated stock solution at a controlled room temperature and then filter it to remove any undissolved particles. This will give you a consistent starting concentration for your experiments.

  • Use a Co-solvent: Adding a co-solvent like ethanol or propylene glycol can help to keep the dye in solution at lower temperatures. Experiment with small percentages of the co-solvent to find the optimal ratio for your application.

Issue 3: Low Solubility in Ethanol and Other Organic Solvents

Cause: Acid Blue 9 has inherently low solubility in many non-aqueous solvents.

Solution:

  • Prepare a Concentrated Aqueous Stock: Dissolve the dye in water at the highest practical concentration. This aqueous stock can then be diluted into the organic solvent, ensuring the final concentration of water does not interfere with your experiment.

  • Use a Co-Solvent System: A mixture of solvents can often provide better solubility than a single solvent. For example, a small amount of water or DMSO can be added to ethanol to improve the solubility of Acid Blue 9.

  • pH Adjustment: For solvents that can support a pH, adjusting it towards a neutral or slightly alkaline range may improve solubility.

Data Presentation

Table 1: Solubility of Acid Blue 9 in Various Solvents

SolventTemperature (°C)Solubility
Water2050 g/L (5%)[10]
Water24.31000 g/L[5][6]
Water9050 g/L[2][3]
Water9850 g/L (5%)[10]
Ethanol (95%)250.2 oz/gallon
EthanolNot SpecifiedSoluble[1][7]
Glycerine25>36 oz/gallon
Propylene Glycol25>52 oz/gallon
MethanolNot SpecifiedSlightly Soluble[5][6]
Dimethyl Sulfoxide (DMSO)Not SpecifiedSlightly Soluble[5][6][8]
Ethyl AcetateNot SpecifiedSlightly Soluble[5][6]
Vegetable OilsNot SpecifiedInsoluble[7][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution of Acid Blue 9

Materials:

  • Acid Blue 9 powder

  • Distilled or deionized water

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Heat plate (optional)

Procedure:

  • Weigh out the desired amount of Acid Blue 9 powder. For a 10 mg/mL solution in 10 mL, weigh 100 mg.

  • Transfer the powder to a volumetric flask.

  • Add a small amount of water (approximately half the final volume) to the flask.

  • Place the flask on a magnetic stirrer and begin stirring.

  • If the dye does not dissolve readily, gently warm the solution to 40-50°C while continuing to stir. Do not boil.

  • Once the dye is completely dissolved, allow the solution to cool to room temperature.

  • Add water to the flask to bring the final volume to the calibration mark.

  • Mix the solution thoroughly by inverting the flask several times.

  • Store the stock solution in a dark, airtight container at 4°C.

Protocol 2: Enhancing Solubility in Ethanol using a Water Co-solvent System

Materials:

  • Acid Blue 9 powder

  • Ethanol (95% or absolute)

  • Distilled or deionized water

  • Vials or test tubes

  • Vortex mixer or sonicator

Procedure:

  • Prepare a high-concentration stock solution of Acid Blue 9 in water (e.g., 50 mg/mL) as described in Protocol 1.

  • In a separate vial, add the desired volume of ethanol.

  • To the ethanol, add a small volume of the concentrated aqueous Acid Blue 9 stock solution. Start with a ratio of 95:5 (ethanol:aqueous stock) and adjust as needed.

  • Vortex the mixture vigorously or sonicate for several minutes until the dye is fully dispersed.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the proportion of the aqueous stock or accept a lower final concentration of Acid Blue 9.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation of Acid Blue 9 Solution cluster_troubleshoot Troubleshooting Low Solubility cluster_final Final Solution start Weigh Acid Blue 9 Powder add_solvent Add Primary Solvent (e.g., Water or Ethanol) start->add_solvent mix Stir / Vortex add_solvent->mix observe Observe for Dissolution mix->observe heat Gently Heat Solution observe->heat Incomplete Dissolution sonicate Sonicate observe->sonicate Incomplete Dissolution add_cosolvent Add Co-solvent (e.g., Water to Ethanol) observe->add_cosolvent Precipitation in Organic Solvent complete Complete Dissolution observe->complete Fully Dissolved heat->mix sonicate->mix add_cosolvent->mix

Caption: Workflow for dissolving Acid Blue 9 and troubleshooting low solubility.

signaling_pathway cluster_receptor Cell Membrane cluster_antagonist Antagonist Action cluster_downstream Downstream Signaling P2X7 P2X7 Receptor Ion_Channel Ion Channel Opening P2X7->Ion_Channel AB9 Acid Blue 9 (Brilliant Blue G) AB9->P2X7 Blocks ATP ATP ATP->P2X7 Activates Inflammasome NLRP3 Inflammasome Activation Ion_Channel->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b Pro-inflammatory Cytokine Release (e.g., IL-1β) Caspase1->IL1b

Caption: Acid Blue 9 as a P2X7 purinergic receptor antagonist signaling pathway.

References

Technical Support Center: Refining Electro-Fenton for C.I. Acid Blue 9 Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of C.I. Acid Blue 9 using the electro-Fenton process.

Troubleshooting Guide

This guide addresses common issues encountered during the electro-Fenton treatment of this compound.

Issue Potential Cause Troubleshooting Steps
Low Color Removal Efficiency Suboptimal pH: The efficiency of the Fenton reaction is highly pH-dependent.[1][2]- Adjust the initial pH of the solution to the optimal range of 3.0-3.5.[1][3] - Monitor the pH throughout the experiment, as it may change.
Incorrect Fe²⁺ Concentration: Both insufficient and excessive amounts of Fe²⁺ catalyst can hinder the degradation process.[4][5]- Optimize the Fe²⁺ concentration. A common starting point is 0.05 mM to 0.7 mM.[3][4] - Ensure the catalyst is fully dissolved before starting the electrolysis.
Inadequate H₂O₂ Concentration/Generation: A lack of hydrogen peroxide, the source of hydroxyl radicals, will limit the reaction rate.- If adding H₂O₂ externally, ensure the concentration is optimal (e.g., around 2 mmol/L).[3] - For in-situ generation, check the cathode material and surface area, as well as the oxygen/air supply.
Low Current Density: The applied current density influences the rate of H₂O₂ electrogeneration and Fe²⁺ regeneration.[2][6]- Increase the current density gradually. Optimal values often range from 20-40 mA/cm².[1] - Be aware that excessively high current densities can lead to side reactions and reduced efficiency.[1]
Process Stops or Slows Down Prematurely Catalyst Deactivation: Fe³⁺ may precipitate as ferric hydroxide (B78521) at higher pH values, removing it from the catalytic cycle.[7]- Maintain the pH of the solution below 4.0. - Consider using a chelating agent to keep iron soluble over a wider pH range.
Electrode Fouling: Deposition of byproducts or iron hydroxides on the electrode surface can passivate it.- Visually inspect the electrodes after the experiment. - Clean the electrodes mechanically or chemically according to the manufacturer's instructions.
Inconsistent or Irreproducible Results Variability in Wastewater Matrix: The presence of other organic or inorganic compounds can interfere with the electro-Fenton process.- Analyze the composition of your wastewater. Inorganic ions like chlorides and carbonates can act as radical scavengers.[4][8] - Perform experiments with a synthetic dye solution to establish a baseline before moving to real wastewater.
Fluctuations in Operating Parameters: Inconsistent control of pH, current, or temperature can lead to variable results.- Use a pH controller for precise and stable pH maintenance. - Employ a stable power supply with accurate current control. - Control the temperature of the reactor, as it can influence reaction kinetics.[3]
High Energy Consumption High Current Density: While a higher current can increase the degradation rate, it also significantly increases energy consumption.[1]- Optimize the current density to find a balance between degradation efficiency and energy consumption.[1] - Consider operating in a batch or fed-batch mode to improve efficiency.
Inefficient Reactor Design: Poor mass transfer of reactants to the electrode surfaces can lower efficiency.- Ensure adequate mixing to facilitate the transport of dye molecules and ions. - Optimize the electrode spacing and configuration.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the electro-Fenton removal of this compound?

A1: The optimal pH for the electro-Fenton process is typically in the acidic range, around 3.0 to 3.5.[1][3] This is because a pH in this range maximizes the availability of Fe²⁺ ions and the production of hydroxyl radicals. At higher pH values, iron can precipitate as ferric hydroxide, which reduces the catalytic activity.[7]

Q2: What are the recommended concentrations for the Fenton reagents (Fe²⁺ and H₂O₂)?

A2: For the Fenton-based degradation of this compound, a ferrous ion (Fe²⁺) concentration of around 0.05 mM and a hydrogen peroxide (H₂O₂) concentration of approximately 2 mmol/L have been found to be effective.[3] In the electro-Fenton process, where H₂O₂ is generated in-situ, the focus is on optimizing the Fe²⁺ catalyst concentration, which can range from 0.05 mM to 0.7 mM.[3][4]

Q3: What current density should I apply for the electro-Fenton process?

A3: The optimal current density can vary depending on the specific experimental setup. However, a range of 20-40 mA/cm² is often a good starting point for the degradation of dyes.[1] It is important to optimize this parameter, as a current density that is too high can lead to parasitic reactions and a decrease in current efficiency, while a current that is too low will result in a slow degradation rate.[1]

Q4: Can I use a different anode or cathode material?

A4: Yes, the choice of electrode material is crucial. For the anode, materials with a high oxygen evolution overpotential, such as Boron-Doped Diamond (BDD), are often preferred as they promote the generation of hydroxyl radicals directly on their surface. For the cathode, materials with a large surface area and good conductivity, like carbon felt or graphite, are commonly used for the efficient electrogeneration of hydrogen peroxide.[7]

Q5: How can I monitor the degradation of this compound?

A5: The degradation of this compound can be monitored using UV-Vis spectrophotometry by measuring the absorbance at its maximum wavelength (around 630 nm). For a more detailed analysis of the degradation products and mineralization, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Total Organic Carbon (TOC) analysis can be employed.

Q6: What are the potential degradation byproducts of this compound in the electro-Fenton process?

A6: The electro-Fenton process aims for the complete mineralization of organic pollutants into CO₂, water, and inorganic ions. However, during the degradation of complex dye molecules like this compound, various intermediate aromatic and aliphatic byproducts can be formed. For a similar dye, Mordant Blue 9, the degradation pathway involves the breakdown of the azo bond and the aromatic rings, leading to the formation of smaller organic acids before complete mineralization.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for the removal of this compound and similar dyes using Fenton and electro-Fenton processes.

Table 1: Optimal Operating Parameters for this compound Degradation

ParameterFenton ProcessElectro-Fenton ProcessReference
pH 3.53.0[1][3]
Fe²⁺ Concentration (mM) 0.050.1 - 0.7[3][4][9]
H₂O₂ Concentration (mM) 2In-situ generation[3]
Current Density (mA/cm²) N/A2.5 - 40[1][9]
Temperature (°C) 30Ambient[3]
Degradation Efficiency (%) 98.25 (in 60 min)>92 (in 60 min)[3][9]

Table 2: Comparative Degradation Efficiency of Different AOPs for this compound

ProcessDecolorization Efficiency (%)Reference
Fenton >97[10]
Electrocoagulation ~98[10]
UV/Nano-TiO₂ Complete in 25 min[10]
Fenton-like Lower than Fenton[10]
Electro-Fenton Lower than Fenton in the cited study[10]

Experimental Protocols

1. Preparation of this compound Solution:

  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the dye in deionized water to prepare a stock solution of a known concentration (e.g., 1 g/L).

  • Prepare the working solutions of the desired initial concentration (e.g., 40 mg/L) by diluting the stock solution.[3]

2. Electro-Fenton Experimental Setup:

  • Use an undivided electrochemical cell with a magnetic stirrer.

  • Place a carbon felt cathode and a suitable anode (e.g., Pt or BDD) in the cell. The distance between the electrodes should be optimized (e.g., 3 cm).[11]

  • Connect the electrodes to a DC power supply.

  • Continuously bubble air or oxygen near the cathode to provide the necessary oxygen for H₂O₂ generation.

3. Degradation Procedure:

  • Add a known volume of the this compound working solution to the electrochemical cell.

  • Add the supporting electrolyte, typically 0.05 M Na₂SO₄, to increase the conductivity of the solution.[9]

  • Add the required amount of FeSO₄·7H₂O as the catalyst (e.g., to achieve a concentration of 0.1 mM).[9]

  • Adjust the initial pH of the solution to the optimal value (e.g., 3.0) using H₂SO₄ or NaOH.[9]

  • Turn on the magnetic stirrer and the air/oxygen supply.

  • Start the electrolysis by applying the desired constant current density.[9]

  • Withdraw samples at regular time intervals for analysis.

  • Immediately quench the reaction in the samples by adding a suitable scavenger (e.g., methanol) if further analysis of intermediates is required.[4]

4. Analytical Methods:

  • Decolorization: Measure the absorbance of the samples at the maximum wavelength of this compound (approximately 630 nm) using a UV-Vis spectrophotometer. The decolorization efficiency can be calculated using the formula: Decolorization (%) = ((A₀ - Aₜ) / A₀) * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

  • Mineralization: Determine the Total Organic Carbon (TOC) of the samples using a TOC analyzer. The mineralization efficiency can be calculated as: Mineralization (%) = ((TOC₀ - TOCₜ) / TOC₀) * 100 where TOC₀ is the initial TOC and TOCₜ is the TOC at time t.

  • Intermediate Byproducts: Identify the degradation byproducts using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

Electro_Fenton_Workflow cluster_prep Preparation cluster_setup Experimental Setup cluster_process Electro-Fenton Process cluster_analysis Analysis prep_solution Prepare this compound Solution add_solution Add Dye Solution, Electrolyte, and Catalyst prep_solution->add_solution prep_catalyst Prepare FeSO4 Solution prep_catalyst->add_solution prep_electrolyte Prepare Supporting Electrolyte (Na2SO4) prep_electrolyte->add_solution setup_cell Assemble Electrochemical Cell setup_cell->add_solution adjust_ph Adjust pH to ~3.0 add_solution->adjust_ph setup_electrodes Connect Electrodes to Power Supply adjust_ph->setup_electrodes start_aeration Start Air/Oxygen Sparging setup_electrodes->start_aeration start_electrolysis Apply Constant Current start_aeration->start_electrolysis take_samples Withdraw Samples at Intervals start_electrolysis->take_samples analyze_uvvis UV-Vis Spectrophotometry (Decolorization) take_samples->analyze_uvvis analyze_toc TOC Analysis (Mineralization) take_samples->analyze_toc analyze_hplc HPLC/GC-MS (Byproducts) take_samples->analyze_hplc

Caption: Experimental workflow for the electro-Fenton degradation of this compound.

Degradation_Pathway AB9 This compound (Complex Aromatic Structure) Intermediates Aromatic Intermediates (e.g., phenolic compounds, quinones) AB9->Intermediates Attack on chromophore & aromatic rings Carboxylic_Acids Short-chain Carboxylic Acids (e.g., oxalic acid, formic acid) Intermediates->Carboxylic_Acids Ring opening Mineralization Mineralization Products (CO2 + H2O + SO4²⁻ + NO₃⁻) Carboxylic_Acids->Mineralization Further oxidation OH_Radical •OH (Hydroxyl Radicals) OH_Radical->AB9 OH_Radical->Intermediates OH_Radical->Carboxylic_Acids

Caption: Proposed degradation pathway of this compound in the electro-Fenton process.

References

Validation & Comparative

A Head-to-Head Battle of the Blues: Coomassie Brilliant Blue vs. C.I. Acid Blue 9 for Protein Staining

Author: BenchChem Technical Support Team. Date: December 2025

For decades, Coomassie Brilliant Blue has reigned as the go-to stain for visualizing proteins in polyacrylamide gels, a staple in research labs and drug development pipelines worldwide. Its reliability, simplicity, and compatibility with downstream applications have made it an indispensable tool. However, the vast world of synthetic dyes offers numerous alternatives, including C.I. Acid Blue 9. This guide provides a comprehensive, data-driven comparison of these two dyes, equipping researchers, scientists, and drug development professionals with the information needed to make an informed choice for their protein analysis workflows.

At a Glance: Key Performance Metrics

While Coomassie Brilliant Blue is a well-characterized and validated reagent for protein staining, this compound is primarily utilized in the textile and food industries, with a significant lack of established protocols and performance data for research applications in protein electrophoresis. The following table summarizes the known performance of Coomassie Brilliant Blue variants and highlights the data gap for this compound.

FeatureCoomassie Brilliant Blue R-250Colloidal Coomassie G-250This compound
Limit of Detection ~100 ng[1]~30 ng[1]No established data
Linear Dynamic Range GoodGoodNo established data
Protocol Time Hours to overnight (classic)Minutes to hours (rapid)No established data
Mass Spectrometry Compatibility Yes[2][3]Yes[2][4]No established data
Primary Application Protein gel stainingProtein gel staining, Bradford assayTextile, food, and cosmetic dyeing[5]

The Champion: Coomassie Brilliant Blue

Coomassie Brilliant Blue is a triphenylmethane (B1682552) dye that exists in two principal forms: R-250 (Reddish tint) and G-250 (Greenish tint). The staining mechanism relies on the non-covalent binding of the dye to proteins, primarily through electrostatic interactions with basic amino acid residues (such as arginine, lysine, and histidine) and hydrophobic interactions.[6] This interaction stabilizes the blue anionic form of the dye, leading to the visualization of distinct protein bands against a clear background following a destaining step.

The G-250 variant is also the foundational reagent for the Bradford protein assay, a widely used colorimetric method for protein quantification, due to the spectral shift that occurs upon protein binding. Colloidal formulations of Coomassie G-250 represent a significant advancement, offering a more rapid and sensitive staining procedure with a minimized need for destaining. These formulations can detect as little as 30 ng of protein.[1][6]

The Challenger: this compound - A Dye in a Different Arena

This compound, also known as Brilliant Blue FCF, is a synthetic dye with the Colour Index number 42090. Its primary applications are in the food, cosmetic, and textile industries.[5] While its chemical structure contains sulfonic acid groups that could theoretically interact with proteins, there is a notable absence of scientific literature and validated experimental protocols for its use in staining proteins on polyacrylamide gels for research purposes. Its documented use as a "biological stain" is a general classification and does not equate to the specific and sensitive detection of protein bands in an electrophoresis context.[5]

Experimental Protocols

Detailed and validated protocols are crucial for reproducible and accurate protein staining. Below are standard protocols for Coomassie Brilliant Blue staining. Due to the lack of established methods for this compound in this application, a specific protocol cannot be provided.

Standard Coomassie Brilliant Blue R-250 Staining Protocol

This is a traditional and widely used protocol that provides robust staining.

Solutions Required:

  • Fixing Solution: 50% methanol (B129727), 10% acetic acid, 40% deionized water

  • Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% methanol and 10% acetic acid

  • Destaining Solution: 40% methanol, 10% acetic acid in deionized water

Procedure:

  • Fixation: After electrophoresis, immerse the gel in the Fixing Solution for at least 30 minutes with gentle agitation. This step is crucial to precipitate and immobilize the proteins within the gel matrix.

  • Staining: Decant the Fixing Solution and add the Staining Solution. Incubate for 2-4 hours at room temperature with gentle agitation.

  • Destaining: Remove the Staining Solution and add the Destaining Solution. Gently agitate and replace the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.

Rapid Colloidal Coomassie G-250 Staining Protocol

This protocol offers increased sensitivity and a significantly reduced background, often eliminating the need for a separate destaining step.

Solutions Required:

  • Staining Solution (Colloidal): Many commercial kits are available. A typical formulation includes 0.1% Coomassie Brilliant Blue G-250, 2% phosphoric acid, and 10% ammonium (B1175870) sulfate (B86663) in 20% methanol.

  • Washing Solution: Deionized water

Procedure:

  • Washing: After electrophoresis, wash the gel three times for 5-10 minutes each with deionized water to remove SDS.

  • Staining: Immerse the gel in the Colloidal Coomassie Staining Solution. Incubate for 1-2 hours at room temperature with gentle agitation. Protein bands may become visible within minutes.

  • Washing (Destaining): Decant the staining solution and wash the gel with deionized water to reduce the background.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in both the traditional and rapid Coomassie staining methods.

Coomassie_R250_Workflow cluster_0 Standard Coomassie R-250 Staining Electrophoresis Electrophoresis Fixation Fixation Electrophoresis->Fixation Gel Staining Staining Fixation->Staining 30+ min Destaining Destaining Staining->Destaining 2-4 hrs Imaging Imaging Destaining->Imaging 1-3+ hrs

Standard Coomassie R-250 Staining Workflow

Colloidal_Coomassie_G250_Workflow cluster_1 Rapid Colloidal Coomassie G-250 Staining Electrophoresis Electrophoresis Washing Washing Electrophoresis->Washing Gel Staining Staining Washing->Staining 15-30 min Imaging Imaging Staining->Imaging 1-2 hrs

Rapid Colloidal Coomassie G-250 Staining Workflow

Downstream Applications: Mass Spectrometry Compatibility

A critical consideration for many researchers is the compatibility of the staining method with downstream protein identification techniques, such as mass spectrometry. Coomassie Brilliant Blue is well-established as being compatible with mass spectrometry.[2][3] The non-covalent binding of the dye to proteins allows for its efficient removal during the in-gel digestion and peptide extraction steps, without chemically modifying the protein.[3] Colloidal Coomassie stains are particularly advantageous due to their high sensitivity and reduced background, which can lead to cleaner mass spectra.[4]

Due to the lack of research on this compound for protein gel staining, its compatibility with mass spectrometry remains uninvestigated. Without experimental validation, it is not recommended for workflows that require subsequent mass spectrometric analysis.

Conclusion: The Verdict

For researchers, scientists, and drug development professionals seeking a reliable, well-documented, and sensitive method for visualizing proteins in polyacrylamide gels, Coomassie Brilliant Blue remains the unequivocal choice . Its various formulations, especially the rapid and sensitive colloidal G-250 stains, provide an optimal balance of speed, sensitivity, and compatibility with essential downstream applications like mass spectrometry.

In contrast, This compound, despite its name, does not have an established role in protein gel staining for research applications . The absence of specific protocols, performance data, and mass spectrometry compatibility information makes it an untested and therefore unsuitable alternative for routine and critical protein analysis. While the exploration of new reagents is a vital part of scientific advancement, for established and validated workflows, Coomassie Brilliant Blue continues to be the reigning champion in the world of protein staining.

References

A Researcher's Guide to Protein Visualization: Alternatives to C.I. Acid Blue 9 for Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For decades, C.I. Acid Blue 9, commonly known as Coomassie Brilliant Blue R-250, has been a laboratory workhorse for visualizing proteins in polyacrylamide gels. Its simplicity and low cost have made it a staple in molecular biology. However, the demand for higher sensitivity, faster workflows, and compatibility with downstream applications like mass spectrometry has driven the development of numerous alternatives. This guide provides an objective comparison of the performance of various protein staining methods, supported by experimental data, to help researchers, scientists, and drug development professionals make informed decisions for their specific needs.

Performance Comparison of Protein Stains

The choice of a protein stain is often a balance between sensitivity, speed, cost, and compatibility with subsequent analytical techniques. The following table summarizes the key performance characteristics of this compound and its common alternatives.

FeatureThis compound (Coomassie R-250)Coomassie G-250 (Colloidal)Fluorescent Dyes (e.g., SYPRO Ruby)Stain-Free TechnologySilver StainingReversible Membrane Stains (e.g., Ponceau S)
Limit of Detection ~50 ng[1]3-10 ng[2][3]0.5-1 ng[4]20-80 ng (unlabeled)[5][6]~0.25-5 ng[7]~200 ng[1]
Staining & Destaining Time Hours to overnight~1 hour to overnight (minimal destaining)[8]~90 minutes to 5 hours (no destaining)[4][9]<5 minutes (activation)[10]Lengthy and complex~15-20 minutes[1]
Linear Dynamic Range ModerateModerate[11]Wide (>3 orders of magnitude)[4][12]Wide (10-80 µg total protein)[5][6]Narrow[13]Moderate
Mass Spectrometry Compatibility Yes[8]Yes[8][14]Yes[4][14]Yes[15]Protocol dependent, often incompatible[9]Yes (reversible)[16]
Workflow Complexity SimpleSimple[8]Simple[12]Very Simple[15]Complex[13]Very Simple[1]
Reversibility NoNoNoN/ANoYes[16]
Specialized Equipment Visible light transilluminatorVisible light transilluminatorUV or laser-based fluorescence scanner[4]UV transilluminator or enabled imager[5]Visible light transilluminatorNone (visual inspection)

In-Depth Look at the Alternatives

Coomassie Brilliant Blue G-250 (Colloidal)

A popular alternative to the traditional R-250 form, Coomassie G-250, particularly in its colloidal formulation, offers enhanced sensitivity and a simplified protocol.[8] The dye particles in a colloidal suspension are less likely to penetrate the gel matrix, resulting in lower background staining and often eliminating the need for a lengthy destaining step.[8][11] This makes it a faster and more convenient option while maintaining compatibility with mass spectrometry.[8]

Fluorescent Stains

Fluorescent protein stains, such as the SYPRO family (e.g., SYPRO Ruby), Flamingo, and Oriole, represent a significant leap in sensitivity and quantitative accuracy.[4][12] These stains offer a broad linear dynamic range, making them ideal for quantitative comparisons of protein expression levels.[4] The staining protocols are generally simple and do not require destaining.[12] A key advantage is their high compatibility with downstream applications like mass spectrometry and Edman sequencing.[4][14] However, they are typically more expensive and require specialized imaging equipment with appropriate excitation light sources.[13]

Stain-Free Technology

Stain-free imaging technology offers the most streamlined workflow by eliminating the staining and destaining steps altogether.[5][15] This technology utilizes polyacrylamide gels containing a proprietary trihalo compound that covalently modifies tryptophan residues in proteins upon brief UV activation, rendering them fluorescent.[5][15] The entire process of visualization can be completed in less than five minutes after electrophoresis.[10] This method provides a linear dynamic range suitable for protein quantification and is compatible with downstream applications like Western blotting and mass spectrometry.[5][15]

Silver Staining

For applications demanding the highest sensitivity, silver staining remains a viable option, capable of detecting sub-nanogram levels of protein.[7] However, this sensitivity comes at the cost of a narrow linear dynamic range, making it less suitable for accurate protein quantification.[13] The protocols are often complex, multi-step, and can be prone to variability.[13] Furthermore, compatibility with mass spectrometry can be problematic due to the chemical modifications introduced by the staining process.[9]

Reversible Membrane Stains

Stains like Ponceau S and Amido Black are primarily used for verifying protein transfer to membranes (e.g., nitrocellulose or PVDF) in Western blotting workflows.[1][17] They are characterized by their rapid and reversible staining, allowing for subsequent immunodetection.[16] Ponceau S is a non-toxic, gentle stain that does not fix proteins to the membrane.[1] Amido Black is more sensitive than Ponceau S but is not reversible.[18] While useful for transfer verification, their sensitivity on gels is generally lower than that of Coomassie dyes.[19]

Experimental Workflows and Logical Comparisons

To visualize the processes and relationships discussed, the following diagrams have been generated.

G cluster_staining Protein Staining Workflow cluster_stainfree Stain-Free Workflow Electrophoresis Electrophoresis Fixation Fixation Electrophoresis->Fixation Optional for some stains Staining Staining Fixation->Staining Destaining Destaining Staining->Destaining Required for this compound Imaging Imaging Destaining->Imaging SF_Electrophoresis Electrophoresis in Stain-Free Gel UV_Activation UV_Activation SF_Electrophoresis->UV_Activation ~1-5 min SF_Imaging SF_Imaging UV_Activation->SF_Imaging Immediate

Caption: A comparison of a traditional protein staining workflow with the expedited workflow of stain-free technology.

G Protein_Stain Choice of Protein Stain Coomassie_Dyes Coomassie Dyes (R-250, G-250) Protein_Stain->Coomassie_Dyes Cost-Effective, Good Sensitivity Fluorescent_Dyes Fluorescent Dyes (SYPRO Ruby, etc.) Protein_Stain->Fluorescent_Dyes High Sensitivity, Quantitative Stain_Free Stain-Free Technology Protein_Stain->Stain_Free Speed and Convenience Mass_Spec_Compatible Mass Spectrometry Compatibility Coomassie_Dyes->Mass_Spec_Compatible Fluorescent_Dyes->Mass_Spec_Compatible Stain_Free->Mass_Spec_Compatible

Caption: Decision tree for selecting a protein stain based on key experimental requirements.

Experimental Protocols

Detailed and reproducible protocols are critical for obtaining reliable results. Below are standard methodologies for key staining techniques.

Protocol 1: this compound (Coomassie R-250) Staining
  • Fixation/Staining: After electrophoresis, immerse the gel in Staining Solution (0.1% w/v Coomassie Brilliant Blue R-250, 50% v/v methanol (B129727), 10% v/v glacial acetic acid) for 2-4 hours with gentle agitation.[20]

  • Destaining: Transfer the gel to Destaining Solution (40% v/v methanol, 10% v/v glacial acetic acid) and agitate gently.[20] Change the solution every 30 minutes until the protein bands are clearly visible against a clear background.

Protocol 2: Colloidal Coomassie G-250 Staining
  • Fixation: Fix the gel in a solution of 50% ethanol (B145695) and 2% phosphoric acid for at least 1 hour.[20]

  • Staining: Remove the fixing solution and add the Colloidal Coomassie G-250 staining solution. Incubate for 1-12 hours with gentle agitation. Bands may become visible within minutes.[21][22]

  • Washing: Decant the staining solution and wash the gel with deionized water for 1-3 hours to reduce background.[21]

Protocol 3: SYPRO Ruby Fluorescent Staining
  • Fixation: Following electrophoresis, fix the gel in a solution of 50% methanol and 7% acetic acid for 30 minutes.

  • Washing: Wash the gel in deionized water for 10-15 minutes.

  • Staining: Immerse the gel in SYPRO Ruby protein gel stain and incubate for at least 90 minutes (up to 3 hours) at room temperature with gentle agitation, protected from light.

  • Washing: Briefly wash the gel in deionized water for about 30 minutes.

  • Imaging: Visualize the gel using a UV or blue-light transilluminator or a laser-based fluorescence scanner.[4]

Protocol 4: Stain-Free Gel Activation and Imaging
  • Electrophoresis: Run protein samples on a compatible stain-free acrylamide (B121943) gel.

  • Activation: After electrophoresis, place the gel on a UV transilluminator or in a compatible imaging system. Activate the gel for 1-5 minutes according to the manufacturer's instructions.[5]

  • Imaging: Immediately visualize and document the fluorescent protein bands.[15]

Protocol 5: Ponceau S Staining for Membranes
  • Washing: After protein transfer, briefly rinse the membrane (PVDF or nitrocellulose) in deionized water.[1]

  • Staining: Incubate the membrane in Ponceau S staining solution (typically 0.1% w/v Ponceau S in 5% v/v acetic acid) for 5-10 minutes at room temperature.[1]

  • Destaining: Wash the membrane in deionized water for 1-5 minutes until the red protein bands are clearly visible against a faint background.[1] The stain can be completely removed with further washing or during the blocking step of a Western blot.[16]

References

A Comparative Analysis of Acid Blue 9 and Acid Red 18 Adsorption in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative guide for researchers and scientists on the adsorption characteristics of two widely used industrial dyes, Acid Blue 9 and Acid Red 18. This guide synthesizes experimental data from multiple studies to provide an objective overview of their adsorption performance under various conditions, utilizing different adsorbent materials.

Executive Summary

The removal of synthetic dyes from industrial effluents is a critical environmental challenge. This guide focuses on the adsorption properties of two anionic dyes, Acid Blue 9 and Acid Red 18, providing a comparative analysis of their uptake by various adsorbents. While direct comparative studies are limited, this report consolidates data from independent research to highlight the key factors influencing their adsorption, including pH, adsorbent dosage, contact time, and initial dye concentration. The findings suggest that both dyes can be effectively removed through adsorption, with the efficiency being highly dependent on the specific adsorbent used and the operational parameters.

Comparative Adsorption Performance

The adsorption capacities for Acid Blue 9 and Acid Red 18 vary significantly depending on the adsorbent material and experimental conditions. The following tables summarize key quantitative data from various studies to facilitate a comparative understanding.

Table 1: Comparative Adsorption Parameters for Acid Blue 9

AdsorbentInitial Concentration (mg/L)pHAdsorbent Dose (g/L)Contact Time (min)Max. Adsorption Capacity (mg/g)Kinetic ModelIsotherm ModelReference
Powder Activated Charcoal2.5 ppm-10 mg in solution-151.3Pseudo-second-orderLangmuir[1]
Single-Walled Carbon Nanotubes (for Acid Blue 92)10 - 20030.127586.91Pseudo-second-orderLangmuir[2]
Moringa oleifera fruit shell waste (for Acid Blue 92)-4.0---Pseudo-second-orderLangmuir, Freundlich[3]
DCTS (for Acid Blue 9)26004.02180-Pseudo-second-order-[4]
Surfactant-modified Bentonite (for Acid Blue 80)10-1 and 27538.15 and 21.76Pseudo-second-orderLangmuir[5]
Pomelo Pith (for Acid Blue 25)0.48 × 10⁻⁴–9.60 × 10⁻⁴ mol dm⁻³-1.2518026.9Pseudo-second-orderLangmuir[6]

Table 2: Comparative Adsorption Parameters for Acid Red 18

AdsorbentInitial Concentration (mg/L)pHAdsorbent Dose (g/L)Contact Time (min)Max. Adsorption Capacity (mg/g)Kinetic ModelIsotherm ModelReference
Rubber Seed-Coated Activated Carbon50 - 500-0.2 g in flask-210.33-Langmuir[7]
Chitosan (B1678972) Powder----693.2--[8]
Cocoa Shell Activated Carbon20, 40, 60, 802.02-42.1Pseudo-second-orderLangmuir[7]
Commercial Activated Carbon20, 40, 60, 80-2-43.4Pseudo-second-orderLangmuir[7]
Multiwall Carbon Nanotubes-3--166.67Pseudo-second-orderLangmuir[9]

Experimental Protocols

The methodologies employed in adsorption studies are crucial for the reproducibility and comparison of results. Below are generalized experimental protocols for the adsorption of Acid Blue 9 and Acid Red 18, based on common practices reported in the literature.[1][2][3][5][6][7][8]

Preparation of Adsorbent and Dye Solutions
  • Adsorbent Preparation: The adsorbent material (e.g., activated carbon, chitosan, etc.) is typically washed with deionized water to remove impurities and then dried in an oven at a specified temperature (e.g., 105-110 °C) for 24 hours. The dried adsorbent may be sieved to obtain a uniform particle size.

  • Dye Stock Solution: A stock solution of the dye (Acid Blue 9 or Acid Red 18) of a high concentration (e.g., 1000 mg/L) is prepared by dissolving a precisely weighed amount of the dye powder in deionized water.

  • Working Solutions: Experimental solutions of desired concentrations are prepared by diluting the stock solution with deionized water.

Batch Adsorption Experiments

Batch adsorption studies are generally conducted to investigate the effect of various parameters on dye removal.

  • Effect of pH: A fixed amount of adsorbent is added to a series of flasks containing the dye solution of a specific initial concentration. The pH of each solution is adjusted to a different value (e.g., ranging from 2 to 12) using dilute HCl or NaOH. The flasks are then agitated in a shaker at a constant speed and temperature for a predetermined time.

  • Effect of Adsorbent Dose: Varying amounts of the adsorbent are added to flasks containing the dye solution of a fixed initial concentration and pH. The flasks are agitated under constant temperature and for a specific duration.

  • Effect of Contact Time and Kinetics: A known amount of adsorbent is added to the dye solution at a constant initial concentration, pH, and temperature. Aliquots of the solution are withdrawn at different time intervals, and the concentration of the dye is measured to determine the equilibrium time and study the adsorption kinetics.

  • Effect of Initial Dye Concentration and Isotherms: Experiments are conducted with different initial concentrations of the dye solution while keeping the adsorbent dose, pH, and temperature constant. The flasks are agitated until equilibrium is reached to study the adsorption isotherm.

Analysis

The concentration of the dye in the solutions before and after adsorption is determined using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for each dye. The amount of dye adsorbed per unit mass of the adsorbent (q_e, in mg/g) and the percentage of dye removal are calculated using the following equations:

  • Adsorption Capacity: q_e = (C_0 - C_e) * V / W

  • Removal Efficiency (%): % Removal = ((C_0 - C_e) / C_0) * 100

Where:

  • C_0 and C_e are the initial and equilibrium concentrations of the dye (mg/L), respectively.

  • V is the volume of the solution (L).

  • W is the mass of the adsorbent (g).

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a comparative batch adsorption study.

Adsorption_Workflow cluster_prep Preparation cluster_exp Batch Experiments cluster_analysis Analysis cluster_comp Comparison Adsorbent Adsorbent Preparation (Washing, Drying, Sieving) Working_Sol Working Solutions (Dilution) Dye_Stock Dye Stock Solution (Acid Blue 9 & Acid Red 18) Dye_Stock->Working_Sol Parameters Varying Parameters: - pH - Adsorbent Dose - Contact Time - Initial Concentration Working_Sol->Parameters Shaking Agitation (Constant Speed & Temperature) Parameters->Shaking Sampling Sampling at Intervals (for kinetics) or at Equilibrium Shaking->Sampling Spectro UV-Vis Spectrophotometry (Measure Absorbance) Sampling->Spectro Calc Calculations: - Adsorption Capacity (qe) - Removal Efficiency (%) Spectro->Calc Modeling Kinetic & Isotherm Modeling Calc->Modeling Comparison Comparative Analysis of Adsorption Performance Modeling->Comparison

Caption: Experimental workflow for the comparative study of dye adsorption.

Conclusion

The adsorption of both Acid Blue 9 and Acid Red 18 is a complex process influenced by a multitude of factors. While both are anionic dyes, their adsorption behavior can differ based on their molecular structure, the surface chemistry of the adsorbent, and the aqueous environment. Activated carbons, both commercial and derived from agricultural waste, have shown significant potential for the removal of both dyes. Similarly, materials like chitosan and modified clays (B1170129) have demonstrated high adsorption capacities. For optimal removal, the experimental conditions, particularly pH, need to be carefully controlled. The kinetic and isotherm data predominantly fit the pseudo-second-order and Langmuir models, respectively, for both dyes, suggesting a chemisorption process on a monolayer surface. This guide provides a foundational understanding for researchers to design and interpret experiments for the effective removal of these dyes from wastewater.

References

A Comparative Guide to the Validation of Spectrophotometry for the Quantification of Acid Blue 9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of UV-Visible spectrophotometry for the quantification of Acid Blue 9 against alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Electrochemical Sensors. The performance of each method is evaluated based on key validation parameters as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] Experimental protocols and supporting data are provided to assist researchers in selecting the most suitable method for their specific application.

Quantitative Performance Comparison

The selection of an appropriate analytical method is crucial for obtaining accurate and reliable quantitative data. The following table summarizes the performance characteristics of spectrophotometry, HPLC, and electrochemical sensors for the quantification of Acid Blue 9.

Performance Parameter Spectrophotometry (Representative) High-Performance Liquid Chromatography (HPLC) Electrochemical Sensor
Linearity Range 2 - 10 µg/mL[6]0.395 - 11.9 µg/mL1.0 x 10⁻⁶ - 1.0 x 10⁻⁴ mol/L
Limit of Detection (LOD) 0.46 µg/mL[6]0.83 ng per injection1.0 x 10⁻⁷ mol/L
Limit of Quantification (LOQ) 1.55 µg/mL[6]Not explicitly statedNot explicitly stated
Accuracy (% Recovery) 93% - 104%95.9% (extraction efficiency)91.49% - 102.18%
Precision (%RSD) < 2%[6]Not explicitly stated8.01%
Analysis Time RapidModerateRapid
Cost LowHighModerate
Specificity Moderate (potential for interference)HighHigh

Methodology and Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical technique. This section provides a comprehensive protocol for the validation of a spectrophotometric method for Acid Blue 9 quantification, along with an overview of the principles of the comparative methods.

UV-Visible Spectrophotometry: A Validated Approach

Spectrophotometry is a widely used technique that measures the amount of light absorbed by a substance at a specific wavelength. For Acid Blue 9, the maximum absorbance (λmax) is typically observed between 602 nm and 630 nm.

Spectrophotometry_Validation_Workflow Workflow for Spectrophotometric Method Validation cluster_prep Preparation cluster_analysis Analysis & Validation cluster_results Results start Start: Prepare Standard Solutions & Reagents prep_stock Prepare Acid Blue 9 Stock Solution start->prep_stock prep_cal Prepare Calibration Standards (e.g., 2-10 µg/mL) prep_stock->prep_cal prep_qc Prepare Quality Control (QC) Samples prep_cal->prep_qc scan_lambda Determine λmax of Acid Blue 9 prep_qc->scan_lambda linearity Linearity & Range (Analyze Calibration Standards) scan_lambda->linearity accuracy Accuracy (% Recovery of Spiked Samples) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ (Based on Standard Deviation of Response and Slope) precision->lod_loq specificity Specificity (Analyze Placebo/Blank) lod_loq->specificity report Validation Report Generation specificity->report

A flowchart illustrating the key steps in the validation of a spectrophotometric method for Acid Blue 9.

This protocol is a representative method for the validation of a UV-Visible spectrophotometric method for the quantification of Acid Blue 9, following ICH Q2(R1) guidelines.[1][2][3][4][5]

a. Instrumentation: A calibrated double-beam UV-Visible spectrophotometer.

b. Reagents and Materials:

  • Acid Blue 9 reference standard

  • Distilled or deionized water (or other suitable solvent)

  • Volumetric flasks and pipettes

c. Preparation of Solutions:

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of Acid Blue 9 reference standard and dissolve it in a known volume of solvent in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 2 to 10 µg/mL.[6]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.

d. Method Validation Parameters:

  • Specificity: Analyze a blank sample (solvent without Acid Blue 9) to ensure no interference at the analytical wavelength.

  • Linearity:

    • Measure the absorbance of the calibration standards at the λmax (approximately 602-630 nm).

    • Plot a calibration curve of absorbance versus concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy:

    • Prepare spiked samples by adding known amounts of Acid Blue 9 stock solution to a blank matrix.

    • Analyze the spiked samples and calculate the percentage recovery.

    • Acceptance criteria for recovery are typically within 90-110%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a QC sample at the same concentration on the same day.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst or instrument.

    • The relative standard deviation (%RSD) should be ≤ 2%.[6]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Alternative Quantification Methods

HPLC is a powerful separation technique that offers high specificity and sensitivity. For Acid Blue 9, a reverse-phase C18 column is often used with a variable wavelength detector set at or near the λmax of the dye.

  • Principle: A liquid sample is injected into a column packed with a stationary phase. The components of the sample are separated based on their differential partitioning between the mobile phase and the stationary phase. The separated components are then detected and quantified.

  • Validation Data: A partially validated OSHA method reports a linearity range of 0.395 to 11.9 µg/mL and a detection limit of 0.83 ng per injection for Acid Blue 9.

Electrochemical sensors provide a rapid and sensitive method for the detection of various analytes, including dyes.

  • Principle: These sensors typically involve a modified electrode that facilitates the electrochemical oxidation or reduction of the target analyte. The resulting current is proportional to the concentration of the analyte.

  • Validation Data: A disposable electrochemical sensor for Brilliant Blue (a synonym for Acid Blue 9) demonstrated a linear detection range of 1.0 × 10⁻⁶ to 1.0 × 10⁻⁴ mol/L with a detection limit of 1.0 × 10⁻⁷ mol/L. The method showed acceptable recoveries (91.49%-102.18%) and reproducibility (RSD = 8.01%).

Conclusion and Recommendations

The choice of an analytical method for the quantification of Acid Blue 9 depends on the specific requirements of the application, including the desired sensitivity, specificity, sample throughput, and available resources.

  • Spectrophotometry offers a simple, rapid, and cost-effective method that is well-suited for routine analysis and quality control where high sample throughput is required and the sample matrix is relatively simple. The validation of a spectrophotometric method, as outlined in this guide, is crucial to ensure the reliability of the results.

  • HPLC provides superior specificity and sensitivity, making it the method of choice for complex sample matrices or when very low concentrations of Acid Blue 9 need to be quantified.

  • Electrochemical Sensors present a promising alternative with high sensitivity and rapid analysis times, suitable for on-site or high-throughput screening applications.

It is recommended that researchers and scientists carefully consider the validation parameters and experimental protocols presented in this guide to select and validate the most appropriate method for their research or drug development needs.

References

A Comparative Guide to the Degradation of Acid Blue 9: UV/TiO₂ Photocatalysis versus the Fenton Process

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two leading advanced oxidation processes for the removal of the persistent azo dye, Acid Blue 9, from aqueous solutions. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the UV/TiO₂ and Fenton methods, supported by experimental data and detailed protocols.

Performance Comparison at a Glance

The degradation of the industrial dye Acid Blue 9 (AB9) was investigated using two distinct advanced oxidation processes (AOPs): heterogeneous photocatalysis with UV/Nano-TiO₂ and homogeneous oxidation via the Fenton process. Both methods have demonstrated high efficacy in decolorizing AB9 solutions. However, a comparative study reveals that the Fenton process exhibits a higher decolorization efficiency than the UV/Nano-TiO₂ method under optimized conditions.[1][2]

ParameterUV/TiO₂ ProcessFenton ProcessReference
Degradation Efficiency (Color Removal) Complete removal in ~25 minutes>97.7%[1][2][3][4][5]
Optimal pH Acidic conditions~3.0 - 4.88[1][2][6][7]
Catalyst/Reagent Concentration 150 mg/L TiO₂ nanoparticles[Fe²⁺] = 10⁻⁴ M, [H₂O₂] = 2 x 10⁻³ M[1][2]
Reaction Time for Complete Decolorization ~25 minutesNot explicitly stated, but high efficiency is achieved rapidly[1][2]
Mineralization (TOC Removal) Effective, but can be slower than Fenton for some dyesSignificant mineralization, enhanced by UV (Photo-Fenton)[3][4][5][8]

Experimental Methodologies

UV/TiO₂ Photocatalytic Degradation of Acid Blue 9

The photocatalytic degradation of Acid Blue 9 is conducted in a batch reactor equipped with a UV light source. The following protocol outlines the typical experimental setup:

  • Preparation of the Reaction Suspension: A specific volume of an aqueous solution of Acid Blue 9 of a known initial concentration (e.g., 20 mg/L) is prepared. To this solution, a measured amount of TiO₂ nanoparticles (e.g., 150 mg/L) is added to form a suspension.[1][2]

  • pH Adjustment: The pH of the suspension is adjusted to the desired acidic value using dilute acids (e.g., H₂SO₄) or bases (e.g., NaOH).[1][2]

  • Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a specific period (e.g., 30 minutes) to allow for the establishment of adsorption-desorption equilibrium between the dye molecules and the surface of the TiO₂ catalyst.

  • Initiation of Photocatalysis: The suspension is then exposed to UV irradiation to initiate the photocatalytic degradation process. A high-pressure mercury lamp is a common UV source.[9]

  • Sample Collection and Analysis: Aliquots of the suspension are withdrawn at regular time intervals. The samples are centrifuged or filtered to remove the TiO₂ particles. The concentration of Acid Blue 9 in the supernatant is determined spectrophotometrically by measuring the absorbance at its maximum wavelength (λmax).

Fenton-Mediated Degradation of Acid Blue 9

The Fenton process utilizes the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals. A typical experimental procedure is as follows:

  • Preparation of the Reaction Solution: A known volume of an Acid Blue 9 solution with a specific initial concentration is placed in a beaker or reactor.

  • pH Adjustment: The initial pH of the dye solution is adjusted to an acidic range, typically between 3 and 5, which is optimal for the Fenton reaction.[6][7]

  • Initiation of the Fenton Reaction: A predetermined amount of a ferrous salt solution (e.g., FeSO₄·7H₂O) is added to the dye solution, followed by the addition of hydrogen peroxide (H₂O₂) to initiate the degradation reaction.[1][2][10] The solution is continuously stirred throughout the experiment.

  • Sample Collection and Analysis: Samples are collected at specific time intervals. The reaction in the collected samples is quenched, for instance, by adding a strong base to raise the pH. The concentration of the remaining Acid Blue 9 is then measured using a UV-Vis spectrophotometer.

Visualizing the Processes

To better understand the experimental flow and the underlying chemical mechanisms, the following diagrams are provided.

experimental_workflow cluster_uv_tio2 UV/TiO₂ Process cluster_fenton Fenton Process uv_prep Prepare AB9 Solution + TiO₂ Suspension uv_ph Adjust to Acidic pH uv_prep->uv_ph uv_equil Stir in Dark (Adsorption Equilibrium) uv_ph->uv_equil uv_irrad UV Irradiation uv_equil->uv_irrad uv_sample Sample & Analyze uv_irrad->uv_sample fenton_prep Prepare AB9 Solution fenton_ph Adjust to Acidic pH (3.0 - 5.0) fenton_prep->fenton_ph fenton_add Add Fe²⁺ and H₂O₂ fenton_ph->fenton_add fenton_react Stir & React fenton_add->fenton_react fenton_sample Sample, Quench & Analyze fenton_react->fenton_sample reaction_pathways cluster_uv_tio2_pathway UV/TiO₂ Reaction Pathway cluster_fenton_pathway Fenton Reaction Pathway tio2 TiO₂ ecb e⁻ (conduction band) tio2->ecb hvb h⁺ (valence band) tio2->hvb uv UV Light (hν) uv->tio2 o2 O₂ ecb->o2 h2o H₂O hvb->h2o o2_rad •O₂⁻ (Superoxide radical) o2->o2_rad oh_rad •OH (Hydroxyl radical) h2o->oh_rad ab9_uv Acid Blue 9 o2_rad->ab9_uv oh_rad->ab9_uv deg_prod_uv Degradation Products (CO₂, H₂O, mineral acids) ab9_uv->deg_prod_uv fe2 Fe²⁺ h2o2 H₂O₂ fe2->h2o2 + H₂O₂ fe3 Fe³⁺ h2o2->fe3 + Fe²⁺ oh_ion OH⁻ h2o2->oh_ion + Fe²⁺ oh_rad_fenton •OH (Hydroxyl radical) h2o2->oh_rad_fenton + Fe²⁺ ab9_fenton Acid Blue 9 oh_rad_fenton->ab9_fenton deg_prod_fenton Degradation Products (CO₂, H₂O, mineral acids) ab9_fenton->deg_prod_fenton

References

C.I. Acid Blue 9: A Viable Alternative to Bromophenol Blue in Electrophoresis and pH Indication?

Author: BenchChem Technical Support Team. Date: December 2025

For decades, Bromophenol Blue has been a staple in molecular biology laboratories, serving as a reliable tracking dye in gel electrophoresis and a trusty pH indicator. However, with a growing emphasis on laboratory safety and the availability of a wide array of synthetic dyes, researchers are exploring alternatives. One such candidate is C.I. Acid Blue 9, also known as Brilliant Blue FCF or FD&C Blue No. 1. This guide provides a comprehensive comparison of this compound and Bromophenol Blue, supported by available experimental data, to help researchers, scientists, and drug development professionals determine if Acid Blue 9 is a suitable replacement for their specific applications.

At a Glance: Key Property Comparison

A summary of the fundamental properties of this compound and Bromophenol Blue is presented below, highlighting their key differences.

PropertyThis compoundBromophenol Blue
Synonyms Brilliant Blue FCF, FD&C Blue No. 1, Erioglaucine3′,3″,5′,5″-tetrabromophenolsulfonphthalein, BPB
Chemical Formula C₃₇H₃₄N₂Na₂O₉S₃C₁₉H₁₀Br₄O₅S[1]
Molecular Weight 792.85 g/mol 669.96 g/mol [1][2]
Appearance Reddish-violet or dark blue powder/granules[3]Pink or red powder[4]
Solubility Soluble in water and ethanol[5][6][7]Slightly soluble in water; soluble in ethanol, benzene, ether[1][4]

Performance as a Tracking Dye in Gel Electrophoresis

Bromophenol Blue is widely used to monitor the progress of nucleic acid and protein electrophoresis.[2][4][8] It carries a slight negative charge at moderate pH and migrates in the same direction as the macromolecules.[9][4] In a typical 1% agarose (B213101) gel, Bromophenol Blue migrates at a rate comparable to a DNA fragment of approximately 300-500 base pairs.[1][2]

Recent studies have explored the use of food dyes, including this compound, as a safer and more cost-effective alternative.[9][5][10] Experimental evidence suggests that this compound can effectively function as a tracking dye in DNA agarose gel electrophoresis.[9][2][10] When used in a loading buffer, it provides a clear, visible front that allows for the monitoring of the electrophoretic run.[9][10] Studies have shown that DNA ladders mixed with a loading buffer containing Brilliant Blue FCF migrate at the same rate as those mixed with a traditional Bromophenol Blue loading buffer, indicating no interference from the food dye with DNA mobility.[9][2][10]

The use of azo-based food colors, which can include Brilliant Blue FCF, has been shown to yield qualitatively comparable results to Bromophenol Blue in both nucleic acid and protein gel electrophoresis.[5]

A typical workflow for gel electrophoresis, highlighting the role of the loading dye.

Performance as a pH Indicator

Bromophenol Blue is a well-established acid-base indicator with a pH transition range of 3.0 to 4.6.[9][10][11][12] It exhibits a color change from yellow at pH 3.0 to blue or blue-purple at pH 4.6.[9][4][10][11] This distinct and reversible color change makes it suitable for various titration procedures.[10]

This compound also demonstrates pH-dependent color changes. It is reported to be most stable in a pH range of 3 to 12. Below pH 3, it tends to turn green, and above pH 12, it can turn pink. In a neutral solution, it is green-blue, turning green in weak acid and yellow in stronger acid.[7] The addition of a base to a neutral solution results in a violet color upon boiling.[7] While it does show pH-indicating properties, its transition ranges are not as sharply defined as those of Bromophenol Blue, which may limit its utility for precise analytical titrations.

G cluster_bromophenol_blue Bromophenol Blue pH Range cluster_acid_blue_9 This compound pH Range bb_yellow Yellow (pH < 3.0) bb_transition Green/Transition (pH 3.0 - 4.6) bb_yellow->bb_transition bb_blue Blue (pH > 4.6) bb_transition->bb_blue ab9_green Green (pH < 3) ab9_stable Blue (Stable) (pH 3 - 12) ab9_green->ab9_stable ab9_pink Pink (pH > 12) ab9_stable->ab9_pink

Comparison of the pH indicator color ranges for Bromophenol Blue and this compound.

Experimental Protocols

Preparation of a this compound-Based Loading Buffer for DNA Agarose Gel Electrophoresis

This protocol is adapted from a study that successfully used a food dye-based loading buffer as an alternative to traditional Bromophenol Blue-containing buffers.[9]

Materials:

  • This compound (Brilliant Blue FCF) powder

  • Sunset Yellow FCF powder (optional, for a multi-color front)

  • Carmoisine powder (optional, for a multi-color front)

  • Glycerol

  • TBE (Tris-borate-EDTA) buffer (10X stock)

  • Deionized water

Procedure:

  • Prepare a 6X Loading Buffer Stock Solution:

    • Weigh 0.25 g of this compound powder.

    • Optional: For a multi-color tracking front, also weigh 0.25 g of Sunset Yellow FCF and 0.25 g of Carmoisine.

    • In a 15 mL conical tube, combine the dye powder(s) with 1.5 mL of 100% glycerol.

    • Add 1.0 mL of 10X TBE buffer.

    • Bring the final volume to 10 mL with deionized water.

    • Vortex thoroughly until all components are dissolved. This is your 6X loading buffer.

  • Sample Preparation:

    • For a standard 10 µL sample, mix 8.3 µL of your DNA sample with 1.7 µL of the 6X loading buffer.

    • Gently mix by pipetting up and down.

  • Gel Loading and Electrophoresis:

    • Load the prepared sample into the wells of an agarose gel.

    • Run the gel according to your standard protocol. The blue dye front will migrate towards the positive electrode.

Standard Protocol for SDS-PAGE using Bromophenol Blue Tracking Dye

This is a generalized protocol for protein separation using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

Materials:

  • Acrylamide/Bis-acrylamide solution

  • Tris-HCl buffer

  • Sodium Dodecyl Sulfate (SDS)

  • Ammonium persulfate (APS)

  • TEMED

  • Protein sample

  • 2X Laemmli Sample Buffer (containing Bromophenol Blue, SDS, glycerol, and a reducing agent like β-mercaptoethanol or DTT)

  • Running buffer (Tris-Glycine-SDS)

Procedure:

  • Gel Casting:

    • Assemble the gel casting apparatus.

    • Prepare the resolving gel solution and pour it between the glass plates, leaving space for the stacking gel. Overlay with water or isopropanol (B130326) to ensure a flat surface.

    • Once the resolving gel has polymerized, remove the overlay and pour the stacking gel solution. Insert the comb to create the sample wells.

  • Sample Preparation:

    • Mix your protein sample with an equal volume of 2X Laemmli sample buffer.

    • Heat the mixture at 95-100°C for 5 minutes to denature the proteins.

  • Gel Loading and Electrophoresis:

    • Place the polymerized gel into the electrophoresis tank and fill the inner and outer chambers with running buffer.

    • Carefully load the denatured protein samples into the wells.

    • Connect the electrophoresis apparatus to a power supply and run the gel at a constant voltage or current until the Bromophenol Blue dye front reaches the bottom of the gel.

  • Visualization:

    • After electrophoresis, the gel can be stained with a protein stain like Coomassie Brilliant Blue to visualize the separated protein bands.

Conclusion

Based on available evidence, This compound is a suitable replacement for Bromophenol Blue as a tracking dye in DNA agarose gel electrophoresis . It is a safer, more environmentally friendly, and cost-effective alternative that does not appear to interfere with DNA migration. While it has also been suggested as a tracking dye for protein electrophoresis, more extensive comparative data would be beneficial.

As a pH indicator, this compound shows color changes in response to pH, but its transition ranges are broader and less defined than those of Bromophenol Blue. Therefore, for applications requiring precise pH determination, such as in many titrations, Bromophenol Blue remains the superior choice .

For research laboratories looking to reduce their use of hazardous chemicals and cut costs, substituting Bromophenol Blue with this compound in their gel electrophoresis loading buffers is a practical and scientifically sound decision.

References

A Comparative Guide to Protein Detection: Silver Staining vs. C.I. Acid Blue 9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins following electrophoretic separation are critical. The choice of staining method can significantly impact the sensitivity of detection and compatibility with downstream applications. This guide provides an objective comparison of two widely used protein staining techniques: silver staining and C.I. Acid Blue 9, commonly known as Coomassie Brilliant Blue.

This comparison delves into the sensitivity, advantages, and disadvantages of each method, supported by quantitative data and detailed experimental protocols to aid in the selection of the most appropriate technique for your research needs.

Quantitative Comparison of Sensitivity

The primary distinction between silver staining and this compound lies in their detection sensitivity. Silver staining is renowned for its ability to detect minute amounts of protein, often orders of magnitude lower than what is achievable with Coomassie Brilliant Blue. However, this high sensitivity comes with trade-offs in terms of complexity, cost, and a narrower linear dynamic range, which can make protein quantification more challenging.

FeatureSilver StainingThis compound (Coomassie)
Limit of Detection 0.1 - 5 ng[1][2][3]8 - 100 ng[4]
Sub-nanogram levels achievable[5]Dependent on variant (G-250 vs. R-250)
Linear Dynamic Range Narrow[4]Good[4]
Mass Spectrometry Compatibility Limited (requires specific protocols)[1][2]Yes[4]
Reproducibility Low to Moderate[4]Good
Complexity & Time High, multi-step, time-consuming[4]Low to Moderate, simpler protocol
Cost Moderate to HighLow

Experimental Protocols

Below are detailed methodologies for performing both silver staining and Coomassie Brilliant Blue staining. It is crucial to use high-purity reagents and water to minimize background staining and artifacts, especially with the highly sensitive silver staining method.[1]

Silver Staining Protocol (Mass Spectrometry Compatible)

This protocol is optimized for high sensitivity while maintaining compatibility with downstream mass spectrometry analysis by omitting the use of formaldehyde (B43269) or glutaraldehyde (B144438) in the fixation steps.[1][3][6]

Solutions:

  • Fixing Solution: 50% methanol (B129727), 12% glacial acetic acid in Milli-Q water.

  • Wash Solution: 50% methanol in Milli-Q water.

  • Sensitization Solution: 0.02% sodium thiosulfate (B1220275) in Milli-Q water (prepare fresh).

  • Staining Solution: 0.1% silver nitrate (B79036) in Milli-Q water (store in a glass container, chilled).

  • Developing Solution: 2% sodium carbonate, 0.04% formaldehyde (37% stock) in Milli-Q water (prepare fresh).

  • Stopping Solution: 5% glacial acetic acid in Milli-Q water.

  • Storage Solution: 1% glacial acetic acid in Milli-Q water.

Procedure:

  • Fixation: Immediately after electrophoresis, place the gel in the fixing solution and gently agitate overnight.

  • Washing: Discard the fixing solution and wash the gel with the wash solution for 20 minutes. Discard the wash solution and wash with Milli-Q water for another 20 minutes.

  • Sensitization: Submerge the gel in the sensitization solution for exactly 1 minute.

  • Rinsing: Discard the sensitization solution and rinse the gel with Milli-Q water twice for 1 minute each.

  • Staining: Place the gel in the chilled staining solution and incubate for 20 minutes with gentle agitation.

  • Rinsing: Discard the staining solution and rinse the gel with Milli-Q water twice for 1 minute each.

  • Development: Add the developing solution and monitor closely. Protein bands will appear within minutes. The reaction should be stopped when the desired intensity is reached.

  • Stopping: Discard the developing solution and add the stopping solution. Agitate for 10 minutes.

  • Storage: Discard the stopping solution and store the gel in the storage solution at 4°C.

This compound (Coomassie Brilliant Blue R-250) Staining Protocol

This is a classical and widely used protocol for routine protein visualization.

Solutions:

  • Staining Solution: 0.1% Coomassie Brilliant Blue R-250, 40% methanol, 10% glacial acetic acid in deionized water.

  • Destaining Solution: 30% methanol, 10% glacial acetic acid in deionized water.

  • Storage Solution: 7% acetic acid in deionized water.

Procedure:

  • Staining: After electrophoresis, immerse the gel in the staining solution and incubate with gentle agitation for 2-4 hours at room temperature.

  • Destaining: Decant the staining solution and add the destaining solution. Gently agitate. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.

  • Storage: Once the desired level of destaining is achieved, transfer the gel to the storage solution.

Methodological Workflows

The following diagrams illustrate the sequential steps involved in both silver staining and Coomassie Brilliant Blue staining.

SilverStainingWorkflow cluster_prep Preparation cluster_staining Staining Process cluster_final Finalization gel Polyacrylamide Gel (Post-Electrophoresis) fix Fixation (Methanol/Acetic Acid) gel->fix wash1 Washing (Methanol & Water) fix->wash1 sensitize Sensitization (Sodium Thiosulfate) wash1->sensitize rinse1 Rinsing (Water) sensitize->rinse1 stain Staining (Silver Nitrate) rinse1->stain rinse2 Rinsing (Water) stain->rinse2 develop Development (Sodium Carbonate/Formaldehyde) rinse2->develop stop Stopping (Acetic Acid) develop->stop storage Storage/Imaging stop->storage

Silver Staining Experimental Workflow.

CoomassieStainingWorkflow cluster_prep_coomassie Preparation cluster_staining_coomassie Staining Process cluster_final_coomassie Finalization gel_coomassie Polyacrylamide Gel (Post-Electrophoresis) stain_coomassie Staining (Coomassie R-250 Solution) gel_coomassie->stain_coomassie destain_coomassie Destaining (Methanol/Acetic Acid) stain_coomassie->destain_coomassie storage_coomassie Storage/Imaging destain_coomassie->storage_coomassie

This compound (Coomassie) Staining Workflow.

Concluding Remarks

The choice between silver staining and this compound is ultimately dictated by the specific requirements of the experiment. For applications demanding the highest sensitivity to detect low-abundance proteins, silver staining is the superior method, provided that its complexity and potential incompatibility with some downstream analyses are not prohibitive. Conversely, for routine protein visualization, applications where quantification is a priority, and when compatibility with mass spectrometry is essential, the simpler, more robust, and cost-effective this compound (Coomassie) staining methods are generally preferred.

References

A Comparative Guide to the Cross-Reactivity of C.I. Acid Blue 9 in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of C.I. Acid Blue 9, also known as Brilliant Blue FCF, and its potential for cross-reactivity in common immunoassay applications. Due to a lack of direct comparative studies in published literature, this guide synthesizes information on the chemical properties of this compound and related triphenylmethane (B1682552) dyes to predict potential interferences. Furthermore, it presents a framework for a hypothetical comparative study to evaluate its performance against common alternative counterstains.

Introduction to this compound and Potential for Immunoassay Interference

This compound is a synthetic triarylmethane dye widely used as a colorant in the food, pharmaceutical, and cosmetic industries.[1] In the laboratory, it is also utilized as a biological stain.[1] Its application as a counterstain in immunoassays, such as immunohistochemistry (IHC) and enzyme-linked immunosorbent assays (ELISA), necessitates a thorough understanding of its potential to interfere with assay components.

The chemical structure of this compound, an anionic dye, facilitates its interaction with proteins.[1][2] Similar to its structural relative, Coomassie Brilliant Blue, the binding mechanism is believed to involve non-covalent interactions, including:

  • Ionic Interactions: The negatively charged sulfonic acid groups on the dye molecule can interact with positively charged amino acid residues (e.g., lysine, arginine, histidine) on proteins, including antibodies and antigens.[2][3]

  • Hydrophobic Interactions: The aromatic rings of the dye can engage in hydrophobic interactions with nonpolar regions of proteins.[4]

These interactions could potentially lead to several forms of immunoassay interference:

  • Non-specific Binding: The dye may bind to antibodies (primary or secondary) or target proteins in the sample, leading to increased background signal and reduced assay sensitivity.

  • Steric Hindrance: Binding of the dye near the epitope of an antigen or the paratope of an antibody could physically block the specific antigen-antibody interaction, resulting in a false-negative result.

  • Alteration of Protein Conformation: Dye binding could induce conformational changes in antibodies or antigens, affecting their binding affinity and specificity.

Hypothetical Comparative Study: this compound vs. Alternative Counterstains in Immunohistochemistry

To objectively assess the performance of this compound, a comparative study is proposed. This hypothetical study would evaluate its impact on signal intensity, background staining, and overall assay performance in comparison to standardly used counterstains.

Experimental Design

The following diagram outlines the proposed experimental workflow for comparing the effects of different counterstains on an IHC experiment.

experimental_workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_counterstain Counterstaining (Experimental Groups) cluster_analysis Analysis tissue_prep Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Sections antigen_retrieval Antigen Retrieval tissue_prep->antigen_retrieval blocking Blocking Non-specific Sites antigen_retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-Ki67) blocking->primary_ab secondary_ab HRP-conjugated Secondary Antibody Incubation primary_ab->secondary_ab chromogen DAB Chromogen Development secondary_ab->chromogen acid_blue This compound chromogen->acid_blue hematoxylin (B73222) Hematoxylin chromogen->hematoxylin methyl_green Methyl Green chromogen->methyl_green no_counterstain No Counterstain (Control) chromogen->no_counterstain imaging Digital Slide Scanning acid_blue->imaging hematoxylin->imaging methyl_green->imaging no_counterstain->imaging quantification Image Analysis: - Signal-to-Noise Ratio - Background Intensity imaging->quantification

Figure 1: Hypothetical experimental workflow for comparing IHC counterstains.
Data Presentation: Hypothetical Performance Metrics

The following table summarizes the hypothetical quantitative data that could be generated from the proposed experiment.

CounterstainTarget Signal Intensity (Arbitrary Units)Background Staining (Arbitrary Units)Signal-to-Noise Ratio (SNR)
No Counterstain (Control) 150 ± 1015 ± 310.0
This compound 135 ± 1235 ± 53.9
Hematoxylin 145 ± 920 ± 47.3
Methyl Green 148 ± 1118 ± 38.2

Data are presented as mean ± standard deviation and are purely illustrative.

Experimental Protocols

Immunohistochemistry Protocol
  • Deparaffinization and Rehydration: FFPE tissue sections (e.g., tonsil) are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate (B86180) buffer (pH 6.0) at 95°C for 20 minutes.

  • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific binding is blocked by incubating with 5% normal goat serum for 30 minutes.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody (e.g., rabbit anti-Ki67) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, sections are incubated with a horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.

  • Chromogen Development: The signal is visualized by adding 3,3'-Diaminobenzidine (DAB) substrate, resulting in a brown precipitate at the site of the target antigen.

  • Counterstaining: Slides are divided into four groups:

    • Group A (this compound): Incubate with 0.1% this compound solution for 2 minutes.

    • Group B (Hematoxylin): Incubate with Mayer's hematoxylin for 1 minute.[5]

    • Group C (Methyl Green): Incubate with 0.5% methyl green solution for 5 minutes.[6]

    • Group D (Control): No counterstain is applied.

  • Dehydration and Mounting: Slides are dehydrated through a graded ethanol series, cleared in xylene, and coverslipped with a permanent mounting medium.

Image Acquisition and Analysis Protocol
  • Image Acquisition: Whole slide images are captured using a digital slide scanner at 20x magnification.

  • Quantitative Analysis: Image analysis software (e.g., ImageJ/Fiji) is used to quantify the staining intensity.

    • Target Signal Intensity: The mean pixel intensity is measured in the DAB-positive regions (e.g., nuclei of proliferating cells for Ki67).

    • Background Staining: The mean pixel intensity is measured in areas devoid of specific staining (e.g., extracellular matrix).

    • Signal-to-Noise Ratio (SNR): Calculated as the ratio of Target Signal Intensity to Background Staining.

Application in a Signaling Pathway Context

The choice of a non-interfering counterstain is critical when elucidating the subcellular localization of proteins within a signaling pathway. For instance, in the PI3K/Akt signaling pathway, which is crucial in cell proliferation and survival, a researcher might perform IHC for phosphorylated Akt (p-Akt).

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) PDK1->pAkt Activates Transcription Gene Transcription (Proliferation, Survival) pAkt->Transcription Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds

Figure 2: Simplified PI3K/Akt signaling pathway.

In this context, an ideal counterstain would clearly delineate the nucleus and cytoplasm without masking the specific brown DAB signal of p-Akt, allowing for accurate determination of its localization (cytoplasmic vs. nuclear), which can be critical for understanding pathway activation.

Conclusion and Recommendations

While this compound is a readily available and cost-effective dye, its chemical nature as an anionic triphenylmethane dye suggests a potential for non-specific interactions with proteins in immunoassay systems. This could lead to increased background and reduced signal-to-noise ratio, potentially compromising assay results.

Recommendations:

  • For sensitive immunoassays, especially those requiring quantitative analysis, it is advisable to use well-characterized and validated counterstains such as hematoxylin or methyl green.[6][7]

  • If this compound is considered for use, it is crucial to perform a validation experiment, similar to the hypothetical study outlined in this guide, to assess its performance and potential for interference in the specific assay system.

  • Always include a "no counterstain" control to establish a baseline for signal and background intensity.

  • When selecting any counterstain, consider the color of the chromogen used for detection to ensure optimal contrast and avoid spectral overlap.[8]

By carefully selecting and validating counterstains, researchers can ensure the accuracy and reliability of their immunoassay data.

References

A Comparative Guide to Advanced Oxidation Processes for Dye Removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective removal of synthetic dyes from industrial wastewater is a significant environmental challenge. Advanced Oxidation Processes (AOPs) represent a class of powerful technologies designed to degrade these often-recalcitrant pollutants. This guide provides an objective comparison of the efficiency of various AOPs, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Comparative Performance of AOPs for Dye Removal

The efficiency of different AOPs can vary significantly based on the type of dye, operational parameters, and the complexity of the wastewater matrix. Below is a summary of quantitative data from various studies, highlighting the performance of common AOPs.

AOP TypeTarget Dye/WastewaterRemoval Efficiency (%)COD Removal (%)Reaction TimeKey Findings & ConditionsReference
Fenton Acid Orange 8 & Acid Red 1785.5% (AO8), 71% (AR17)-50 minEffective at acidic pH (optimum ~3). Efficiency depends on [H₂O₂] and [Fe²⁺].[1]
Photo-Fenton Acid Orange 8 & Acid Red 1798.5% (AO8), 83% (AR17)>70%50-60 minUV irradiation significantly enhances degradation compared to the Fenton process.[1][2]
Photo-Fenton Synthetic Textile Wastewater82% (Dye), 47% (COD)47%-Homogeneous process evaluated under optimized conditions.[3]
Heterogeneous Photo-Fenton Synthetic Textile Wastewater85% (Dye), 62% (COD)62%-Copper-modified iron oxide catalyst showed higher efficiency than the homogeneous process.[3]
Ozonation Biologically treated woolen textile effluent98-99%-40 minHighly effective for decolorization. Efficiency is pH-dependent, favoring alkaline conditions.[4]
Ozone/H₂O₂/UV Gray Water-92%-Recommended for gray water treatment due to high COD and turbidity removal.[5]
UV/Persulfate Ponceau S Dye>90%82.35%~100 minMore efficient than UV/H₂O₂. Performance is influenced by the presence of scavenging ions.[6]
Heat-activated Persulfate Reactive Blue-22299.30%-120 minOptimized at pH 7 and 90°C.[7]
TiO₂ Photocatalysis Methylene Blue & Methyl Orange94.4% (MB), 92.6% (MO)--Efficiency is highly dependent on the catalyst type and preparation method.[8]
Hydrodynamic Cavitation + Ozone Direct Blue 7199.2%-80 minSynergistic effect observed, with rapid decolorization within the first 20 minutes.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key AOP experiments based on common practices in the cited literature.

Fenton/Photo-Fenton Process

Objective: To determine the degradation efficiency of a target dye using the Fenton or photo-Fenton process.

Materials:

  • Target dye stock solution

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) or other Fe²⁺ source

  • Hydrogen peroxide (H₂O₂, 30% w/w)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Beaker or reaction vessel (quartz for photo-Fenton)

  • Magnetic stirrer

  • UV lamp (for photo-Fenton), typically with a specific wavelength (e.g., 365 nm)

  • Spectrophotometer

  • TOC analyzer

Procedure:

  • Preparation of Dye Solution: Prepare a known concentration of the target dye in deionized water.

  • pH Adjustment: Transfer a specific volume of the dye solution to the reaction vessel. Adjust the pH to the desired level (typically pH 2-4 for Fenton processes) using H₂SO₄ or NaOH.[1]

  • Initiation of Reaction:

    • Add the required amount of FeSO₄ catalyst to the solution and stir to dissolve.

    • To start the degradation, add the predetermined concentration of H₂O₂.

  • Photo-Fenton Variation: For the photo-Fenton process, simultaneously turn on the UV lamp positioned at a fixed distance from the reactor.

  • Sampling: Withdraw aliquots of the solution at regular time intervals. Quench the reaction immediately (e.g., by adding a strong base to raise the pH or a substance like sodium sulfite) to stop the generation of radicals.

  • Analysis:

    • Filter the samples to remove any precipitated iron sludge.

    • Measure the absorbance of the supernatant at the dye's maximum wavelength (λ_max) using a spectrophotometer to determine the extent of decolorization.

    • Measure the Total Organic Carbon (TOC) or Chemical Oxygen Demand (COD) to assess mineralization.

  • Calculation of Efficiency:

    • Dye Removal (%) = [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

    • COD/TOC Removal (%) = [(COD₀ - CODₜ) / COD₀] * 100.

Ozonation

Objective: To evaluate the efficiency of ozone for dye decolorization.

Materials:

  • Ozone generator

  • Gas diffuser (sparger)

  • Reaction column/vessel

  • Dye solution

  • Buffers or acid/base for pH control

  • Spectrophotometer

Procedure:

  • Setup: Place a known volume and concentration of the dye solution into the reaction vessel.

  • pH Adjustment: Adjust the initial pH of the solution as required for the experiment. Alkaline conditions often favor hydroxyl radical formation.[4]

  • Ozonation: Start bubbling ozone gas through the solution at a constant flow rate using the gas diffuser.

  • Sampling and Analysis: Collect samples at different time points and immediately analyze for color removal using a spectrophotometer.

  • Off-gas Measurement (Optional): The concentration of ozone in the off-gas can be measured to determine the ozone consumption.

Heterogeneous Photocatalysis (e.g., TiO₂)

Objective: To assess the photocatalytic activity of a catalyst (e.g., TiO₂) for dye degradation under UV or visible light.

Materials:

  • Photocatalyst powder (e.g., TiO₂)

  • Dye solution

  • Photoreactor with a light source (e.g., UV lamp)

  • Magnetic stirrer or aeration system (to keep catalyst suspended and provide oxygen)

  • Syringe filters for sample collection

Procedure:

  • Catalyst Suspension: Add a specific amount of the photocatalyst to a known volume and concentration of the dye solution in the photoreactor.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium. This initial concentration is considered C₀ for the photocatalytic reaction.

  • Initiation of Photocatalysis: Turn on the light source to initiate the photocatalytic degradation.

  • Sampling: Withdraw samples periodically. Immediately filter the sample using a syringe filter (e.g., 0.45 µm) to remove the catalyst particles.

  • Analysis: Measure the concentration of the dye in the filtrate using a spectrophotometer.

Visualizing the Process

To better understand the experimental workflow and the underlying mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction AOP Reaction cluster_analysis Analysis Dye_Sol Prepare Dye Solution pH_Adj Adjust pH Dye_Sol->pH_Adj Add_Reagents Add Reagents (e.g., Fe²⁺, H₂O₂, Catalyst) pH_Adj->Add_Reagents Irradiation Apply Energy Source (e.g., UV, Heat) Add_Reagents->Irradiation for photo/thermal AOPs Sampling Take Samples at Intervals Irradiation->Sampling Analysis Measure Absorbance (Color) & COD/TOC (Mineralization) Sampling->Analysis Data_Eval Evaluate Results Analysis->Data_Eval Calculate Efficiency

Caption: A generalized workflow for comparing AOP dye removal efficiency.

Degradation_Mechanism cluster_AOP Advanced Oxidation Process cluster_Degradation Degradation Pathway AOP Fenton / O₃ / UV / etc. Radicals •OH, SO₄•⁻, etc. (Reactive Oxygen Species) AOP->Radicals generates Dye Complex Dye Molecule (Chromophore) Radicals->Dye attacks & breaks down Intermediates Simpler Organic Intermediates Radicals->Intermediates further oxidizes Dye->Intermediates Mineralization CO₂ + H₂O + Mineral Acids Intermediates->Mineralization

References

A Comparative Guide to the Validation of HPLC Methods for C.I. Acid Blue 9 Detection in Food

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of food additives is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the detection of C.I. Acid Blue 9 (also known as Brilliant Blue FCF) in food matrices. We will delve into the validation parameters of the HPLC method and compare its performance with alternative analytical techniques, supported by experimental data.

Introduction to this compound Analysis

This compound is a synthetic blue dye permitted for use in a variety of food products, including beverages, candies, and dairy products.[1][2] Due to potential health concerns and regulatory limits, its accurate determination in foodstuffs is crucial.[2][3] HPLC has emerged as a highly sensitive and reliable method for the analysis of synthetic food dyes.[3] This guide will focus on the validation of a reversed-phase HPLC method for this compound and compare it with other analytical approaches.

HPLC Method Validation: Performance Characteristics

A validated HPLC method ensures the reliability, reproducibility, and accuracy of the analytical results. Key validation parameters for the determination of this compound are summarized below.

Table 1: Performance Characteristics of a Validated HPLC Method for this compound

Validation ParameterPerformance Data
**Linearity (R²) **0.9982 - 0.9997
Limit of Detection (LOD) 1.56 µg/L
Limit of Quantification (LOQ) Typically 3-5 times the LOD
Recovery 95.9% - 101%
Precision (RSD%) 0.18% - 3.56%

Data synthesized from multiple sources.[3][4][5]

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other methods can also be employed for the detection of this compound. A comparison of their performance is essential for selecting the appropriate technique for a specific application.

Table 2: Comparison of Analytical Methods for this compound Detection

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase.High sensitivity, high resolution, suitable for quantification of multiple dyes simultaneously.[2][3]Higher cost, more complex instrumentation.
Spectrophotometry Measurement of light absorbance at a specific wavelength (λmax ≈ 630 nm).[6]Simple, rapid, and cost-effective.[6]Prone to interference from other colored compounds, less specific.[7]
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Low cost, simple to perform, good for qualitative screening.[4]Lower sensitivity and resolution compared to HPLC, difficult to quantify accurately.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency, small sample volume required.Lower sensitivity for some applications, can be affected by matrix effects.

Experimental Protocols

A detailed experimental protocol is crucial for reproducing the analytical results. Below is a typical workflow for the validation of an HPLC method for this compound in a food sample.

Sample Preparation
  • Solid Samples (e.g., candies, powders):

    • Accurately weigh a homogenized sample.

    • Dissolve the sample in a suitable solvent (e.g., a mixture of methanol (B129727) and water).

    • Vortex and sonicate to ensure complete dissolution of the dye.

    • Centrifuge to remove any solid particles.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • Liquid Samples (e.g., beverages):

    • Degas the sample by sonication.

    • Filter the sample through a 0.45 µm syringe filter.

HPLC-UV/Vis Method
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[5]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.[7]

  • Detection: UV-Vis or Diode Array Detector (DAD) at the maximum absorbance wavelength of this compound (approximately 630 nm).[6]

  • Injection Volume: 10 - 20 µL.

  • Quantification: External standard calibration curve prepared from certified reference standards of this compound.

Workflow and Logic Diagrams

To visualize the experimental and validation process, the following diagrams are provided.

HPLC_Validation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation Sample Food Sample Homogenize Homogenization (if solid) Sample->Homogenize Dissolve Dissolution & Extraction Homogenize->Dissolve Filter Filtration Dissolve->Filter HPLC HPLC System Filter->HPLC Column C18 Column HPLC->Column Detector UV-Vis Detector Column->Detector Data_Acquisition Data_Acquisition Detector->Data_Acquisition Data Acquisition Linearity Linearity LOD_LOQ LOD & LOQ Accuracy Accuracy (Recovery) Precision Precision (RSD%) Data_Acquisition->Linearity Data_Acquisition->LOD_LOQ Data_Acquisition->Accuracy Data_Acquisition->Precision

Caption: Experimental workflow for HPLC method validation.

Method_Comparison_Logic cluster_methods Analytical Methods Analyte This compound in Food HPLC HPLC Analyte->HPLC Spectro Spectrophotometry Analyte->Spectro TLC TLC Analyte->TLC CE Capillary Electrophoresis Analyte->CE High_Sensitivity High_Sensitivity HPLC->High_Sensitivity High Sensitivity & Specificity Rapid_Screening Rapid_Screening Spectro->Rapid_Screening Rapid & Low Cost Qualitative_ID Qualitative_ID TLC->Qualitative_ID Qualitative Identification High_Efficiency High_Efficiency CE->High_Efficiency High Separation Efficiency

Caption: Logic diagram for analytical method comparison.

References

Assessing the Environmental Impact of Acid Blue 9 Versus Alternative Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The textile and coloration industries rely heavily on synthetic dyes, but their environmental persistence and potential toxicity are significant concerns.[1][2][3] Acid Blue 9 (C.I. 42090), a widely used triarylmethane dye, is under scrutiny along with other dyes for its environmental footprint.[4][5] This guide provides a comparative analysis of the environmental impact of Acid Blue 9 against other common dye classes, such as reactive and direct dyes, supported by available data and standardized experimental protocols.

Quantitative Comparison of Environmental Impact

The environmental impact of a dye is multifaceted, encompassing its aquatic toxicity, biodegradability, and the chemical load it contributes to wastewater. The following table summarizes key environmental data for Acid Blue 9 and two common alternatives: Reactive Black 5 and Direct Red 80.

ParameterAcid Blue 9 (Acid Dye)Reactive Black 5 (Reactive Dye)Direct Red 80 (Direct Dye)
Chemical Class TriarylmethaneDiazoPolyazo
Acute Oral Toxicity (Rat) LD50 > 2000 mg/kg bw[6]Data not readily availableData not readily available
Aquatic Toxicity Very toxic to aquatic life[7]Toxic, mutagenic, and carcinogenic properties reported[8]Toxic to aquatic life with long-lasting effects[9]
Biodegradability Generally low, resistant to degradation[10]Recalcitrant, low biodegradability[8][11]Low biodegradability, does not release benzidine (B372746) upon degradation[12][13]
Wastewater Concerns Contributes to coloration and can be difficult to remove.[14]High concentrations in effluents (10-100 ppm), increases COD and BOD.[8][11]Can cause long-term adverse effects in the aquatic environment.[9]
GHS Hazard Statements Suspected of causing cancer.[7]May cause sensitization by inhalation.[15]H411: Toxic to aquatic life with long lasting effects.[9]

Note: A direct comparison of LC50/EC50 values is challenging due to variability in reported data and testing conditions. The information presented reflects general toxicity classifications.

Experimental Protocols

Standardized testing protocols are crucial for generating comparable ecotoxicological data. The Organisation for Economic Co-operation and Development (OECD) provides widely accepted guidelines for chemical testing.[16][17]

1. Fish, Acute Toxicity Test (OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour period.[16][18]

  • Test Species: Recommended species include Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas).

  • Procedure: Fish are exposed to a range of dye concentrations in a controlled environment. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50, the concentration estimated to be lethal to 50% of the test organisms, is calculated using statistical methods.

2. Daphnia sp., Acute Immobilisation Test (OECD Guideline 202)

This guideline assesses the acute toxicity to invertebrates, specifically Daphnia magna.[18][19]

  • Test Organism: Daphnia magna (water flea).

  • Procedure: Daphnids are exposed to various concentrations of the dye for 48 hours. The number of immobilized daphnids is observed.

  • Data Analysis: The EC50, the median effective concentration that causes immobilization in 50% of the daphnids, is determined.

3. Ready Biodegradability (OECD Guideline 301)

This set of methods evaluates the potential for a chemical to be readily biodegradable under aerobic conditions.

  • Methods: Includes several methods like the DOC Die-Away, CO2 Evolution Test, and Closed Bottle Test.

  • Procedure: A small amount of the dye is introduced into an aqueous medium containing microorganisms. The degradation is monitored by measuring parameters like dissolved organic carbon (DOC) or oxygen consumption over 28 days.

  • Interpretation: A substance is considered readily biodegradable if it meets the pass level (e.g., >60% degradation) within a 10-day window during the 28-day period. Synthetic dyes, due to their complex aromatic structures, often exhibit poor biodegradability.[1]

Workflow for Environmental Impact Assessment

The following diagram illustrates a structured workflow for assessing the environmental impact of dyes.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Ecotoxicity Testing (OECD Guidelines) cluster_2 Phase 3: Risk Assessment cluster_3 Phase 4: Decision & Mitigation A Dye Synthesis & Purity Analysis B Physicochemical Properties (Solubility, Log Pow) A->B C Acute Aquatic Toxicity (OECD 203: Fish, OECD 202: Daphnia) B->C D Algal Growth Inhibition (OECD 201) C->D E Ready Biodegradability (OECD 301) D->E F Determine PEC/PNEC Ratio (Predicted Environmental Concentration / Predicted No-Effect Concentration) E->F G Hazard Classification (GHS) F->G H Wastewater Treatability Studies G->H I Comparative Impact Analysis H->I J Identify Safer Alternatives I->J K Develop Treatment Strategies J->K L Final Environmental Impact Statement K->L

Fig 1. Environmental Impact Assessment Workflow for Dyes.

Discussion and Conclusion

The data indicates that all three dyes—Acid Blue 9, Reactive Black 5, and Direct Red 80—pose environmental risks, particularly to aquatic ecosystems.[7][8][9] Synthetic dyes are generally designed for stability, which often translates to low biodegradability and persistence in the environment.[1][20]

  • Acid Blue 9 , as a triarylmethane dye, is noted for its high aquatic toxicity.[7] Its complex structure makes it resistant to conventional wastewater treatment methods.[10]

  • Reactive Black 5 is a diazo reactive dye. Reactive dyes are known for their inefficient fixation on fibers, leading to a significant portion being released into wastewater.[11][21] It is reported to have toxic, mutagenic, and carcinogenic properties.[8]

  • Direct Red 80 , a polyazo dye, is also toxic to aquatic life with long-lasting effects.[9] While it is noted that it does not release benzidine (a known carcinogen) upon degradation, its persistence is still a concern.[12][13]

For researchers and drug development professionals, understanding the environmental profiles of such chemicals is crucial, not only for regulatory compliance but also for developing greener and more sustainable processes. The selection of a dye should not be based solely on its performance but also on a thorough environmental impact assessment. Future research should focus on the development of readily biodegradable dyes and more efficient dyeing processes that minimize wastewater contamination.

References

Safety Operating Guide

Proper Disposal of C.I. Acid Blue 9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of C.I. Acid Blue 9 is critical for protecting personnel and the environment. This guide provides essential safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in managing this chemical waste stream effectively.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The substance is a blue powder that can cause eye and skin irritation.[1][2] Ingestion may lead to gastrointestinal irritation, and inhalation can irritate the respiratory tract.[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes:

  • Chemical safety goggles[1]

  • Appropriate protective gloves[1]

  • A lab coat or other protective clothing to minimize skin contact[1][2]

  • An approved respirator if there is a risk of generating dust[1][3]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An eyewash station and safety shower should be readily accessible.[1]

Regulatory Framework for Chemical Waste Disposal

The disposal of chemical waste, including this compound, is governed by stringent regulations. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[4][5] Laboratories are considered hazardous waste generators and must adhere to these guidelines.[5][6]

Many academic and research institutions may operate under Subpart K of the RCRA, which provides alternative, more flexible regulations for managing hazardous waste in laboratories.[7][8] Key requirements under these regulations include proper waste identification, container labeling, storage, and disposal through a licensed hazardous waste contractor.[6] It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific local and state regulations.[6]

Regulatory & Safety Summary Requirement Source
Primary U.S. Regulation Resource Conservation and Recovery Act (RCRA)[4][5]
Academic Laboratory Regulations Subpart K of 40 CFR Part 262[7][8]
Waste Determination Generator's responsibility to classify waste[1][9]
Container Labeling Must be clearly labeled "Hazardous Waste" with the full chemical name[5][6][10]
Storage In compatible, sealed, leak-proof containers in a designated satellite accumulation area[4][6][10]
Disposal Through a licensed hazardous waste contractor; do not dispose down the drain[5][6]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the proper disposal of this compound waste in a laboratory setting.

  • Waste Identification and Segregation:

    • Determine if the this compound waste is classified as hazardous.[1][9] Given its potential hazards, it should be treated as such.

    • Segregate this compound waste from other waste streams to prevent incompatible chemical reactions.[4] Solid and liquid waste should be collected in separate containers.[6]

  • Container Selection and Labeling:

    • Use a container that is chemically compatible with this compound.[4][10] The container must be in good condition, with a secure, leak-proof closure.[4]

    • Clearly label the container with the words "Hazardous Waste" and the full chemical name, "this compound".[5][6]

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[5][6]

    • Keep the container tightly closed except when adding waste.

    • Ensure the storage area is well-ventilated.[4]

  • Spill Management:

    • In the event of a spill, immediately clean it up while wearing appropriate PPE.[1]

    • For solid spills, vacuum or sweep up the material and place it into a suitable disposal container.[1][9] Avoid generating dust.[1][9]

    • For liquid spills, use an absorbent material to contain the spill, then collect it into a suitable container for disposal.

  • Final Disposal:

    • Do not dispose of this compound down the drain. [6] Dyes can interfere with wastewater treatment processes.[6]

    • Arrange for the collection and disposal of the waste through your institution's EHS office or a licensed hazardous waste contractor.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_spill Spill Response cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe fume_hood Work in a Ventilated Area (e.g., Fume Hood) ppe->fume_hood segregate Segregate Solid and Liquid Waste fume_hood->segregate container Select Compatible, Leak-Proof Container segregate->container label_container Label Container: 'Hazardous Waste' 'this compound' container->label_container store Store in Designated Satellite Accumulation Area label_container->store spill_check Spill Occurs? store->spill_check cleanup Clean Up Spill Immediately (Avoid Dust Generation) spill_check->cleanup Yes no_drain Prohibited: Do Not Dispose Down Drain spill_check->no_drain No spill_dispose Place Spill Residue in Hazardous Waste Container cleanup->spill_dispose spill_dispose->store contact_ehs Contact Institutional EHS or Licensed Contractor no_drain->contact_ehs end End: Waste Collected for Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound in a laboratory setting.

References

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